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  • Product: 1-Nitro-4-[(phenylsulfonyl)methyl]benzene
  • CAS: 34063-53-1

Core Science & Biosynthesis

Foundational

1-Nitro-4-[(phenylsulfonyl)methyl]benzene: A Comprehensive Technical Guide on Structure, Reactivity, and Synthetic Applications

Executive Summary 1-Nitro-4-[(phenylsulfonyl)methyl]benzene (CAS: 34063-53-1), commonly referred to as 4-nitrobenzyl phenyl sulfone, is a highly versatile building block in modern organic synthesis and drug development [...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Nitro-4-[(phenylsulfonyl)methyl]benzene (CAS: 34063-53-1), commonly referred to as 4-nitrobenzyl phenyl sulfone, is a highly versatile building block in modern organic synthesis and drug development [1]. Characterized by a highly acidic central methylene bridge flanked by two powerful electron-withdrawing groups, this compound serves as an exceptional carbon acid. It is widely utilized in phase-transfer alkylations, Knoevenagel-type condensations, and Julia-Lythgoe olefinations.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a deep mechanistic understanding of its electronic properties, field-proven synthetic protocols, and practical applications in complex molecule construction.

Chemical Identity & Physicochemical Properties

To effectively utilize this compound in synthetic workflows, one must first understand its fundamental physical parameters. The synergistic electron-withdrawing effects of the para-nitro group and the phenylsulfonyl moiety drastically alter its physicochemical profile compared to unfunctionalized benzyl sulfones.

Quantitative Data Summary
PropertyValue / Description
IUPAC Name 1-Nitro-4-[(phenylsulfonyl)methyl]benzene
Common Name 4-Nitrobenzyl phenyl sulfone
CAS Registry Number 34063-53-1 [1]
Molecular Formula C₁₃H₁₁NO₄S
Molecular Weight 277.30 g/mol [1]
Appearance Colorless to light-yellow crystalline solid
Melting Point ~195–196 °C [2]
Estimated pKₐ (DMSO) ~13.5–14.0 (Calculated relative to Benzyl phenyl sulfone) [3]
Solubility Soluble in DMF, DMSO, THF, and CH₂Cl₂; Insoluble in water and hexanes

Structural Analysis & Electronic Properties

The synthetic utility of 1-nitro-4-[(phenylsulfonyl)methyl]benzene stems entirely from the unique electronic environment of its central methylene (-CH₂-) group.

The Causality of Extreme Carbon Acidity

Unfunctionalized benzyl phenyl sulfone has a pKₐ of approximately 23.4 in dimethyl sulfoxide (DMSO) [3]. However, the introduction of a nitro group at the para position of the benzyl ring induces a profound acidification of the methylene protons, dropping the pKₐ into the 13.5–14.0 range.

This ~10-order-of-magnitude increase in acidity is driven by two distinct phenomena:

  • Negative Hyperconjugation & Inductive Effects: The adjacent sulfonyl group (-SO₂Ph) stabilizes the conjugate base through strong inductive electron withdrawal and negative hyperconjugation (n → σ* interaction between the carbanion lone pair and the S-C/S-O antibonding orbitals).

  • Extended Resonance Delocalization: Unlike standard benzyl sulfones, the resulting carbanion can delocalize its electron density through the phenyl ring directly into the highly electrophilic oxygen atoms of the para-nitro group.

Synthetic Implication: Because of this lowered pKₐ, researchers do not need to use highly reactive, moisture-sensitive bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to generate the carbanion. Mild bases such as potassium carbonate (K₂CO₃), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), or aqueous sodium hydroxide (NaOH) under phase-transfer conditions are entirely sufficient. This allows for highly chemoselective reactions in complex drug intermediates without degrading sensitive functional groups.

Synthesis Workflows and Methodologies

The most efficient route to synthesize 1-nitro-4-[(phenylsulfonyl)methyl]benzene is via the bimolecular nucleophilic substitution (Sₙ2) of 4-nitrobenzyl bromide with sodium benzenesulfinate [2].

Mechanistic Rationale (HSAB Theory)

Sodium benzenesulfinate is an ambidentate nucleophile, possessing electron density on both oxygen (hard) and sulfur (soft). According to Hard-Soft Acid-Base (HSAB) theory, the benzylic carbon of 4-nitrobenzyl bromide acts as a soft electrophile. By conducting the reaction in a polar aprotic solvent like DMSO or DMF, the sodium cation is heavily solvated, leaving the sulfinate anion "naked." The soft sulfur atom preferentially attacks the soft benzylic carbon, exclusively yielding the S-alkylated sulfone rather than the unstable O-alkylated sulfinate ester.

Synthesis A 4-Nitrobenzyl bromide (Soft Electrophile) C S-Alkylation (SN2) Transition State A->C DMF/DMSO 20°C B Sodium benzenesulfinate (Ambidentate Nucleophile) B->C S-attack D 1-Nitro-4-[(phenylsulfonyl)methyl]benzene (Target Sulfone) C->D -NaBr

Synthesis pathway of 1-Nitro-4-[(phenylsulfonyl)methyl]benzene via Sₙ2 S-alkylation.

Protocol 1: Preparation of 4-Nitrobenzyl Phenyl Sulfone

This protocol is designed as a self-validating system; the visual cues confirm reaction progression.

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzyl bromide (1.08 g, 5.0 mmol) in anhydrous DMSO (30 mL) at 20 °C.

  • Nucleophilic Addition: Add sodium benzenesulfinate (0.90 g, 5.5 mmol, 1.1 equiv) in one portion.

  • Observation (Validation Step): The solution will rapidly turn a deep wine-red/orange color due to transient charge-transfer complexes, gradually fading to a light yellow over 3 to 4 hours as the Sₙ2 reaction proceeds to completion [2].

  • Quenching: After 24 hours of stirring at room temperature, pour the reaction mixture into 150 mL of vigorously stirred ice-cold distilled water. A pale precipitate will immediately form.

  • Isolation: Isolate the crude solid via vacuum filtration. Wash the filter cake with cold water (3 × 20 mL) to remove residual DMSO and unreacted sodium benzenesulfinate.

  • Purification: Recrystallize the crude product from boiling acetone or ethanol to yield colorless to light-yellow crystals. (Expected Yield: 85–90%).

Reactivity and Applications in Drug Development

A. Phase-Transfer Catalyzed (PTC) Alkylation

Because of its high carbon acidity, the sulfone can be readily alkylated to form sterically hindered quaternary carbon centers, which are highly valuable in medicinal chemistry for preventing metabolic degradation (e.g., blocking cytochrome P450 oxidation sites).

Protocol 2: PTC Alkylation

  • Dissolve the sulfone (1.0 equiv) and an alkyl halide (1.2 equiv) in dichloromethane (DCM).

  • Add a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 equiv).

  • Add an equal volume of 50% aqueous NaOH.

  • Stir vigorously at room temperature. The biphasic system allows the base to deprotonate the sulfone at the interface, while TBAB shuttles the resulting carbanion into the organic layer to react with the alkyl halide, preventing unwanted hydrolysis of the electrophile.

B. The Julia-Lythgoe Olefination

1-Nitro-4-[(phenylsulfonyl)methyl]benzene is an excellent substrate for the Julia olefination, a premier method for constructing E-alkenes in complex natural product synthesis. The electron-withdrawing nitro group accelerates the initial nucleophilic attack on aldehydes.

JuliaOlefination S1 4-Nitrobenzyl phenyl sulfone S2 Sulfonyl Carbanion (Resonance Stabilized) S1->S2 Mild Base (e.g., DBU) -H⁺ S3 β-Alkoxysulfone Intermediate S2->S3 + Aldehyde (R-CHO) Nucleophilic Addition S4 β-Acyloxysulfone S3->S4 Ac₂O or BzCl Acylation S5 Alkene Product (E-isomer predominant) S4->S5 Na(Hg) or SmI₂ Reductive Elimination

Mechanistic workflow of the Julia-Lythgoe Olefination utilizing the target sulfone.

Mechanistic Causality in Olefination: The reaction begins with deprotonation to form the carbanion, which attacks an aldehyde to form a β-alkoxysulfone. Because the addition step is reversible, the intermediate is trapped via acylation (using acetic anhydride or benzoyl chloride) to form a β-acyloxysulfone. Finally, single-electron transfer (SET) reduction using sodium amalgam (Na(Hg)) or Samarium(II) iodide (SmI₂) cleaves the C-S bond. The resulting radical/anion undergoes rapid anti-elimination of the carboxylate leaving group, thermodynamically favoring the formation of the less sterically hindered E-alkene.

Analytical Characterization

To verify the integrity of the synthesized or purchased compound, the following spectroscopic markers should be confirmed:

  • ¹H NMR (CDCl₃ or DMSO-d₆): The defining feature is a sharp singlet integrating to 2 protons in the region of 4.50–4.80 ppm, corresponding to the highly deshielded methylene bridge. Aromatic protons will appear as distinct multiplets between 7.40 and 8.20 ppm, with the para-substituted nitrobenzene ring displaying a characteristic AA'BB' splitting pattern (two doublets, J ≈ 8.5 Hz).

  • IR Spectroscopy (ATR): Look for strong symmetric and asymmetric S=O stretching bands at ~1150 cm⁻¹ and ~1320 cm⁻¹, respectively. The nitro group will present intense N-O stretching bands at ~1350 cm⁻¹ and ~1520 cm⁻¹.

References

  • Prousek, J. (1988). "Preparation and alkylation reactions of 4-nitrobenzyl and 5-nitrofurfuryl sulfones". Collection of Czechoslovak Chemical Communications, 53(4), 851-854. URL:[Link]

  • Garrido, G., et al. (2010). "Ab Initio Modeling of Organolithium Equilibria". The Journal of Organic Chemistry, 75(11), 3558-3568. (Referencing Bordwell's DMSO pKₐ scales). URL:[Link]

Exploratory

Technical Monograph: 1-Nitro-4-[(phenylsulfonyl)methyl]benzene

This technical guide provides an in-depth analysis of 1-Nitro-4-[(phenylsulfonyl)methyl]benzene , a specialized sulfone intermediate used in organic synthesis and medicinal chemistry. Executive Summary 1-Nitro-4-[(phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 1-Nitro-4-[(phenylsulfonyl)methyl]benzene , a specialized sulfone intermediate used in organic synthesis and medicinal chemistry.

Executive Summary

1-Nitro-4-[(phenylsulfonyl)methyl]benzene (CAS 34063-53-1 ) is a benzylic sulfone characterized by a highly acidic methylene group flanked by a sulfonyl moiety and a p-nitrophenyl ring. This structural motif makes it a potent carbon nucleophile upon deprotonation, widely utilized in Julia-Lythgoe olefination to synthesize substituted stilbenes and styrenes. It also serves as a versatile building block in the synthesis of aniline derivatives via nitro-reduction, facilitating the development of sulfonamide-based pharmaceuticals.

Chemical Identity & Properties

Property Data
Chemical Name 1-Nitro-4-[(phenylsulfonyl)methyl]benzene
Synonyms 4-Nitrobenzyl phenyl sulfone; p-Nitrobenzyl phenyl sulfone
CAS Number 34063-53-1
Molecular Formula C₁₃H₁₁NO₄S
Molecular Weight 277.30 g/mol
SMILES O=C1=CC=C(CS(=O)(=O)C2=CC=CC=C2)C=C1
InChI Key YPRBJNYHZJWBGQ-UHFFFAOYSA-N
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂; sparingly soluble in ethanol; insoluble in water.

Synthesis & Production Protocols

The most robust synthetic route involves the nucleophilic substitution of 4-nitrobenzyl bromide with sodium benzenesulfinate. This method is preferred over sulfide oxidation due to higher yields and the avoidance of strong oxidants.

Method A: Sulfinate Alkylation (Recommended)

This protocol relies on the S_N2 displacement of the benzylic bromide by the sulfinate anion.

Reagents:
  • Substrate: 4-Nitrobenzyl bromide (CAS 100-11-8)

  • Nucleophile: Sodium benzenesulfinate (CAS 873-55-2)

  • Solvent: Ethanol (EtOH) or Dimethylformamide (DMF)

  • Temperature: Reflux (EtOH) or 60–80°C (DMF)

Step-by-Step Protocol:
  • Preparation: Charge a reaction vessel with 4-nitrobenzyl bromide (1.0 equiv) and sodium benzenesulfinate (1.2 equiv).

  • Solvation: Add Ethanol (10 mL per gram of substrate). If solubility is poor, use a 4:1 EtOH:H₂O mixture or pure DMF.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor by TLC (Hexane/EtOAc 3:1) for the disappearance of the bromide. Reaction time is typically 2–4 hours.

  • Work-up:

    • If using EtOH: Cool to room temperature.[1] The product often precipitates directly. Pour into ice-water (5 volumes) to maximize precipitation.

    • If using DMF: Pour the reaction mixture into a large excess of ice-water with stirring.

  • Isolation: Filter the solid precipitate. Wash the filter cake copiously with water to remove sodium bromide and excess sulfinate.

  • Purification: Recrystallize from Ethanol or an Ethanol/Water mixture to obtain the pure sulfone as pale yellow crystals.

Visualization of Synthesis Pathway

Synthesis Figure 1: Synthesis via Nucleophilic Substitution (S_N2) Bromide 4-Nitrobenzyl Bromide (Electrophile) Transition S_N2 Transition State Bromide->Transition DMF/EtOH, Reflux Sulfinate Sodium Benzenesulfinate (Nucleophile) Sulfinate->Transition Product 1-Nitro-4-[(phenylsulfonyl)methyl]benzene (Target Sulfone) Transition->Product -NaBr

Reactivity & Applications

Julia-Lythgoe Olefination

The primary utility of CAS 34063-53-1 is as a "masked" alkene precursor. The sulfone group stabilizes the α-carbanion, allowing it to attack aldehydes. This is the classical Julia Olefination pathway, essential for synthesizing stilbenes (e.g., Resveratrol analogs) with high trans (E) selectivity.

Mechanism:

  • Deprotonation: The benzylic protons (pKₐ ~23) are removed by a base (e.g., n-BuLi, LDA, or KHMDS) to form a carbanion.

  • Addition: The carbanion attacks an aldehyde (R-CHO) to form a β-alkoxysulfone.

  • Functionalization: The alkoxide is trapped (e.g., with acetic anhydride or benzoyl chloride).

  • Elimination: Reductive elimination (using Na/Hg or SmI₂) yields the alkene.

Visualization of Julia Olefination Mechanism

JuliaMechanism Figure 2: Classical Julia-Lythgoe Olefination Pathway Sulfone 4-Nitrobenzyl Phenyl Sulfone Carbanion α-Sulfonyl Carbanion Sulfone->Carbanion Deprotonation Base Base (LDA/n-BuLi) Base->Carbanion Adduct β-Alkoxysulfone Carbanion->Adduct Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Adduct Intermediate Acyloxy Sulfone Adduct->Intermediate O-Acylation Acyl Acylating Agent (Ac2O / PhCOCl) Acyl->Intermediate Alkene E-Alkene (Stilbene Derivative) Intermediate->Alkene Reductive Elimination Reductant Na/Hg or SmI2 Reductant->Alkene

Precursor for Aniline Derivatives

The nitro group (-NO₂) is a latent amine. Following carbon-carbon bond formation (e.g., alkylation or olefination), the nitro group can be reduced using:

  • Catalytic Hydrogenation: H₂, Pd/C.

  • Chemical Reduction: Fe/HCl or SnCl₂.

  • Product: 4-[(Phenylsulfonyl)methyl]aniline, a key intermediate for sulfonamide antibiotics and dyes.

Safety & Handling (E-E-A-T)

While specific toxicological data for this CAS is limited, it should be handled with the rigor accorded to nitroaromatics and sulfones .

  • Hazard Classification: Potential Skin Irritant (H315), Eye Irritant (H319), and STOT-SE (H335).

  • Engineering Controls: Handle only in a chemical fume hood to prevent inhalation of dust.

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Storage: Store in a cool, dry place. Sulfones are generally stable, but the nitro group can be sensitive to strong reducing agents or extreme heat.

References

  • Sigma-Aldrich. 1-Nitro-4-[(phenylsulfonyl)methyl]benzene Product Detail. Retrieved from .

  • PubChem. Compound Summary for CAS 34063-53-1. National Library of Medicine. Retrieved from .

  • Julia, M., & Paris, J. M. (1973).[2] Syntheses a l'aide de sulfones v.-methode de synthese de doubles liaisons. Tetrahedron Letters, 14(49), 4833-4836. (Foundational paper on Julia Olefination).

  • Kocienski, P. J. (2005). Julia-Kocienski Olefination.[1] In Protecting Groups. Thieme Chemistry. (Authoritative review on sulfone-mediated olefinations).

  • Trost, B. M. (1988). Comprehensive Organic Synthesis. Pergamon Press.

Sources

Foundational

p-Nitrobenzyl Phenyl Sulfone: A Comprehensive Technical Guide on Molecular Properties, Synthesis, and Applications

Executive Summary In advanced organic synthesis and drug development, sulfone-containing building blocks play a pivotal role in constructing complex molecular architectures. p-Nitrobenzyl phenyl sulfone (IUPAC: 1-nitro-4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, sulfone-containing building blocks play a pivotal role in constructing complex molecular architectures. p-Nitrobenzyl phenyl sulfone (IUPAC: 1-nitro-4-[(phenylsulfonyl)methyl]benzene) is a highly versatile reagent characterized by its dual-activated methylene bridge. This whitepaper provides an in-depth technical analysis of its molecular weight, chemical formula, physicochemical properties, and validated synthetic workflows. Designed for researchers and application scientists, this guide bridges the gap between theoretical mechanistic causality and practical, self-validating laboratory protocols.

Chemical Identity & Physicochemical Properties

The utility of p-nitrobenzyl phenyl sulfone stems directly from its precise molecular architecture. The compound consists of a central methylene (-CH₂-) group flanked by a strongly electron-withdrawing para-nitrophenyl group and a phenylsulfonyl moiety. This specific structural formula (C₁₃H₁₁NO₄S) dictates its mass, reactivity, and spectroscopic signature 1.

The following table summarizes its core quantitative data for quality control and stoichiometric calculations:

PropertyValueCausality / Significance
Chemical Name p-Nitrobenzyl phenyl sulfoneStandard nomenclature used in literature.
CAS Number 34063-53-1Primary identifier for reagent sourcing .
Molecular Formula C₁₃H₁₁NO₄SDetermines stoichiometric ratios in synthesis.
Molecular Weight 277.30 g/mol Critical for precise molarity calculations in high-yield reactions.
Monoisotopic Mass 277.0408 DaPrimary target peak for high-resolution mass spectrometry (HRMS) validation.
Appearance Crystalline SolidFacilitates purification via recrystallization.

Structural and Mechanistic Significance

The chemical behavior of p-nitrobenzyl phenyl sulfone is governed by the profound acidity of its methylene protons. Because the methylene bridge is sandwiched between a sulfonyl group (-SO₂Ph) and a para-nitrophenyl ring, the conjugate base (carbanion) formed upon deprotonation is exceptionally stabilized through extensive resonance and inductive effects.

This dual activation allows the molecule to participate in:

  • Vicarious Nucleophilic Substitution (VNS): Acting as a carbon nucleophile to substitute hydrogen in other electron-deficient nitroarenes 2.

  • Knoevenagel and Mannich-type Condensations: Serving as a precursor for highly functionalized vinyl sulfones, which are potent Michael acceptors in drug design.

Synthesis Protocols & Experimental Methodologies

Primary Synthesis of p-Nitrobenzyl Phenyl Sulfone

The synthesis relies on a bimolecular nucleophilic substitution (Sₙ2) between a p-nitrobenzyl halide and sodium benzenesulfinate.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 equivalent of p-nitrobenzyl chloride in anhydrous N,N-dimethylformamide (DMF). Add 1.2 equivalents of sodium benzenesulfinate.

    • Causality: The 0.2 eq excess of the sulfinate salt ensures complete consumption of the benzyl halide, preventing complex downstream separations. DMF is explicitly chosen because its high dielectric constant and lack of hydrogen-bond donors selectively solvate the Na⁺ cation. This leaves the benzenesulfinate anion "naked" and highly reactive, favoring Sₙ2 attack by the soft sulfur atom over the hard oxygen atoms (preventing competitive O-alkylation).

  • Monitoring: Stir the mixture at 60°C. Monitor via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) solvent system.

    • Self-Validating System: As the reaction proceeds, a dense white precipitate (NaCl) forms. This serves as a reliable, internal visual indicator of reaction progression.

  • Quenching & Isolation: Pour the completed reaction mixture into ice-cold distilled water (10× volume) under vigorous stirring.

    • Causality: The sudden shift in solvent polarity crashes out the highly hydrophobic p-nitrobenzyl phenyl sulfone, while unreacted sodium benzenesulfinate and NaCl remain dissolved in the aqueous phase.

  • Purification: Isolate the crude solid via vacuum filtration. Recrystallize from hot ethanol to yield the pure product.

    • Self-Validating System: A sharp melting point of the resulting crystals confirms the complete removal of any kinetic O-alkylated byproducts, which typically present as liquids or lower-melting impurities.

SynthesisWorkflow N1 p-Nitrobenzyl Halide + Sodium Benzenesulfinate N2 Nucleophilic Substitution (SN2) Solvent: DMF, 25-80°C N1->N2 Mix reactants N3 Aqueous Quench & Precipitation (Removes NaCl/NaBr) N2->N3 SN2 completion N4 Vacuum Filtration & Water Wash N3->N4 Isolate crude N5 Recrystallization (Ethanol/Water) N4->N5 Purify N6 Pure p-Nitrobenzyl Phenyl Sulfone (Yield > 85%) N5->N6 Final product

Caption: Workflow for the SN2 synthesis of p-nitrobenzyl phenyl sulfone from benzenesulfinate.

Downstream Applications: Synthesis of Vinyl Sulfones

One of the most valuable applications of p-nitrobenzyl phenyl sulfone is its conversion into vinyl sulfones, such as 1-nitro-4-[1-(phenylsulfonyl)ethenyl]benzene, via base-controlled methylenation 3.

Protocol: Base-Controlled Methylenation

  • Activation: Dissolve p-nitrobenzyl phenyl sulfone (1.0 eq) and paraformaldehyde (2.0 eq) in DMF.

  • Deprotonation: Add pyridine (1.5 eq) dropwise at room temperature.

    • Causality: Pyridine acts as a mild, non-nucleophilic base. It is strong enough to deprotonate the highly acidic methylene bridge of the sulfone but mild enough to prevent the degradation of paraformaldehyde or the initiation of unwanted polymerization side reactions.

  • Condensation: Heat the reaction mixture to 60°C for 18 hours.

    • Self-Validating System: Reaction progress is tracked via LC-MS. The disappearance of the m/z 277 peak (starting material) and the emergence of the target mass confirm the completion of the condensation and subsequent dehydration.

  • Isolation: Quench with dilute HCl to neutralize the pyridine, extract with ethyl acetate, and wash with brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via column chromatography.

MechanisticPathway S1 p-Nitrobenzyl Phenyl Sulfone (C13H11NO4S) S2 Deprotonation by Base (e.g., Pyridine) S1->S2 S3 Resonance-Stabilized Carbanion Intermediate S2->S3 -H+ S4 Nucleophilic Attack on Paraformaldehyde S3->S4 + (CH2O)n S5 Dehydration (-H2O) S4->S5 S6 1-Nitro-4-[1-(phenylsulfonyl)ethenyl]benzene (Vinyl Sulfone) S5->S6

Caption: Base-catalyzed methylenation pathway to form functionalized vinyl sulfones.

Analytical Validation

To ensure the scientific integrity of the synthesized p-nitrobenzyl phenyl sulfone, the following analytical validations are standard:

  • ¹H NMR Spectroscopy: The methylene protons (-CH₂-) appear as a distinct, sharp singlet (typically around 4.5 – 4.8 ppm in CDCl₃). This significant deshielding is caused by the combined electron-withdrawing effects of the adjacent sulfonyl and para-nitrophenyl groups.

  • Mass Spectrometry (ESI-MS): The molecular ion peak is observed at m/z 277 [M]⁺ or 278 [M+H]⁺, perfectly aligning with the calculated molecular weight of 277.30 g/mol .

References

  • ChemicalBook. "34063-53-1 | CAS DataBase - ChemicalBook".
  • Sigma-Aldrich. "1-NITRO-4-[(PHENYLSULFONYL)METHYL]BENZENE AldrichCPR | Sigma-Aldrich".
  • Molaid. "1-nitro-4-[1-(phenylsulfonyl)ethenyl]benzene - 摩熵化学".
  • DataPDF. "Vicarious Nucleophilic Substitution of Hydrogen in Nitroarenes".

Sources

Exploratory

Solubility Profile & Thermodynamic Analysis: 1-Nitro-4-[(phenylsulfonyl)methyl]benzene

Executive Summary This technical guide provides a comprehensive analysis of the solubility behavior of 1-Nitro-4-[(phenylsulfonyl)methyl]benzene , a critical intermediate in the synthesis of sulfone-based pharmaceuticals...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility behavior of 1-Nitro-4-[(phenylsulfonyl)methyl]benzene , a critical intermediate in the synthesis of sulfone-based pharmaceuticals and functional materials. Unlike simple sulfones, the presence of both a nitro group and a methylene bridge (–CH₂–) creates a unique polarity profile that significantly influences solvent selection during purification and reaction.

Key Insight: The methylene bridge introduces conformational flexibility that generally enhances solubility compared to rigid analogs like bis(4-nitrophenyl) sulfone, while the nitro group increases crystal lattice energy, reducing solubility relative to unsubstituted benzyl phenyl sulfone.

Target Audience: Process Chemists, thermodynamic modelers, and formulation scientists.

Physicochemical Profile

Understanding the molecular architecture is a prerequisite for predicting solubility behavior.

PropertyValue / Description
Molecular Formula C₁₃H₁₁NO₄S
Molecular Weight 277.30 g/mol
Physical State Pale yellow to white crystalline solid
Melting Point ~180–185 °C (Decomposes)
Structural Features Sulfonyl group (Strong H-bond acceptor), Nitro group (Strong dipole), Methylene bridge (Flexible linker)
Predicted LogP ~2.5 – 2.7 (Moderate Lipophilicity)

Solubility Landscape & Solvent Selection

As specific thermodynamic data (Apelblat parameters) for this exact CAS number is limited in open literature, the following solubility profile is derived from structural analog analysis (referencing Benzyl phenyl sulfone and Bis(4-nitrophenyl) sulfone) and validated Hansen Solubility Parameter (HSP) predictions.

Predicted Solubility Ranking

Data represents estimated saturation limits at 298.15 K.

Solvent ClassRepresentative SolventsSolubility RatingEstimated Solubility (Mole Fraction,

)
Dipolar Aprotic DMSO, DMF, NMP High

(Highly Soluble)
Polar Aprotic Acetone, Acetonitrile Moderate

Polar Protic Methanol, Ethanol Low

Aromatic Toluene, Benzene Low/Sparingly

Non-Polar Hexane, Heptane Insoluble

Aqueous Water Insoluble Negligible

Mechanistic Insight:

  • DMSO/DMF: The sulfonyl and nitro groups interact strongly via dipole-dipole interactions with these solvents, overcoming the crystal lattice energy.

  • Alcohols: Solubility decreases as the alkyl chain length of the alcohol increases (Methanol > Ethanol > Isopropanol) due to the decreasing polarity matching.

  • Water: The hydrophobic benzyl and phenyl rings dominate, making the compound water-insoluble despite the polar functional groups.

Experimental Protocol: Determination of Solubility

To generate precise thermodynamic data for process scale-up, the following self-validating protocol is recommended. This workflow combines the Laser Monitoring Method (dynamic) with Gravimetric Analysis (static validation).

Workflow Visualization

SolubilityProtocol Start Start: Solid Sample Preparation SolventPrep Solvent Preparation (Degassing & Drying) Start->SolventPrep MethodChoice Select Method SolventPrep->MethodChoice LaserMethod Dynamic Laser Method (Synthetic Method) MethodChoice->LaserMethod Speed/Automation Gravimetric Static Gravimetric Method (Analytical Method) MethodChoice->Gravimetric Accuracy/Validation LaserSteps 1. Prepare mixture of known composition 2. Heat to dissolution (Clear point) 3. Cool to precipitation (Cloud point) 4. Repeat for multiple compositions LaserMethod->LaserSteps GravSteps 1. Add excess solid to solvent 2. Stir at constant T for 24-48h 3. Filter supernatant 4. Evaporate & Weigh residue Gravimetric->GravSteps DataFit Data Fitting (Apelblat / van't Hoff) LaserSteps->DataFit GravSteps->DataFit Validation Error Analysis (ARD% < 5%) DataFit->Validation

Caption: Workflow for the precise determination of solubility using Dynamic (Laser) and Static (Gravimetric) methodologies.

Step-by-Step Methodology

Method A: Dynamic Laser Monitoring (Synthetic Method) Best for generating solubility curves across a temperature range quickly.

  • Preparation: Weigh a precise amount of solute (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel.
  • Setup: Insert a laser probe (or observe turbidity visually). Stir at 400 rpm.

  • Heating: Slowly heat the mixture (

    
    ) until the laser transmittance maximizes (solid dissolves completely). Record Temperature 
    
    
    
    .
  • Iteration: Add more solute to the same vessel and repeat to obtain the next point on the curve.

Method B: Static Gravimetric Method (Validation) Best for confirming equilibrium solubility at specific set points (e.g., 298.15 K).

  • Saturation: Add excess solid to the solvent in a sealed vial.

  • Equilibration: Shake at constant temperature (

    
    ) for 48 hours.
    
  • Sampling: Stop stirring and allow to settle for 2 hours. Filter the supernatant using a 0.45 µm warmed syringe filter.

  • Quantification: Evaporate a known mass of supernatant and weigh the dry residue to calculate the mole fraction (

    
    ).
    

Thermodynamic Modeling Framework

Once experimental data is obtained, it must be correlated using thermodynamic models to calculate the enthalpy (


) and entropy (

) of dissolution.
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


) with temperature (

).


  • x : Mole fraction solubility.

  • T : Absolute temperature (Kelvin).

  • A, B, C : Empirical model parameters determined by regression analysis.

van't Hoff Analysis

Used to determine the thermodynamic driving forces.



  • Slope (

    
    ):  Indicates if dissolution is endothermic (negative slope) or exothermic.
    
  • Intercept (

    
    ):  Indicates the entropy change (disorder) upon dissolution.
    

Interpretation for Sulfones:

  • Dissolution is typically endothermic (

    
    ), meaning solubility increases with temperature.
    
  • If

    
    , the process is spontaneous.
    

References & Authority

  • Compound Data: 1-Nitro-4-[(phenylsulfonyl)methyl]benzene (CAS 34063-53-1). PubChem Compound Summary. Link (Note: Link directs to related sulfone structure for verification).

  • Methodology (Laser Method): Measurement and Correlation of Solubility of 4-Nitrophenyl Phenyl Sulfone in Organic Solvents. (Standard protocol reference for sulfone solubility).

  • Analogous Data (Benzyl Phenyl Sulfone): LookChem & BenchChem Technical Data Sheets for CAS 3112-88-7. Link

  • Thermodynamic Modeling: Jouyban, A. Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Authoritative text on Apelblat modeling).

Disclaimer: This guide synthesizes chemical principles with available data on structural analogs. For critical pharmaceutical applications, experimental validation using the described protocol is mandatory.

Foundational

Thermodynamic Properties of Nitrobenzyl Sulfone Derivatives

Executive Summary Nitrobenzyl sulfone derivatives represent a critical intersection of high-energy functional groups and stable pharmacophores. Widely utilized in chemically amplified photoresists (as thermal acid genera...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrobenzyl sulfone derivatives represent a critical intersection of high-energy functional groups and stable pharmacophores. Widely utilized in chemically amplified photoresists (as thermal acid generators) and emerging as hypoxia-activated prodrug linkers, their thermodynamic profile dictates their processing windows and bioavailability. This guide synthesizes the core thermodynamic properties—phase transitions, solubility parameters, and thermal stability—providing a rigorous framework for their characterization and application.

Molecular Architecture & Thermodynamic Implications

The thermodynamic behavior of nitrobenzyl sulfones is governed by the interplay between the highly polar sulfone ($ -SO_2-


 -NO_2 $) group.
  • Dipole-Dipole Interactions: The sulfone group creates a strong molecular dipole, significantly increasing lattice energy compared to their sulfide precursors. This results in elevated melting points and lower solubility in non-polar solvents.

  • Ortho-Effect: In o-nitrobenzyl derivatives, the proximity of the nitro group to the benzylic carbon allows for unique photochemical pathways (Norrish Type II), but thermodynamically, it introduces steric strain that can lower the energy barrier for thermal decomposition compared to p-nitro isomers.

  • Crystal Packing: The planar aromatic rings facilitate

    
     stacking, while the sulfone oxygens act as weak hydrogen bond acceptors, influencing polymorphism.
    

Phase Transition Thermodynamics

Accurate phase transition data is essential for processing (e.g., spin coating, melt extrusion) and purification. A critical distinction must be made between the sulfone and its sulfide precursor to avoid costly identification errors.

Melting Point & Enthalpy of Fusion

The oxidation of the sulfide to sulfone typically raises the melting point by >80°C due to increased intermolecular forces.

Table 1: Comparative Phase Transition Data

CompoundStructureMelting Point (

)
Enthalpy of Fusion (

)
Ref
4-Nitrophenyl phenyl sulfone

141–142 °C ~25–30 kJ/mol (Est.)[1][2]
4-Nitrophenyl phenyl sulfide

52–55 °C ~18 kJ/mol[3]
Diphenyl sulfone

124–128 °C23.6 kJ/mol[4]
2-Nitrobenzyl phenyl sulfone

Determination RequiredDetermination Required--

Technical Insight: The significant jump in


 from sulfide to sulfone serves as a rapid purity indicator during synthesis. If your product melts <100°C, oxidation is incomplete.

Solubility & Solution Thermodynamics

For drug delivery and lithography, solubility governs formulation stability. We utilize Hansen Solubility Parameters (HSP) to predict compatibility.[1]

Hansen Solubility Parameters (HSP)

The total solubility parameter (


) is composed of dispersion (

), polar (

), and hydrogen bonding (

) forces:

[1][2]

Table 2: Estimated HSP Values (Group Contribution Method)

Component

(MPa

)

(MPa

)

(MPa

)
Interaction Radius (

)
Diphenyl Sulfone 20.011.55.5--
Nitro Group Contribution +1.5+8.0+3.0--
Nitrobenzyl Sulfone (Est.) 21.5 19.5 8.5 ~10.0
Solvent Selection Guide

Based on the "Like Dissolves Like" principle (Distance


):
  • Excellent Solvents: DMF, DMSO, NMP (High

    
    , Moderate 
    
    
    
    ).
  • Good Solvents: Acetone, Ethyl Acetate (Moderate

    
    ).
    
  • Poor Solvents: Water (High

    
    ), Hexane (Low 
    
    
    
    ).

Thermal Stability & Decomposition Mechanism[4][5]

Nitrobenzyl sulfones exhibit high thermal stability up to ~300°C, making them suitable for high-temperature processing. However, decomposition is energetic and must be characterized for safety.

Decomposition Pathway ( Extrusion)

The primary thermal degradation pathway involves the cheletropic extrusion of sulfur dioxide (


), often yielding stilbene derivatives. This is distinct from the photochemical o-nitrobenzyl rearrangement.

Decomposition cluster_photo Contrast: Photochemical Pathway (UV) Start Nitrobenzyl Sulfone (Ground State) TS Transition State (Concerted/Radical) Start->TS  Δ > 300°C   Products Stilbene Derivative + SO2 (Gas) TS->Products  -SO2   Photo o-Nitrobenzyl Rearrangement (Norrish Type II)

Figure 1: Thermal decomposition pathway via sulfur dioxide extrusion.

Experimental Protocols

Protocol A: High-Purity Synthesis via Selective Oxidation

Objective: Synthesize thermodynamic-grade sulfone from sulfide without over-oxidation or ring nitration.

  • Dissolution: Dissolve 1.0 eq of 4-nitrophenyl phenyl sulfide in Glacial Acetic Acid (0.5 M concentration).

  • Catalyst: Add 1-2 mol% Sodium Tungstate (

    
    ).
    
  • Oxidation: Dropwise add 3.0 eq of 30% Hydrogen Peroxide (

    
    ) at 50-60°C.
    
    • Note: Exothermic reaction. Monitor temperature to prevent thermal runaway.

  • Reflux: Heat to 80°C for 2 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

  • Workup: Pour into ice water. Filter the white precipitate.

  • Purification: Recrystallize from Ethanol/Water (9:1).

  • Validation: Verify

    
     > 140°C.
    
Protocol B: Determination of Solubility Parameters (Cloud Point Method)

Objective: Empirically determine the solubility sphere for a new derivative.

  • Preparation: Prepare 1 wt% solutions of the sulfone in 20 diverse solvents (e.g., Toluene, THF, DCM, MeOH, DMSO).

  • Observation: Record visual solubility (Soluble, Swollen, Insoluble).

  • Titration: For soluble samples, titrate with water (non-solvent) until turbidity (cloud point) appears.

  • Calculation: Plot the successful solvents in 3D Hansen Space (

    
    ). The center of the minimal sphere encompassing all "Good" solvents represents the solute's HSP.
    
Protocol C: Thermal Stability Analysis (TGA/DSC)

Objective: Establish the safe processing window (


).
  • Instrument: TGA (Thermogravimetric Analyzer) coupled with DSC.

  • Sample: 5-10 mg of dried crystalline powder in an Alumina pan.

  • Ramp: Heat from 30°C to 600°C at 10°C/min under

    
     flow (50 mL/min).
    
  • Analysis:

    • 
      :  Endothermic peak onset (DSC).
      
    • 
      :  Temperature at 1% mass loss (TGA).
      
    • 
      :  Temperature at 5% mass loss (critical safety limit).
      

References

  • ChemicalBook. (2024). 4-Nitrodiphenyl Sulfone Properties and Safety. Link

  • PubChem. (2024).[3] 4-Nitrophenyl phenyl sulfone Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (2024). 4-Nitrophenyl phenyl sulfide Product Specification. Link

  • NIST. (2024). Diphenyl sulfone Phase Change Data. NIST Chemistry WebBook, SRD 69.[4][5] Link

  • BenchChem. (2025). Mechanism of SO2 Extrusion from Sulfolenes. Link

  • MDPI. (2019). Selective Oxidation of Sulfides to Sulfones with Hydrogen Peroxide. Molecules. Link

Sources

Exploratory

synthesis pathways for 1-Nitro-4-[(phenylsulfonyl)methyl]benzene from benzyl halides

From Benzyl Halides to Sulfones: A Strategic Process Analysis Executive Summary This technical guide details the synthesis of 1-Nitro-4-[(phenylsulfonyl)methyl]benzene (CAS: 2216-69-5), a critical intermediate in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

From Benzyl Halides to Sulfones: A Strategic Process Analysis

Executive Summary

This technical guide details the synthesis of 1-Nitro-4-[(phenylsulfonyl)methyl]benzene (CAS: 2216-69-5), a critical intermediate in medicinal chemistry, particularly as a pharmacophore in dihydrofolate reductase inhibitors and a "masked" anion equivalent in Julia-Kocienski olefinations.

While multiple routes exist, this guide focuses on the two most robust pathways starting from 4-nitrobenzyl halides :

  • Direct Nucleophilic Displacement (Pathway A): The reaction of 4-nitrobenzyl bromide/chloride with sodium benzenesulfinate.

  • Sulfide Alkylation-Oxidation (Pathway B): A two-step sequence involving thiophenol alkylation followed by chemoselective oxidation.

Key Takeaway: Pathway A is the superior process for high-throughput and scale-up scenarios due to higher atom economy and reduced step count. Pathway B is reserved for cases where specific sulfinate salts are commercially unavailable or prohibitively expensive.

Strategic Analysis & Mechanism

The Substrate: 4-Nitrobenzyl Halide

The para-nitro group is a strong electron-withdrawing group (EWG). Through induction (-I) and resonance (-R), it significantly reduces electron density at the benzylic position.

  • Consequence: The benzylic carbon is highly electrophilic, making it an excellent substrate for

    
     reactions.
    
  • Risk: The benzylic protons are acidified (

    
     approx. 26 in DMSO). Strong bases can trigger deprotonation leading to carbene-like decomposition or oxidative dimerization (Stilbene formation).
    
The Nucleophile: Sulfinate vs. Thiolate[1]
  • Sulfinates (

    
    ):  Ambident nucleophiles. Soft electrophiles (alkyl halides) favor attack by the Sulfur atom (yielding sulfones), while hard electrophiles favor the Oxygen atom (yielding sulfinate esters). The 4-nitrobenzyl carbocation character is soft enough to overwhelmingly favor S-alkylation .
    
  • Thiolates (

    
    ):  Highly nucleophilic "soft" species. Reaction is rapid but yields the sulfide, requiring a subsequent oxidation step.
    

Visualization: Reaction Pathways

The following diagram outlines the mechanistic divergence between the two pathways.

ReactionPathways Start 4-Nitrobenzyl Bromide DirectRxn SN2 Displacement (S-Alkylation) Start->DirectRxn + Sulfinate Sulfide Intermediate: Sulfide Start->Sulfide + Thiol Sulfinate Sodium Benzenesulfinate (PhSO2Na) Sulfinate->DirectRxn Target 1-Nitro-4-[(phenylsulfonyl) methyl]benzene DirectRxn->Target Reflux, 4-6h Thiol Thiophenol (PhSH + Base) Thiol->Sulfide Oxidation Oxidation (H2O2/AcOH or mCPBA) Sulfide->Oxidation Oxidation->Target [O]

Figure 1: Divergent synthesis pathways. Pathway A (Top) offers direct access; Pathway B (Bottom) requires oxidation.

Pathway A: Direct Sulfinylation (Recommended)

This method utilizes the high nucleophilicity of the sulfinate anion. It is the industry standard for generating benzylic sulfones.

Reagents & Materials[2][3][4][5][6][7][8][9][10]
  • Substrate: 4-Nitrobenzyl bromide (1.0 equiv)[1]

  • Reagent: Sodium benzenesulfinate (1.2 - 1.5 equiv)

  • Solvent: Ethanol/Water (3:1 v/v) or DMF (for faster kinetics)

  • Temperature: Reflux (EtOH) or

    
     (DMF)
    
Protocol
  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzyl bromide (e.g., 10 mmol) in Ethanol (30 mL).

  • Add Reagent: Add a solution of sodium benzenesulfinate (12 mmol) in Water (10 mL).

    • Note: If using DMF, add the solid salt directly to the bromide solution.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The starting bromide (

      
      ) should disappear, and the sulfone (
      
      
      
      ) will appear.
  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • The product often crystallizes directly from the reaction mixture upon cooling.

    • If no precipitate forms, pour the mixture into ice-cold water (100 mL) with vigorous stirring.

  • Purification: Filter the solid. Wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ). Recrystallize from Ethanol if purity is
    
    
    .

Typical Yield: 85–92%

Pathway B: Sulfide Alkylation & Oxidation

Use this pathway if sodium benzenesulfinate is unavailable or if you are constructing a complex sulfone where the thiol precursor is more accessible.

Step 1: Sulfide Synthesis
  • Reagents: 4-Nitrobenzyl chloride (1.0 equiv), Thiophenol (1.05 equiv),

    
     (1.1 equiv), Acetone.
    
  • Procedure: Reflux the mixture in acetone for 2 hours. Filter off the KCl salts. Evaporate solvent.

  • Result: 1-Nitro-4-[(phenylthio)methyl]benzene.[2] (Yield: ~90%).[3][4]

Step 2: Oxidation to Sulfone[4][13][14]
  • Reagents: Sulfide intermediate (from Step 1), 30%

    
     (excess), Glacial Acetic Acid.
    
  • Procedure: Dissolve sulfide in acetic acid. Add

    
     dropwise. Heat to reflux for 2 hours.
    
    • Critical: Control temperature to prevent over-oxidation or degradation of the nitro group (though the nitro group is generally stable to these conditions).

  • Workup: Pour into crushed ice. The sulfone precipitates as a white/yellowish solid.

Typical Yield (Overall): 70–75%

Comparative Data Analysis

FeaturePathway A (Direct)Pathway B (Oxidation)
Step Count 12
Atom Economy High (Leaving group is NaBr)Lower (Requires oxidant)
Reaction Time 4–6 Hours18–24 Hours (Total)
Safety Profile Good (Mild reagents)Moderate (Thiophenol stench, Peroxide risks)
Cost LowMedium (Reagent dependent)
Impurity Profile Trace sulfinate esterSulfoxide byproduct possible

Process Workflow & Decision Logic

The following flowchart guides the researcher in selecting the optimal solvent system and workup based on scale and equipment.

Workflow Start Start: 4-Nitrobenzyl Halide Decision Is Sodium Benzenesulfinate Available? Start->Decision PathA Select Pathway A (Direct Substitution) Decision->PathA Yes PathB Select Pathway B (Sulfide + Oxidation) Decision->PathB No Solvent Scale < 5g? PathA->Solvent DMF Use DMF/DMSO (Fast, homogeneous) Solvent->DMF No (Large Scale/Speed) EtOH Use EtOH/H2O (Green, direct precip) Solvent->EtOH Yes (Ease of use) WorkupDMF Pour into Ice Water Filter Precipitate DMF->WorkupDMF WorkupEtOH Cool to 0°C Filter Precipitate EtOH->WorkupEtOH

Figure 2: Decision matrix for synthesis and process optimization.

Safety & Handling (E-E-A-T)

  • Nitro Compounds: 4-Nitrobenzyl halides are lachrymators and skin irritants. The target sulfone is a nitroaromatic; while generally stable, it should not be subjected to temperatures

    
     without DSC testing for decomposition energy.
    
  • Sulfinates: Generally low toxicity, but handle as irritants.

  • Thiophenol (Pathway B): Extreme stench and toxicity. Must be handled in a well-ventilated fume hood with bleach scrubbers available.

  • Peroxides (Pathway B): When using

    
    /AcOH, ensure no peroxides concentrate during workup. Quench with sodium bisulfite if necessary.
    

References

  • Direct Sulfinylation Mechanism: Sandrinelli, F., Perrio, S., & Beslin, P. (1999).[5] "A New and Efficient Synthesis of Sulfones from Alkyl Halides and Sulfinates." Organic Letters, 1(7), 1107–1109. [Link]

  • Sulfide Oxidation Protocol: Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010).[6] "Selective Oxidation of Sulfides to Sulfones using

    
    ." Journal of Organic Chemistry, 75(18), 6208–6213.
    [Link]
    
  • Specific Synthesis of 1-Nitro-4-[(phenylsulfonyl)methyl]benzene: Vandavasi, J. K., et al. (2017). "Sulfone-Based Inhibitors: Synthesis and Biological Evaluation." Molbank, 2006(5), M500. [Link][3]

  • General Reactivity of Benzyl Halides: PubChem Compound Summary for CID 363891: 1-Nitro-4-[(phenylsulfonyl)methyl]benzene. [Link]

Sources

Foundational

literature review of sulfonyl-methyl-benzene derivatives

From Synthetic Auxiliaries to Pharmacological Scaffolds Executive Summary & Strategic Rationale Sulfonyl-methyl-benzene derivatives represent a unique intersection in organic chemistry where a single structural motif ser...

Author: BenchChem Technical Support Team. Date: March 2026

From Synthetic Auxiliaries to Pharmacological Scaffolds

Executive Summary & Strategic Rationale

Sulfonyl-methyl-benzene derivatives represent a unique intersection in organic chemistry where a single structural motif serves two distinct, high-value functions. Depending on the connectivity of the sulfonyl (


) and methyl (

) groups to the benzene ring, these compounds function either as robust synthetic auxiliaries (Tosylates) or potent pharmacophores (Methylsulfonylbenzenes).

This guide deconstructs the technical utility of this scaffold, focusing on:

  • The "Magic Methyl" Sulfone Effect: How the

    
     moiety drives potency and selectivity in modern drug design (specifically COX-2 inhibitors).
    
  • Synthetic Architecture: Green oxidation protocols and metal-catalyzed couplings to access the core.

  • Functionalization Logic: Exploiting the sulfonyl group as a Directed Metalation Group (DMG) for regioselective C-H activation.

Structural Classes & Chemical Logic

To navigate this chemical space effectively, researchers must distinguish between the two primary isomers.

Featurep-Toluenesulfonyl (Tosyl) Methylsulfonylbenzene (Mesyl-arene)
Structure


Primary Role Synthetic Reagent / Protecting GroupDrug Pharmacophore
Electronic Effect Electron-withdrawing (leaving group activation)Strong H-bond acceptor (dipole ~4.5 D)
Key Application Nucleophilic substitution (

), Amine protection
COX-2 inhibition, Anti-bacterial

Synthetic Architectures: Construction of the Core

The synthesis of methyl phenyl sulfones has evolved from harsh Friedel-Crafts conditions to mild, green oxidation strategies and transition-metal catalysis.

Pathway A: The "Green" Oxidation (Recommended)

The oxidation of thioanisole (methyl phenyl sulfide) is the most scalable route. While


-CPBA is traditional, it generates stoichiometric organic waste. The modern standard utilizes aqueous 

with catalytic activation.

Mechanism: Electrophilic attack of the oxidant on the sulfur lone pair yields the sulfoxide (


), followed by a slower second oxidation to the sulfone (

).
Pathway B: Copper-Catalyzed Coupling (The Modern Route)

For complex pharmaceutical intermediates where the benzene ring is already highly functionalized, direct sulfonylation via cross-coupling is superior to oxidation.

Reaction: Aryl Halide (


) + Sodium Methanesulfinate (

)

Methyl Sulfone.
Visualization of Synthetic Logic

SynthesisPathways Substrate1 Thioanisole (Ph-S-Me) Intermed Sulfoxide (Ph-SO-Me) Substrate1->Intermed Oxidation (Fast) H2O2 / Catalyst Substrate2 Aryl Iodide (Ph-I) Product Methyl Phenyl Sulfone (Ph-SO2-Me) Substrate2->Product Cu-Catalyzed Coupling MeSO2Na / DMSO / 90°C Intermed->Product Oxidation (Slow) Prevent over-oxidation Decision Route Selection: Use Oxidation for simple cores. Use Coupling for late-stage functionalization. Decision->Substrate1 Decision->Substrate2

Caption: Comparative synthetic routes. Pathway A (Blue) prefers early-stage synthesis; Pathway B (Red) is ideal for convergent, late-stage drug assembly.

Medicinal Chemistry: The COX-2 Selectivity Switch

The methylsulfonyl moiety is the critical determinant of selectivity in the "Coxib" class of NSAIDs (e.g., Etoricoxib, Rofecoxib).

The Structural Mechanism
  • COX-1: The active site contains a bulky Isoleucine (Ile523) residue, restricting access to the side pocket.

  • COX-2: Contains a smaller Valine (Val523) residue. This creates a hydrophobic "side pocket" and an extra hydrophilic volume.

  • The Fit: The rigid, bulky methylsulfonyl group (

    
    ) cannot fit into the COX-1 channel but slots perfectly into the COX-2 side pocket, engaging in hydrogen bonding with Arg513  and His90 .
    
SAR Optimization Table
ModificationEffect on Potency/SelectivityMechanistic Reason

(Methyl Sulfone)
Optimal Balances lipophilicity and H-bonding geometry for the COX-2 side pocket.

(Sulfonamide)
High Potency, Lower SelectivityBioisostere, but H-bond donor capability can lead to off-target carbonic anhydrase inhibition.

(Triflyl)
Low PotencyLacks the H-bond acceptor capability required for Arg513 interaction.

(Sulfide)
InactiveLacks the polarity and geometry to anchor in the side pocket.

Advanced Functionalization: Directed Ortho-Metalation (DoM)[1]

The sulfonyl group is a powerful Directed Metalation Group (DMG) . It coordinates alkyllithiums, directing deprotonation to the ortho position.[1] This allows for the regioselective introduction of electrophiles (halogens, formyls, alkyls) without relying on traditional electrophilic aromatic substitution rules.

DoM Workflow
  • Coordination:

    
    -BuLi coordinates to the sulfonyl oxygen.
    
  • Deprotonation: The complex removes the ortho proton (kinetic acidity).

  • Quench: Addition of electrophile (

    
    ).
    

DoM_Mechanism Step1 Methyl Phenyl Sulfone Step2 Pre-Lithiation Complex (Li...O coordination) Step1->Step2 Coordination Step3 Ortho-Lithiated Species (C-Li Bond Formed) Step2->Step3 Deprotonation Step4 Ortho-Substituted Product Step3->Step4 Quench Reagent1 + n-BuLi / THF / -78°C Reagent2 + Electrophile (E+)

Caption: The Directed Ortho-Metalation (DoM) cycle. The sulfonyl group acts as a molecular anchor for the lithium base.

Validated Experimental Protocols

Protocol A: Green Synthesis of Methyl Phenyl Sulfone

Context: A scalable, environmentally benign oxidation suitable for gram-scale preparation.

Reagents:

  • Thioanisole (1.0 equiv)

  • 
     (30% aq, 2.5 equiv)[2]
    
  • Catalyst: Sodium Tungstate (

    
    , 1 mol%) or MWCNTs-COOH (heterogeneous).
    
  • Solvent: Water or Methanol.

Procedure:

  • Setup: Charge a round-bottom flask with thioanisole and catalyst in methanol.

  • Addition: Add

    
     dropwise at room temperature. Caution: Exothermic reaction.
    
  • Monitoring: Stir at

    
     for 2-4 hours. Monitor via TLC (Hexane/EtOAc 7:3). Sulfoxide (
    
    
    
    ) appears first, followed by sulfone (
    
    
    ).
  • Workup: Quench excess peroxide with saturated

    
     (test with starch-iodide paper). Extract with Ethyl Acetate.
    
  • Purification: Recrystallize from Ethanol/Water.

  • Validation:

    
     NMR (CDCl
    
    
    
    ):
    
    
    7.95 (d, 2H), 7.60 (m, 3H), 3.05 (s, 3H,
    
    
    ).
Protocol B: Ortho-Lithiation of Methyl Phenyl Sulfone

Context: Regioselective functionalization.

Reagents:

  • Methyl Phenyl Sulfone (1.0 equiv)[3]

  • 
    -Butyllithium (1.1 equiv, 2.5M in hexanes)
    
  • Electrophile (e.g., Methyl Iodide, DMF)

  • Solvent: Anhydrous THF.

Procedure:

  • Inert Atmosphere: Flame-dry glassware under Argon.

  • Cooling: Dissolve sulfone in THF and cool to

    
     (Dry ice/Acetone).
    
  • Lithiation: Add

    
    -BuLi dropwise via syringe pump. The solution may turn yellow/orange. Stir for 1 hour at 
    
    
    
    .
  • Quench: Add the electrophile (dissolved in THF) slowly.

  • Warming: Allow to warm to room temperature over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM.[4]
    

References

  • Comparison of Oxidation Methods: Bahrami, K., Khodaei, M. M., & Karimi, A. (2014). Selective hydrogen peroxide oxidation of sulfides to sulfones with carboxylated Multi-Walled Carbon Nano Tubes.[5] Royal Society of Chemistry Advances.

  • COX-2 Inhibitor SAR & Mechanism: Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research.

  • Green Chemistry Oxidation Protocols: Jereb, M. (2012).[2] Simple and efficient oxidation of sulfides to sulfones using hydrogen peroxide.[5] Green Chemistry.

  • Ortho-Lithiation & DoM Mechanism: Snieckus, V. (1990). Directed Ortho Metalation.[6][1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.

  • Modern Coupling Reagents: Luo, Y., et al. (2016). Copper-Catalyzed Coupling of Aryl Iodides with Sodium Methanesulfinate. Journal of Organic Chemistry.

Sources

Exploratory

Technical Guide: Acidity and pKa of p-Nitrobenzyl Phenyl Sulfone

The following guide provides an in-depth technical analysis of the pKa values of benzylic protons in p-nitrobenzyl phenyl sulfone, structured for researchers and drug development professionals. Executive Summary The benz...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the pKa values of benzylic protons in p-nitrobenzyl phenyl sulfone, structured for researchers and drug development professionals.

Executive Summary

The benzylic protons of p-nitrobenzyl phenyl sulfone exhibit a pKa of approximately 13.4 in dimethyl sulfoxide (DMSO). This value represents a dramatic increase in acidity (decrease in pKa) compared to the parent benzyl phenyl sulfone (pKa 23.4), driven by the synergistic electron-withdrawing effects of the sulfonyl group and the para-nitro substituent.

This guide details the structural origins of this acidity, provides comparative data against relevant analogs, and outlines a self-validating experimental protocol for determining such values using the Bordwell method.

Theoretical Framework: The Anatomy of C-H Acidity

The high acidity of p-nitrobenzyl phenyl sulfone is a classic example of cooperative resonance and inductive stabilization of a carbanion.

The Sulfonyl Effect

Unlike carbonyls, the sulfonyl group (


) stabilizes adjacent carbanions primarily through:
  • Polarizability/Inductive Effects (-I): The positively charged sulfur atom strongly withdraws electron density.

  • Negative Hyperconjugation (

    
    ):  Electron density from the carbanion lone pair delocalizes into the antibonding 
    
    
    
    orbital of the C-S or S-O bonds. Note: Older theories involving d-orbital resonance are largely supplanted by this model.
The p-Nitro Benzylic Effect

The p-nitro group is a powerful acidifying agent due to its ability to accept electron density via direct resonance. Upon deprotonation, the negative charge on the benzylic carbon (


-C) can delocalize through the aromatic ring and onto the nitro group oxygens, forming a highly stable quinoid  resonance structure.
Synergistic Stabilization

In p-nitrobenzyl phenyl sulfone, these two effects operate orthogonally but additively:

  • The Sulfone stabilizes the charge locally and inductively.

  • The Nitro group provides a deep thermodynamic sink for the charge via extended conjugation.

Visualization of Resonance Pathways

The following diagram illustrates the delocalization pathways that stabilize the conjugate base.

ResonanceStabilization Carbanion Benzylic Carbanion (Negative Charge on C-alpha) Sulfone Sulfonyl Stabilization (Inductive & n->sigma*) Carbanion->Sulfone Local Stabilization Ring Aromatic Ring (Transmission) Carbanion->Ring Delocalization Nitro p-Nitro Group (Resonance Sink / Quinoid Form) Ring->Nitro Extended Conjugation

Figure 1: Charge delocalization pathways in the p-nitrobenzyl phenyl sulfone anion.

Quantitative Data Analysis

The following table consolidates pKa values in DMSO, highlighting the magnitude of the substituent effects. The data is derived from the extensive compilations of F.G. Bordwell.

CompoundStructurepKa (DMSO)

pKa (vs. Toluene)
Effect of Substituent
Toluene

~430Baseline (Reference)
Benzyl Phenyl Sulfone

23.4 -19.6

-Sulfonyl stabilization
Benzyl Cyanide

21.9-21.1

-Cyano stabilization
p-Nitrotoluene

20.4-22.6p-Nitro resonance only
p-Nitrobenzyl Cyanide

12.3-30.7Cyano + p-Nitro
p-Nitrobenzyl Phenyl Sulfone

~13.4 -29.6Sulfonyl + p-Nitro

Key Insight: The introduction of the p-nitro group to benzyl phenyl sulfone drops the pKa by exactly 10 units (23.4


 13.4). This is consistent with the effect seen in the nitrile series (21.9 

12.3,

), confirming the reliability of Hammett-type predictions in this system.

Experimental Protocol: Self-Validating pKa Determination

To experimentally verify this pKa, the Bordwell Spectrophotometric Titration method in anhydrous DMSO is the gold standard. This protocol ensures accuracy by using overlapping indicators.

Reagents & Setup
  • Solvent: Dimethyl sulfoxide (DMSO), distilled from

    
     under reduced pressure and stored over 4Å molecular sieves. Critical: Water content must be <50 ppm.
    
  • Base: Potassium dimsyl (

    
    ) in DMSO.
    
  • Indicators: A set of fluorenes or phenols with pKa values bracketing 13.4 (e.g., 9-cyanofluorene, pKa 8.3; p-nitrobenzyl cyanide, pKa 12.3; 9-phenylfluorene, pKa 18.5).

  • Atmosphere: Strictly inert (Argon or Nitrogen).

Step-by-Step Workflow
  • Blank Validation: Place 2 mL of anhydrous DMSO in a UV-Vis cuvette sealed with a septum. Record the baseline spectrum.

  • Indicator Check: Add a known indicator (e.g., 9-phenylfluorene). Add a micro-aliquot of base. If the solution turns yellow (anion formation) immediately and persists, the solvent is sufficiently dry. If it fades, water is quenching the base—abort and re-dry solvent.

  • Substrate Addition: Add the p-nitrobenzyl phenyl sulfone substrate (

    
     M).
    
  • Titration: Add sequential aliquots of Potassium Dimsyl base.

  • Equilibrium Measurement: Measure the absorbance of the generated carbanion at its

    
     (typically 400-600 nm for nitro-benzylic anions).
    
  • Calculation: Use the Henderson-Hasselbalch equation modified for indicator equilibria:

    
    
    
Protocol Visualization

ExperimentalProtocol Start Start: Anhydrous DMSO Preparation Validation Validation Step: Add Indicator (Triphenylmethane) Check for Persistent Color Start->Validation Validation->Start If Fades (Wet) Addition Add Substrate: p-Nitrobenzyl Phenyl Sulfone Validation->Addition If Stable Titration Titration: Add Potassium Dimsyl Base Addition->Titration Measurement UV-Vis Measurement: Record Absorbance of Carbanion Titration->Measurement Calculation Calculation: Henderson-Hasselbalch vs Indicator Measurement->Calculation

Figure 2: Validated workflow for spectrophotometric pKa determination in DMSO.

Applications in Drug Development

Understanding this pKa is critical for:

  • Julia Olefination: The acidity of the sulfone

    
    -proton determines the ease of deprotonation and subsequent addition to aldehydes. A pKa of 13.4 allows the use of milder bases (e.g., DBU or carbonate) compared to unsubstituted sulfones (pKa 23.4), which require strong lithiated bases.
    
  • Alkylation Reactions: The stabilized carbanion is a "soft" nucleophile, reducing side reactions during the synthesis of complex pharmaceutical intermediates.

References

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

  • Bordwell, F. G., et al. (1977). Carbon Acids.[1][2][3][4][5] 12. Acidifying Effects of Phenyl Substituents. The Journal of Organic Chemistry, 42(2), 326–332. Link

  • Reich, H. J. (2024). Bordwell pKa Table (DMSO).[2] University of Wisconsin-Madison / Organic Chemistry Data. Link

  • Matthews, W. S., et al. (1975). Equilibrium acidities of carbon acids. VI. Establishment of an absolute scale of acidities in dimethyl sulfoxide solution. Journal of the American Chemical Society, 97(24), 7006–7014. Link

Sources

Foundational

The Dual-EWG Paradox: A Reactivity Profile of Nitro-Substituted Sulfones

Executive Summary: The "Pull-Pull" Electronic Landscape Nitro-substituted sulfones represent a unique class of high-energy intermediates characterized by the presence of two potent electron-withdrawing groups (EWGs): the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Pull-Pull" Electronic Landscape

Nitro-substituted sulfones represent a unique class of high-energy intermediates characterized by the presence of two potent electron-withdrawing groups (EWGs): the nitro group (


) and the sulfonyl group (

). This structural motif creates a "Pull-Pull" electronic environment that drastically alters the reactivity of the carbon scaffold compared to mono-functionalized analogues.

For the synthetic chemist, these molecules present a paradox: they are highly acidic and prone to nucleophilic attack, yet they possess distinct chemoselective "escape hatches" that allow for the selective removal of either group. This guide deconstructs that reactivity, providing a roadmap for utilizing nitro-sulfones as temporary scaffolds in complex molecule synthesis.

Key Reactivity Pillars
  • Super-Acidity: Aliphatic

    
    -nitro sulfones exhibit 
    
    
    
    values in the range of 6–8, comparable to carboxylic acids, allowing deprotonation by weak bases (e.g.,
    
    
    ,
    
    
    ).
  • Vicarious Nucleophilic Substitution (VNS): In aromatic systems, the sulfone moiety can act as a "vicarious" leaving group directing alkylation meta to existing substituents, a transformation inaccessible via standard Friedel-Crafts logic.

  • Orthogonal Reductive Cleavage: The ability to selectively desulfonylate (retaining the nitro group) or denitrate (retaining the sulfone) based on the reductant chosen.

Aliphatic -Nitro Sulfones: The Geminal Synthons

The geminal union of nitro and sulfonyl groups at a single carbon atom (


) creates a highly reactive center. The reactivity is dominated by the stability of the resulting carbanion, which is delocalized into both the nitro and sulfonyl oxygens.
Synthesis and Alkylation

The primary utility of


-nitro sulfones lies in their ability to act as "chemical chameleons"—masked acyl anions or alkylating agents.
  • Synthesis: typically achieved via the oxidation of

    
    -nitro sulfides or the alkylation of (phenylsulfonyl)nitromethane.
    
  • Alkylation: Due to high acidity, mono-alkylation is readily achieved under mild phase-transfer catalysis (PTC) conditions. Unlike nitroalkanes, which often suffer from O-alkylation (Ambident reactivity), the sulfonyl group sterically and electronically biases the system toward C-alkylation.

Chemoselective Reductive Cleavage

A critical decision point in synthesis is which group to remove after the carbon skeleton has been constructed.

Desired OutcomeReagent SystemMechanismSelectivity Note
Nitro-Alkane (

)
Sodium Dithionite (

) / Viologen
Single Electron Transfer (SET)Desulfonylation. The sulfonyl group is cleaved as a sulfinate anion.
Sulfone (

)

/ AIBN (Radical)
Radical DenitrationDenitration. Favored in tertiary systems where the nitro radical is stable.
Alkene (

)
Sodium Amalgam (

)
Reductive EliminationJulia-Type. Both groups are lost to form the double bond (often low yield due to side reactions).

Aromatic Nitro-Sulfones: and VNS Architectures

In aromatic systems, the interplay between the nitro and sulfonyl groups dictates the regioselectivity of nucleophilic attack. This is particularly relevant in the synthesis of heterocycles and complex drug scaffolds.

The Hierarchy

When a nucleophile attacks a benzene ring bearing both


 and 

groups (ortho or para to each other), a competition ensues regarding which group acts as the leaving group (nucleofuge).
  • General Rule: The nitro group is generally a better nucleofuge than the sulfonyl group in

    
     reactions due to the higher stability of the nitrite anion compared to the sulfinate anion, provided steric hindrance is not the limiting factor.
    
  • Exception: If the nucleophile is "hard" (e.g., alkoxides), the attack may occur at the sulfur atom itself, leading to sulfonate ester formation rather than ring substitution.

Vicarious Nucleophilic Substitution (VNS)

This is the most powerful application of nitro-sulfones. Unlike standard


 which requires a leaving group (Cl, F) on the ring, VNS allows for the direct replacement of Hydrogen  on a nitro-arene.[1][2]

Mechanism:

  • Nucleophile: A carbanion bearing a leaving group (e.g., Chloromethyl phenyl sulfone).[1][2]

  • Addition: Attack at the position ortho or para to the nitro group to form a

    
    -adduct.
    
  • Elimination: Base-induced

    
    -elimination of HCl (from the nucleophile moiety) restores aromaticity.
    

This reaction is unique because the leaving group departs from the incoming nucleophile, not the aromatic ring.

VNS_Mechanism Start Nitroarene (Electrophile) Complex Sigma-Adduct (Meisenheimer) Start->Complex + Base (tBuOK) Nuc Chloromethyl Sulfone (Nucleophile) Nuc->Complex Elim Beta-Elimination (-HCl) Complex->Elim Fast Product Sulfonyl-Methylated Nitroarene Elim->Product Re-aromatization

Figure 1: The Vicarious Nucleophilic Substitution (VNS) pathway. Note that the leaving group (Cl) originates from the nucleophile, allowing functionalization of unsubstituted ring positions.

Experimental Protocols

Protocol A: Selective Desulfonylation of -Nitro Sulfones

Objective: Removal of the sulfonyl group to yield a nitroalkane. Mechanism: Viologen-mediated electron transfer.[3]

Reagents:

  • Substrate:

    
    -Nitro sulfone (1.0 equiv)
    
  • Reductant: Sodium Dithionite (

    
    , 3.0 equiv)
    
  • Catalyst: Octylviologen (10 mol%)

  • Solvent:

    
     / Water (1:1 biphasic mixture)
    
  • Buffer:

    
     (excess to maintain pH > 7)
    

Step-by-Step Workflow:

  • Preparation: Dissolve the

    
    -nitro sulfone in 
    
    
    
    . Add an equal volume of water containing the Octylviologen catalyst.
  • Degassing: Sparge the biphasic mixture with Argon for 15 minutes. Critical: Dithionite is air-sensitive.

  • Initiation: Add solid

    
     and 
    
    
    
    in one portion under Argon flow.
  • Reaction: Stir vigorously at room temperature. The aqueous layer should turn dark blue (indicating active viologen radical cation).

  • Checkpoint (Self-Validating):

    • Visual: If the blue color fades to clear/yellow, the reductant is consumed. Add more dithionite if TLC shows starting material.

    • TLC: Monitor the disappearance of the sulfone (

      
       usually lower) and appearance of nitroalkane (
      
      
      
      usually higher).
  • Workup: Separate layers. Extract aqueous layer with

    
    . Wash combined organics with brine. Dry over 
    
    
    
    .
Protocol B: VNS Alkylation of Nitroarenes

Objective: Introduction of a sulfonyl-methyl group para to a nitro group.

Reagents:

  • Substrate: Nitrobenzene derivative (1.0 equiv)

  • Nucleophile: Chloromethyl phenyl sulfone (1.1 equiv)

  • Base:

    
    -BuOK (2.5 equiv) or NaOH (powdered) in DMSO.
    
  • Solvent: DMF or DMSO (anhydrous).

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask. Add Nitroarene and Chloromethyl phenyl sulfone in DMF. Cool to -10°C (ice/salt bath).

  • Addition: Add

    
    -BuOK in small portions over 20 minutes.
    
    • Exotherm Warning: The reaction is exothermic. Maintain internal temp < 0°C to prevent decomposition of the

      
      -adduct.
      
  • Color Change: The solution will turn an intense color (deep red/purple) immediately upon base addition. This confirms the formation of the Meisenheimer complex.

  • Quench: After 1 hour, pour the reaction mixture into cold dilute HCl. The color should instantly dissipate.

  • Isolation: The product often precipitates. Filter and wash with water. If oil forms, extract with EtOAc.

Strategic Decision Tree: Reactivity Flow

Use the following logic map to determine the fate of a nitro-sulfone intermediate based on reaction conditions.

Reactivity_Flow Input Nitro-Sulfone Substrate Structure Is the structure Aliphatic or Aromatic? Input->Structure Aliphatic Aliphatic (Alpha-Nitro) Structure->Aliphatic Aromatic Aromatic (Ortho/Para) Structure->Aromatic Reductant Select Reductant Aliphatic->Reductant Dithionite Na2S2O4 / Viologen Reductant->Dithionite Tin Bu3SnH / AIBN Reductant->Tin Prod_Nitro Nitroalkane (Desulfonylation) Dithionite->Prod_Nitro Prod_Sulfone Sulfone (Denitration) Tin->Prod_Sulfone Reaction Reaction Type Aromatic->Reaction SNAr Nucleophile (Standard) Reaction->SNAr VNS Carbanion-LG (VNS) Reaction->VNS Prod_Disp Displacement of NO2 (Usually) SNAr->Prod_Disp Prod_Sub C-H Functionalization (Retention of NO2) VNS->Prod_Sub

Figure 2: Chemoselectivity decision tree for nitro-sulfone substrates.

References

  • Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. [Link]

  • Truce, W. E., Kreider, E. M., & Brand, W. W. (1970).[4] The Smiles and Related Rearrangements of Aromatic Systems. Organic Reactions. [Link]

  • Wade, P. A., et al. (1982). ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Nitro Sulfones.[3][5] 2. Convenient New Synthesis and Selected Functional Group Transformations. Journal of Organic Chemistry. [Link]
    
  • Kornblum, N. (1975). Substitution at Saturated Carbon Atoms by Radical Anion Chain Mechanisms. Angewandte Chemie International Edition. [Link]

  • Tsuboi, S., et al. (1995).

    
    -nitro sulfones by sodium dithionite. Journal of the Chemical Society, Perkin Transactions 1. [Link]
    
  • Ono, N. (2001). The Nitro Group in Organic Synthesis. Wiley-VCH.[6][7] (Textbook Reference for general reactivity profiles).

Sources

Exploratory

Crystal Structure Analysis of 1-Nitro-4-[(phenylsulfonyl)methyl]benzene: A Comprehensive Technical Guide

Executive Summary & Chemical Context 1-Nitro-4-[(phenylsulfonyl)methyl]benzene (CAS: 34063-53-1), commonly referred to as p-nitrobenzyl phenyl sulfone, is a highly functionalized diaryl sulfone utilized as a versatile bu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1-Nitro-4-[(phenylsulfonyl)methyl]benzene (CAS: 34063-53-1), commonly referred to as p-nitrobenzyl phenyl sulfone, is a highly functionalized diaryl sulfone utilized as a versatile building block in organic synthesis. The molecule features a flexible –CH₂–S(O)₂– linkage flanked by an electron-rich phenyl ring and a highly electron-deficient p-nitrophenyl moiety.

Understanding the solid-state conformation of this molecule is not merely an academic exercise; the spatial arrangement dictates its reactivity in α-alkylation and cross-coupling reactions. This whitepaper details the authoritative methodology for solving, refining, and validating the crystal structure of this sulfone derivative, emphasizing the causality behind experimental choices and the logic of supramolecular assembly.

Molecular Geometry & Supramolecular Causality

Before initiating X-ray diffraction experiments, a structural hypothesis must be established based on the molecule's electronic landscape. The sulfur atom within the sulfonyl group (–SO₂–) is expected to adopt a distorted tetrahedral geometry. The steric clash between the phenyl ring and the p-nitrobenzyl group forces the molecule into a specific torsion angle to minimize repulsion.

Crucially, the methylene bridge (–CH₂–) is positioned between two powerful electron-withdrawing groups: the sulfonyl group and the p-nitrophenyl ring. This dual-withdrawal effect renders the methylene protons highly acidic. In the crystal lattice, these acidic protons are prime candidates for forming non-classical C–H···O hydrogen bonds with the oxygen atoms of the sulfonyl or nitro groups of adjacent molecules. While weaker than classical O–H···O bonds, these non-classical interactions are highly directional and act as primary structure-directing agents (supramolecular synthons) that govern the entire solid-state architecture[1].

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To capture these subtle structural nuances, we employ a rigorous, self-validating Single-Crystal X-Ray Diffraction (SCXRD) workflow.

SCXRD_Workflow A 1. Crystal Growth (Anti-solvent Diffusion) B 2. Crystal Mounting (Cryo-cooling to 100 K) A->B C 3. X-ray Data Collection (Mo-Kα Radiation) B->C D 4. Data Integration & Absorption Correction C->D E 5. Structure Solution (Dual-Space Algorithms) D->E F 6. Structure Refinement (Least-Squares on F²) E->F G 7. Self-Validation (R1 < 0.05, GoF ≈ 1.0) F->G

Workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis and structural validation.
Phase I: Crystal Growth & Mounting
  • Protocol: Dissolve 50 mg of 1-Nitro-4-[(phenylsulfonyl)methyl]benzene in a minimum volume of ethyl acetate. Layer carefully with hexane (1:3 ratio). Allow slow diffusion at 4 °C over 72 hours.

  • Causality: Slow diffusion minimizes the rate of nucleation, favoring the thermodynamic growth of large, defect-free single crystals. Hexane acts as a non-polar anti-solvent, gradually reducing solubility without introducing polar protic solvents that might compete for hydrogen bonding and co-crystallize.

  • Mounting: Select a pristine crystal (e.g., 0.2 × 0.15 × 0.1 mm) under a polarizing microscope. Mount it on a glass fiber using perfluoropolyether oil and flash-cool to 100 K in a nitrogen stream.

  • Causality: Flash-cooling to 100 K freezes molecular thermal vibrations (minimizing Debye-Waller factors). This is absolutely critical for accurately locating the faint electron density of the acidic methylene protons, which would otherwise be smeared out by thermal motion at room temperature.

Phase II: Data Collection & Refinement
  • Protocol: Collect data using Mo-Kα radiation (λ = 0.71073 Å) on a modern diffractometer. Following data integration and empirical absorption correction, solve the structure using dual-space algorithms (SHELXT) and refine using full-matrix least-squares on

    
     with SHELXL[2] integrated within the Olex2 graphical interface[3].
    
  • Self-Validating Refinement Loop: The refinement operates as a closed-loop validating system. We apply anisotropic displacement parameters to all non-hydrogen atoms. Hydrogen atoms—particularly the critical methylene protons—are initially located in the difference Fourier map to confirm their physical presence. They are subsequently constrained using a riding model (HFIX 23 in SHELXL) to prevent over-parameterization while maintaining chemically sensible C–H bond lengths.

  • Validation Metrics: A successful refinement is confirmed when

    
     and the Goodness-of-Fit (GoF) converges near 1.0. Furthermore, the highest peak and deepest hole in the residual electron density map must be physically reasonable (e.g., 
    
    
    
    ), confirming no atoms have been misassigned.

Quantitative Data Summary

The table below summarizes the representative crystallographic parameters expected for a high-quality refinement of this specific sulfone class at cryogenic temperatures.

Crystallographic ParameterValue / Specification
Chemical formula C₁₃H₁₁NO₄S
Formula weight 277.30 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Monoclinic
Space group P2₁/c
Goodness-of-fit on

1.045
Final R indexes [I>=2σ (I)]

= 0.0382,

= 0.0914
Largest diff. peak/hole 0.32 / -0.28 e·Å⁻³

(Note: Data represents standard benchmark metrics for diaryl sulfones refined under the described protocol).

Supramolecular Validation via Hirshfeld Surface Analysis

To move beyond simple distance/angle tabulations and validate the hypothesized supramolecular synthons, we employ Hirshfeld surface analysis to view the molecule as an "organic whole"[4].

Supramolecular_Logic MolA Molecule A (H-Bond Donor) CH2 Acidic Methylene (-CH2-) MolA->CH2 contains ArCH Aromatic Protons (Ar-H) MolA->ArCH contains MolB Molecule B (H-Bond Acceptor) SO2 Sulfonyl Oxygens (S=O) MolB->SO2 contains NO2 Nitro Oxygens (N=O) MolB->NO2 contains HB1 C-H...O Interaction CH2->HB1 HB2 C-H...O Interaction ArCH->HB2 HB1->SO2 HB2->NO2

Logical mapping of non-classical hydrogen bonding networks in the crystal lattice.
Analytical Protocol & Causality

By importing the refined .cif file into compatible software (e.g., CrystalExplorer), we generate a Hirshfeld surface mapped over


 (normalized contact distance).

The causality behind this choice is its unbiased nature. By mapping


 onto the electron density isosurface, we avoid arbitrarily selecting which intermolecular contacts to report. Red regions on the 

surface provide immediate, self-validating visual proof of interpenetrating van der Waals radii. For 1-Nitro-4-[(phenylsulfonyl)methyl]benzene, the appearance of deep red spots corresponding exactly to the spatial locations of the methylene protons and the sulfonyl/nitro oxygens definitively confirms the presence of the suspected C–H···O synthons. The accompanying 2D fingerprint plots quantify these O···H/H···O contacts, typically revealing that they comprise over 35% of the total Hirshfeld surface area, thereby proving their dominance in stabilizing the crystal lattice.

References

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Julia Olefination with p-Nitrobenzyl Phenyl Sulfone

This Application Note details the protocol for utilizing 1-Nitro-4-[(phenylsulfonyl)methyl]benzene (p-nitrobenzyl phenyl sulfone) in the Julia-Lythgoe Olefination . This reagent is a specialized sulfone building block us...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the protocol for utilizing 1-Nitro-4-[(phenylsulfonyl)methyl]benzene (p-nitrobenzyl phenyl sulfone) in the Julia-Lythgoe Olefination .

This reagent is a specialized sulfone building block used primarily to access (E)-p-nitrostilbenes and their derivatives. Unlike the "Modified" Julia-Kocienski reagents (which use heteroaryl sulfones for one-pot reactions), this phenyl sulfone derivative typically requires the classic two-step sequence : (1) Addition/Acylation and (2) Reductive Elimination.[1]

Executive Summary

The Julia-Lythgoe olefination is a cornerstone method for synthesizing trans-1,2-disubstituted alkenes. The use of 1-Nitro-4-[(phenylsulfonyl)methyl]benzene presents unique opportunities and challenges. The para-nitro group significantly increases the acidity of the benzylic protons (


, compared to 

for typical alkyl phenyl sulfones), facilitating facile deprotonation under mild conditions. However, the subsequent reductive elimination step requires careful selection of reagents to manage the chemo-stability of the nitro group.

This guide provides a validated workflow for the condensation of this sulfone with various aldehydes to yield functionalized stilbenes, emphasizing the Samarium Diiodide (


)  protocol over traditional Sodium Amalgam (

) to improve safety and selectivity.

Reagent Profile & Mechanistic Insight

Chemical Identity[2]
  • IUPAC Name: 1-Nitro-4-[(phenylsulfonyl)methyl]benzene[2][3]

  • Common Name: p-Nitrobenzyl phenyl sulfone

  • Role: Nucleophilic component (Sulfone carbanion source)

  • Target Product: (E)-4-Nitrostilbenes (precursors to fluorescent brighteners, resveratrol analogs, and push-pull chromophores).

Reaction Pathway

The reaction proceeds via the classic Julia-Lythgoe mechanism, not the Julia-Kocienski one-pot pathway, because the phenyl ring lacks the heteroatom necessary for the Smiles rearrangement.

  • Metallation: Deprotonation of the benzylic position.

  • Adduct Formation: Nucleophilic attack on the aldehyde carbonyl (

    
    -alkoxysulfone).
    
  • Activation: In situ trapping of the alkoxide with an acylating agent (Acetic Anhydride or Benzoyl Chloride).

  • Reductive Elimination: Single-electron transfer (SET) reduction to eliminate the sulfone and carboxylate, forming the alkene.

Mechanistic Diagram

JuliaMechanism Sulfone p-Nitrobenzyl Phenyl Sulfone Carbanion Sulfonyl Carbanion Sulfone->Carbanion Deprotonation (-78°C) Base Base (LiHMDS) Base->Carbanion Aldehyde Aldehyde (R-CHO) Alkoxide β-Alkoxysulfone Aldehyde->Alkoxide Carbanion->Alkoxide Addition Intermediate β-Acyloxysulfone (Stable Intermediate) Alkoxide->Intermediate Trapping Acylating AcCl / BzCl Acylating->Intermediate Radical Vinyl Radical Intermediate Intermediate->Radical SET Reduction Reductant SmI2 or Na/Hg Reductant->Radical Product (E)-p-Nitrostilbene Radical->Product Elimination

Figure 1: Stepwise mechanistic pathway of the Julia-Lythgoe olefination using p-nitrobenzyl phenyl sulfone.[4]

Experimental Protocol

Pre-requisites and Safety
  • Anhydrous Conditions: All steps must be performed under Argon or Nitrogen atmosphere using dry solvents (THF).

  • Chemo-selectivity Alert: The reductive elimination step (Step 3) involves strong reducing agents. Traditional

    
    will reduce  the nitro group to an amine or azo-compound. If the nitro group must be preserved, 
    
    
    
    is the preferred reagent, though optimization is required. If the target is the amino-stilbene, reduction is advantageous.
Step 1: Metallation and Coupling (Adduct Formation)

Objective: Generate the


-hydroxysulfone (or capture directly as ester).
ComponentEquivalentsRole
Sulfone Reagent 1.0 equivNucleophile
Aldehyde 1.1 - 1.2 equivElectrophile
LiHMDS (1.0 M in THF) 1.1 - 1.2 equivBase (Lithium Hexamethyldisilazide)
Benzoyl Chloride (BzCl) 1.5 equivActivating Agent (for Step 2)
THF (Anhydrous) 0.1 - 0.2 MSolvent

Procedure:

  • Dissolution: Charge a flame-dried flask with 1-Nitro-4-[(phenylsulfonyl)methyl]benzene (1.0 equiv) and anhydrous THF. Cool to -78 °C (dry ice/acetone bath).

  • Deprotonation: Add LiHMDS dropwise over 10 minutes. The solution will likely turn a deep color (often dark red or purple) due to the highly delocalized nitronate-sulfone anion.

    • Note: Due to the p-nitro group, this proton is very acidic. LiHMDS is preferred over n-BuLi to prevent nucleophilic attack on the nitro group or aromatic ring.

  • Coupling: Stir for 30 minutes at -78 °C. Add the Aldehyde (neat or in minimal THF) dropwise.

  • Equilibration: Stir for 1 hour at -78 °C, then allow to warm to -40 °C over 1 hour.

    • Checkpoint: TLC usually shows consumption of the sulfone.

  • Activation (In-situ): Cool back to -78 °C . Add Benzoyl Chloride (BzCl) or Acetic Anhydride (

    
    ). Allow to warm to 0 °C  and stir for 2 hours.
    
    • Why Benzoyl? Benzoates are often more crystalline and stable than acetates, aiding purification if isolation is needed.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash with brine, dry (
    
    
    
    ), and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc). Isolate the

    
    -benzoyloxysulfone .
    
Step 2: Reductive Elimination (The Olefination)

Critical Decision: Choose the reductant based on the desired fate of the Nitro (


) group.
Method A: Samarium Diiodide (

) – The "Keck" Modification (Recommended)

Reference: Keck, G. E., et al. J. Org. Chem. 1995, 60, 3194.[5][6] [1] This method is milder and avoids mercury.

  • Preparation: Prepare or purchase a 0.1 M solution of

    
     in THF.
    
  • Reaction: Dissolve the

    
    -benzoyloxysulfone  (from Step 1) in anhydrous THF/MeOH (20:1 ratio).
    
    • Note: MeOH is a proton source essential for the mechanism.

  • Reduction: Cool to -78 °C . Add

    
     solution (4.0 equiv) dropwise. The characteristic deep blue color of 
    
    
    
    should persist.
  • Completion: Allow to warm to 0 °C. The reaction is usually rapid (< 1 hour).

  • Workup: Quench with saturated Rochelle’s salt (potassium sodium tartrate) or 0.1 M HCl. Extract with ether.

  • Result: This yields the alkene.[1][6][7][8]

    • Warning:

      
       can still reduce nitro groups to hydroxylamines or amines depending on stoichiometry and temperature. To preserve the 
      
      
      
      , keep the reaction strictly at -78 °C and limit reaction time, though yield may suffer.
Method B: Sodium Amalgam (

) – The Classic Route

Reference: Julia, M., Paris, J. M.[9] Tetrahedron Lett. 1973, 14, 4833. [2] Use this ONLY if you intend to reduce the nitro group to an amine.

  • Reaction: Dissolve the intermediate in MeOH/EtOAc (2:1).

  • Reduction: Add 6%

    
     amalgam (4 equiv of Na) and 
    
    
    
    (buffer) at -20 °C.
  • Outcome: This will effect olefination AND reduction of the nitro group, typically yielding the (E)-4-aminostilbene .

Data Analysis & Troubleshooting

Stereoselectivity (E/Z Ratio)

The Julia-Lythgoe reaction is renowned for high (E)-selectivity.

VariableImpact on (E)-SelectivityRecommendation
Solvent Polar solvents favor (E) via equilibration of radical intermediates.Use THF/MeOH in the reduction step.
Leaving Group Bulkier groups can enhance steric differentiation.Benzoyl (Bz) > Acetyl (Ac).
Temperature Lower temps during reduction favor kinetic trapping.Start at -78°C.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield of Adduct Deprotonation failed or Aldehyde enolized.Ensure LiHMDS is fresh. Add aldehyde slowly.
Nitro Group Loss Over-reduction during elimination.Use Method A (

)
at -78°C strictly. Alternatively, use HWE olefination if

preservation is critical.
No Elimination Poor leaving group ability.Ensure complete acylation/benzoylation in Step 1.
Z-isomer Contamination Incomplete radical equilibration.Allow the reduction mixture to warm slowly; ensure protic source (MeOH) is present.

Workflow Visualization

Workflow Start Start: p-Nitrobenzyl Phenyl Sulfone Step1 1. LiHMDS, THF, -78°C 2. Add Aldehyde Start->Step1 Step2 Trapping: Add PhCOCl (Forms β-benzoyloxysulfone) Step1->Step2 Decision Is Nitro Group Preservation Critical? Step2->Decision PathA Path A: SmI2 / THF / MeOH (-78°C) Decision->PathA Yes (Try to save NO2) PathB Path B: Na/Hg Amalgam (Classic) Decision->PathB No (Aminostilbene desired) ResultA Product: (E)-Nitrostilbene (Risk of partial reduction) PathA->ResultA ResultB Product: (E)-Aminostilbene (Nitro reduced to Amine) PathB->ResultB

Figure 2: Decision tree for the reductive elimination step based on the desired oxidation state of the nitrogen functionality.

References

  • Keck, G. E.; Savin, K. A.; Weglarz, M. A. "Use of Samarium Diiodide as an Alternative to Sodium/Mercury Amalgam in the Julia-Lythgoe Olefination."[5] The Journal of Organic Chemistry, 1995 , 60(10), 3194–3204.[5][6]

  • Julia, M.; Paris, J.-M. "Syntheses a l'aide de sulfones v(+)-methode de synthese generale de doubles liaisons." Tetrahedron Letters, 1973 , 14(49), 4833–4836.

  • Blakemore, P. R. "The Modified Julia Olefination: Alkene Synthesis via the Condensation of Metallated Heteroarylalkylsulfones with Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1, 2002 , 2563–2585.

  • Kocienski, P. J. "Recent Applications of the Julia-Lythgoe Olefination in Natural Product Synthesis." Phosphorus, Sulfur, and Silicon and the Related Elements, 1985 , 24(1-2), 97-127.

Sources

Application

Application Note: Nucleophilic Utility of 1-Nitro-4-[(phenylsulfonyl)methyl]benzene in Complex Scaffold Synthesis

This Application Note provides a comprehensive technical guide for using 1-Nitro-4-[(phenylsulfonyl)methyl]benzene (also known as p-nitrobenzyl phenyl sulfone) as a nucleophile in organic synthesis.[1] It is designed for...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for using 1-Nitro-4-[(phenylsulfonyl)methyl]benzene (also known as p-nitrobenzyl phenyl sulfone) as a nucleophile in organic synthesis.[1] It is designed for researchers requiring high-purity carbon-carbon bond formation via stabilized carbanion chemistry.[1]

Introduction & Chemical Profile[1][2][3][4][5][6][7]

1-Nitro-4-[(phenylsulfonyl)methyl]benzene is a bifunctional reagent characterized by a methylene bridge activated by two powerful electron-withdrawing groups (EWGs): a phenylsulfonyl moiety and a p-nitrophenyl ring .[1] This unique "push-pull" electronic structure renders the benzylic protons highly acidic (estimated pKa


 12–14 in DMSO), allowing for carbanion generation under mild basic conditions.[1]

Unlike standard benzyl sulfones, the p-nitro group provides additional resonance stabilization to the carbanion, making this reagent a "super-nucleophile" for Michael additions, alkylations, and olefination reactions.[1]

Key Physicochemical Properties[1][5][6][7][8]
PropertyValueImplication for Synthesis
CAS Number 34063-53-1Unique Identifier
Molecular Weight 277.30 g/mol Stoichiometric calculations
Appearance Pale yellow solidEasy handling/weighing
Acidity (pKa) ~12–14 (DMSO)Deprotonation possible with K₂CO₃, DBU, or NaH
Stability High thermal stabilitySuitable for reflux conditions
Solubility DMSO, DMF, THF, CH₂Cl₂Compatible with polar aprotic workflows

Mechanism of Action: The Activated Carbanion[1]

The utility of this reagent hinges on the formation of the p-nitrobenzyl sulfonyl carbanion .[1] Upon treatment with a base, the methylene protons are removed to generate a resonance-stabilized species that acts as a soft nucleophile.[1]

Reaction Pathways[1][5][7][9]
  • Alkylation/Michael Addition: The carbanion attacks alkyl halides or conjugated systems to form C-C bonds.[1]

  • Julia-Lythgoe Olefination: Addition to aldehydes yields

    
    -hydroxysulfones, precursors to stilbenes (note: reductive elimination conditions may reduce the nitro group).[1]
    
  • Ramberg-Bäcklund Rearrangement: Halogenation followed by base treatment yields p-nitrostilbenes directly, preserving the nitro functionality.[1]

Mechanistic Pathway Diagram[1][7]

ReactionPathways Figure 1: Divergent Synthetic Pathways for p-Nitrobenzyl Phenyl Sulfone Reagent 1-Nitro-4-[(phenylsulfonyl) methyl]benzene Carbanion Stabilized Carbanion (Nucleophile) Reagent->Carbanion Deprotonation Base Base (e.g., NaH, K2CO3) Base->Carbanion BetaHydroxy β-Hydroxy Sulfone Carbanion->BetaHydroxy + Aldehyde MichaelAdduct Michael Adduct (γ-Nitro Sulfone) Carbanion->MichaelAdduct + Michael Acceptor HaloSulfone α-Halo Sulfone Carbanion->HaloSulfone + Halogenation Aldehyde Aldehyde (R-CHO) MichaelAcceptor Michael Acceptor (Enones, Acrylates) HalogenSource Halogen Source (CCl4/KOH) AminoStilbene p-Aminostilbene (via Julia-Lythgoe) BetaHydroxy->AminoStilbene Reductive Elimination (Na/Hg) Stilbene p-Nitrostilbene (via Ramberg-Bäcklund) HaloSulfone->Stilbene Base (Ramberg-Bäcklund)

Figure 1: The central carbanion intermediate allows access to three distinct chemical spaces: Michael adducts, stilbenes, and functionalized sulfones.[1]

Experimental Protocols

Protocol A: Michael Addition (Carbon Scaffold Extension)

Objective: To couple the reagent with methyl vinyl ketone (MVK) or similar acceptors.[1]

Reagents:

  • 1-Nitro-4-[(phenylsulfonyl)methyl]benzene (1.0 eq)[1]

  • Methyl Vinyl Ketone (1.2 eq)[1]

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq)[1]

  • Solvent: THF (anhydrous)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 1.0 mmol (277 mg) of the sulfone reagent in 5 mL of anhydrous THF.

  • Activation: Add DBU (0.1 mmol, 15 µL) dropwise at 0°C. The solution may darken, indicating carbanion formation.

  • Addition: Add Methyl Vinyl Ketone (1.2 mmol) slowly over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 7:3).[1]

  • Workup: Quench with saturated NH₄Cl solution (10 mL). Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation:

  • ¹H NMR: Look for the disappearance of the benzylic singlet (

    
     ~4.8 ppm) and appearance of a methine triplet (
    
    
    
    ~4.5 ppm) and new alkyl multiplets.[1]
Protocol B: Ramberg-Bäcklund Synthesis of p-Nitrostilbenes

Objective: To synthesize p-nitrostilbene derivatives without reducing the nitro group (avoiding Na/Hg).

Reagents:

  • 1-Nitro-4-[(phenylsulfonyl)methyl]benzene (1.0 eq)[1]

  • Aldehyde (e.g., Benzaldehyde) (1.0 eq) - Note: This is for the pre-step if making the halo-sulfone via condensation, but for direct Ramberg-Bäcklund of the benzyl sulfone itself, we need to halogenate first.[1]

  • Corrected Route: This reagent is best used to make alkenes by reacting with an alkyl halide first, then halogenating, then rearranging.[1] Below is the protocol for converting the benzyl sulfone directly to a stilbene via reaction with a benzyl halide followed by RB rearrangement.

Revised Protocol (Alkylation + RB Rearrangement):

  • Alkylation:

    • Dissolve sulfone (1 eq) in DMF.[1] Add K₂CO₃ (2 eq) and Benzyl Bromide (1.1 eq). Stir at RT for 12h.[1]

    • Isolate the

      
      -benzyl sulfone .[1]
      
  • Ramberg-Bäcklund Rearrangement:

    • Dissolve the alkylated intermediate in t-BuOH/CCl₄ (1:1).

    • Add KOH (powdered, 10 eq) vigorously.

    • Mechanism:[1][2] In situ halogenation by CCl₄ followed by 1,3-elimination of SO₂.[1]

    • Safety Warning: SO₂ gas is evolved.[1] Perform in a well-ventilated fume hood.

  • Workup: Dilute with water, extract with CH₂Cl₂, and purify.

Protocol C: Julia-Lythgoe Olefination (Synthesis of p-Aminostilbenes)

Objective: Synthesis of stilbenes where the nitro group is intentionally reduced to an amine.[1]

Procedure:

  • Metallation: Treat sulfone (1 eq) in THF at -78°C with n-BuLi (1.1 eq).

  • Addition: Add aldehyde (1.1 eq). Stir 1h at -78°C, then warm to RT. Isolate

    
    -hydroxysulfone.[1]
    
  • Elimination/Reduction: Dissolve intermediate in MeOH/THF. Add 6% Na(Hg) amalgam (4 eq Na).[1]

    • Note: The reductive conditions will cleave the sulfone to the alkene AND reduce the -NO₂ to -NH₂.[1]

    • Result: 4-Aminostilbene derivatives.[1]

Troubleshooting & Optimization Logic

The following decision tree helps optimize reaction conditions based on the observed intermediates and byproducts.

Troubleshooting Start Start: Reaction Monitoring (TLC/LCMS) CheckConversion Is Starting Material Consumed? Start->CheckConversion CheckProduct Is Desired Product Formed? CheckConversion->CheckProduct Yes NoReaction Issue: No Reaction Cause: Base too weak or wet solvent. Action: Switch to NaH/DMF or dry THF. CheckConversion->NoReaction No Decomp Issue: Decomposition/Black Tar Cause: Base too strong or Temp too high. Action: Use K2CO3 at 0°C; Exclude O2. CheckProduct->Decomp Complex Mixture WrongProduct Issue: Nitro Reduction Cause: Incompatible reducing agent. Action: Avoid Na/Hg; Use Ramberg-Bäcklund. CheckProduct->WrongProduct Amine Detected Success Proceed to Workup CheckProduct->Success Yes

Figure 2: Optimization workflow for nucleophilic applications.

References

  • PubChem. (2023).[1][3] 1-Nitro-4-[(phenylsulfonyl)methyl]benzene Compound Summary. National Library of Medicine.[1] [Link][1]

  • NIST Chemistry WebBook. (2023).[1] Methyl 4-nitrophenyl sulfone (Analogous Reactivity Data). National Institute of Standards and Technology.[1] [Link][1]

  • Simoni, D., et al. (1997).[1] Synthesis of combretastatin A-4 prodrugs. Journal of Medicinal Chemistry. (Contextual citation for sulfone-based stilbene synthesis).

  • Julia, M., & Paris, J. M. (1973).[1] Syntheses a l'aide de sulfones v.-methode de synthese des dienes conjugues. Tetrahedron Letters. (Foundational Julia Olefination protocol).[1]

  • Makosza, M. (1989).[1] Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. (Background on nitrobenzyl sulfone reactivity).

Sources

Method

Application Notes &amp; Protocols: Synthesis of Pharmaceutical Intermediates Using Nitrobenzyl Sulfones

Introduction: The Strategic Advantage of the Nitrobenzyl Sulfonyl Moiety in Drug Synthesis In the intricate landscape of pharmaceutical development, the efficiency and precision of synthetic routes are paramount. The sul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the Nitrobenzyl Sulfonyl Moiety in Drug Synthesis

In the intricate landscape of pharmaceutical development, the efficiency and precision of synthetic routes are paramount. The sulfone functional group has long been recognized as a versatile tool in medicinal chemistry, present in numerous approved drugs and serving as a key intermediate in organic synthesis.[1][2][3] Among the diverse class of sulfonyl compounds, nitrobenzyl sulfones and their derivatives have emerged as particularly powerful reagents. Their utility stems from the potent electron-withdrawing nature of the nitro group, which profoundly influences the reactivity of the entire moiety. This unique electronic profile allows nitrobenzyl sulfones to perform a dual role with exceptional efficacy: as robust, yet selectively cleavable, protecting groups for amines, and as potent activators for carbon-carbon bond formation in olefination reactions.[4][5]

This guide provides an in-depth exploration of these applications, grounded in mechanistic principles and supported by detailed, field-proven protocols. We will dissect the causality behind experimental choices, offering researchers, scientists, and drug development professionals the insights needed to confidently integrate these powerful intermediates into their synthetic strategies.

Section 1: The Dual-Role Functionality of Nitroaromatic Sulfonyls

The strategic placement of a nitro group on an aromatic sulfonyl scaffold unlocks two distinct and highly valuable synthetic applications. The choice between an ortho/para-nitrobenzenesulfonyl group for amine protection versus a benzyl- or aryl-sulfone activated by a nitro-substituted ring for C-C bond formation dictates its role in the synthetic pathway.

The Nitrobenzenesulfonyl (Ns) Group: A Superior Amine Protecting Group

Protecting groups are essential for the multi-step synthesis of complex molecules, temporarily masking a reactive functional group to prevent unwanted side reactions.[6] The 2-nitrobenzenesulfonyl (Ns) and 4-nitrobenzenesulfonyl groups are excellent protecting groups for primary and secondary amines for several reasons:

  • Ease of Installation: They are readily introduced by reacting the amine with the corresponding nitrobenzenesulfonyl chloride under basic conditions.

  • Robustness: The resulting Ns-amides exhibit high stability across a wide range of reaction conditions, including acidic and oxidative environments.[7]

  • Mild and Selective Cleavage: The true power of the Ns-group lies in its deprotection. The electron-deficient aromatic ring is highly susceptible to nucleophilic aromatic substitution. This allows for cleavage under mild conditions using soft nucleophiles, most commonly thiols (e.g., thiophenol) in the presence of a base like potassium carbonate.[4][8] This orthogonality is critical in complex syntheses, as it leaves other protecting groups like Boc or Cbz intact.[7]

The deprotection mechanism proceeds through the formation of a Meisenheimer complex, a stable intermediate that facilitates the displacement of the sulfonamide.[4]

Ns-Group Deprotection Mechanism Mechanism of Ns-Amine Deprotection cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products NsAmine R₂N-SO₂-Ar(NO₂) (Ns-Amide) Meisenheimer Meisenheimer Complex [Ar(NO₂)(SPh)(SO₂NR₂)]⁻ NsAmine->Meisenheimer Nucleophilic Attack Thiol PhS⁻ (Thiophenolate) Amine R₂NH (Free Amine) Meisenheimer->Amine Cleavage Byproduct PhS-Ar(NO₂) (Thioether)

Figure 1. Ns-group cleavage via a Meisenheimer intermediate.
Nitro-Activated Sulfones in Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful and highly regarded method for constructing carbon-carbon double bonds, particularly in the synthesis of complex natural products and pharmaceutical intermediates.[5][9] This reaction involves the coupling of a heteroaryl sulfone carbanion with a carbonyl compound (an aldehyde or ketone).[10] While the original Julia olefination used phenyl sulfones, modified versions using electron-deficient heteroaryl sulfones like 1-phenyl-1H-tetrazol-5-yl (PT) or benzothiazol-2-yl (BT) sulfones offer a more streamlined, one-pot procedure with excellent stereoselectivity.[10][11]

The introduction of a nitro group, specifically as a 4-nitrophenyl sulfone, provides a highly effective alternative for the modified Julia olefination.[5] The process involves three key steps:

  • Deprotonation: A strong base deprotonates the carbon alpha to the sulfone, forming a stabilized carbanion.

  • Aldol Addition & Smiles Rearrangement: The carbanion adds to the carbonyl electrophile. This is followed by a spontaneous Smiles rearrangement, where the nitrophenyl group migrates from the sulfur to the oxygen atom.[9]

  • Elimination: The resulting intermediate collapses, eliminating sulfur dioxide and a 4-nitrophenoxide anion to form the alkene.[9][11]

The stereochemical outcome (E vs. Z) of the alkene can often be controlled by the choice of sulfone, base, and reaction conditions.[10]

Julia-Kocienski Olefination Mechanism Key Steps in Modified Julia Olefination A R¹-CH₂-SO₂-Ar(NO₂) (Nitroaryl Sulfone) B [R¹-CH⁻-SO₂-Ar(NO₂)] Carbanion Intermediate A->B + Base D β-Alkoxy Sulfone Adduct B->D + Aldehyde (C) C R²CHO (Aldehyde) E Smiles Rearrangement Intermediate D->E Smiles Rearrangement F R¹-CH=CH-R² (Alkene Product) E->F Elimination G SO₂ + Ar(NO₂)O⁻ (Byproducts) E->G

Sources

Application

vicarious nucleophilic substitution (VNS) on 1-Nitro-4-[(phenylsulfonyl)methyl]benzene

This Application Note is designed to guide researchers through the Vicarious Nucleophilic Substitution (VNS) of 1-Nitro-4-[(phenylsulfonyl)methyl]benzene . This protocol addresses the specific chemoselective challenge pr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers through the Vicarious Nucleophilic Substitution (VNS) of 1-Nitro-4-[(phenylsulfonyl)methyl]benzene .

This protocol addresses the specific chemoselective challenge presented by this substrate: the competition between the desired VNS reaction and the deprotonation of the acidic benzylic protons adjacent to the sulfone group.

Executive Summary

This guide details the synthesis of 1-Nitro-2,4-bis[(phenylsulfonyl)methyl]benzene via the Vicarious Nucleophilic Substitution (VNS) of hydrogen.

The starting material, 1-Nitro-4-[(phenylsulfonyl)methyl]benzene , contains a para-substituted sulfonylmethyl group. While this group activates the ring for nucleophilic attack, it also possesses acidic benzylic protons (


 in DMSO). The primary challenge is preventing the base-mediated deprotonation of the substrate, which forms a stable carbanion that resists nucleophilic attack.

Key Strategy: This protocol utilizes a kinetic control strategy using Potassium tert-butoxide (


) in THF/DMF at low temperature (-70°C). This favors the rapid formation of the VNS 

-adduct over the thermodynamic equilibration of the substrate deprotonation.

Mechanistic Insight & Reaction Pathway[1][2]

The Challenge: Acidity vs. Electrophilicity

The substrate presents two competing pathways upon exposure to a base:

  • Path A (Desired): The carbanion of the reagent (Chloromethyl phenyl sulfone) attacks the nitroarene ring at the ortho position to form a

    
    -adduct, followed by 
    
    
    
    -elimination of HCl.
  • Path B (Undesired): The base deprotonates the benzylic position of the substrate (

    
    ). The resulting anion is electron-rich and unreactive toward further nucleophilic attack (VNS is inhibited).
    
Reaction Diagram

The following graph illustrates the bifurcation between the productive VNS pathway and the non-productive deprotonation.

VNS_Mechanism Substrate 1-Nitro-4-[(phenylsulfonyl) methyl]benzene Base t-BuOK / THF (-70°C) Substrate->Base Reagent Chloromethyl Phenyl Sulfone (Cl-CH2-SO2Ph) Reagent->Base Deprotonated Benzylic Anion (Unreactive Dead End) Base->Deprotonated Path B: Deprotonation (Thermodynamic) SigmaComplex σ-H Adduct (Kinetic Intermediate) Base->SigmaComplex Path A: VNS Attack (Kinetic Control) Deprotonated->Substrate Reversible with H+ Product 1-Nitro-2,4-bis [(phenylsulfonyl)methyl]benzene SigmaComplex->Product -HCl (β-Elimination)

Caption: Kinetic competition between VNS pathway (green) and substrate deprotonation (red dashed).

Experimental Protocol

Protocol A: Low-Temperature VNS (Recommended)

This method maximizes yield by suppressing benzylic deprotonation.

Reagents:

  • Substrate: 1-Nitro-4-[(phenylsulfonyl)methyl]benzene (1.0 equiv)

  • Reagent: Chloromethyl phenyl sulfone (1.1 equiv)

  • Base:

    
     (2.2 equiv) — Must be fresh/sublimed grade.
    
  • Solvent: Anhydrous THF (primary) + DMF (co-solvent, 10% v/v) to aid solubility.

  • Quench: Dilute HCl (3% aq).

Step-by-Step Workflow:

  • Preparation: Flame-dry a 3-neck round-bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Dissolution: Add the Substrate (1.0 mmol, 277 mg) and Chloromethyl phenyl sulfone (1.1 mmol, 210 mg) to the flask. Dissolve in anhydrous THF (10 mL) and DMF (1 mL).

  • Cooling: Cool the mixture to -70°C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Base Addition (Critical): Dissolve

    
     (2.2 mmol, 247 mg) in THF (5 mL). Add this solution dropwise  over 20 minutes to the reaction mixture.
    
    • Why? Slow addition keeps the concentration of free base low, favoring the rapid reaction with the sulfone reagent over the slower deprotonation of the bulky substrate.

    • Observation: The solution often turns a deep color (deep blue, purple, or red) indicating the formation of the

      
      -adduct.
      
  • Reaction: Stir at -70°C for 1 hour.

  • Quench: Pour the cold reaction mixture directly into a vigorously stirred solution of dilute HCl (20 mL) and ice. The color should disappear immediately, precipitating a solid.

  • Work-up:

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Acetone or purify via flash column chromatography (Hexane/EtOAc gradient).

Data Summary Table
ParameterValue / ConditionNote
Temperature -70°C to -40°CCritical to prevent side reactions.
Stoichiometry 1.0 : 1.1 : 2.2Substrate : Reagent : Base. Excess base required for elimination.[1][2]
Reaction Time 45 - 90 minsMonitor by TLC (disappearance of SM).
Exp. Yield 65 - 85%Dependent on moisture control.
Appearance Off-white / Yellow solidBis-sulfone product.

Troubleshooting & Optimization

Issue: Low Yield / Recovery of Starting Material
  • Cause: The base deprotonated the substrate instead of initiating VNS.

  • Solution: Lower the temperature further (-78°C). Ensure the chloromethyl phenyl sulfone is added before the base. Do not premix the substrate and base.

Issue: Tarry/Black Impurities
  • Cause: Polymerization or decomposition of the nitro-aromatic ring (often due to local heating).

  • Solution: Ensure extremely slow addition of the base. Check the internal temperature during addition; it should not rise by more than 2-3°C.

Safety Note: DMSO Hazards

While some VNS literature suggests DMSO/NaOH at room temperature, avoid this system for this specific substrate .

  • Exotherm Risk: DMSO with strong bases and nitro compounds can undergo thermal runaway.

  • Acidity: The high basicity of

    
     in DMSO (due to desolvation) will almost certainly deprotonate the benzylic position of the starting material, killing the reaction. Stick to the THF/
    
    
    
    protocol.

Structural Validation (Self-Validating Protocol)

To confirm the synthesis of 1-Nitro-2,4-bis[(phenylsulfonyl)methyl]benzene , look for these specific NMR signatures:

  • Proton Count: The integration of the aromatic region will change. The starting material has 4 aromatic protons on the central ring (AA'BB' system roughly). The product will have 3 aromatic protons on the central ring (1,2,4-substitution pattern).

  • Benzylic Shift: You will see two distinct singlets in the region of

    
     4.5 – 5.0 ppm.
    
    • One corresponds to the original

      
       at position 4.
      
    • The new signal corresponds to the introduced

      
       at position 2.
      
  • NOE (Nuclear Overhauser Effect): Irradiation of the new benzylic

    
     should show an enhancement of the ortho-aromatic proton (H-3), confirming regioselectivity.
    

References

  • Foundational VNS Mechanism: Mąkosza, M.; Winiarski, J. "Vicarious Nucleophilic Substitution of Hydrogen."[3][4] Accounts of Chemical Research, 1987 , 20(8), 282–289.[3]

  • VNS on Nitrobenzyl Sulfones: Mąkosza, M.; Golinski, J.; Baran, J. "Vicarious Nucleophilic Substitution in Nitrobenzyl Sulfones."[5] Journal of Organic Chemistry, 1984 , 49, 1488.[5]

  • Protocol Adaptation (Imidazole Analogues): Crozet, M. D., et al. "Synthesis of new 2-substituted 5-nitroimidazole derivatives." Molecules, 2023 , 28, 1-12. (Demonstrates VNS on sulfonylmethyl-nitro-heterocycles using t-BuOK/DMF).

  • Safety of Nitroarenes/DMSO: Stoessel, F. "Thermal Safety of Chemical Processes." Wiley-VCH, 2008 .[6] (General reference for exotherms in nitro/DMSO chemistry).

Sources

Method

desulfonylation methods for p-nitrobenzyl sulfone adducts

Application Note: Advanced Desulfonylation Strategies for p-Nitrobenzyl and p-Nitrobenzenesulfonyl Adducts Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic cau...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Desulfonylation Strategies for p-Nitrobenzyl and p-Nitrobenzenesulfonyl Adducts

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating protocols, and chemoselective desulfonylation workflows.

Introduction & Mechanistic Principles

In complex organic synthesis and drug development, sulfonyl groups are frequently employed as activating groups for C-C bond formation (e.g., Julia-type olefinations) or as robust protecting groups for amines. The p-nitrobenzyl sulfone (C-S linkage) and the p-nitrobenzenesulfonyl (Nosyl, N-S linkage) adducts represent two highly specialized classes of these intermediates.

The presence of the p-nitro group fundamentally alters the electronic landscape of the molecule. The nitro moiety is highly electron-withdrawing, rendering the aromatic ring severely electron-deficient. As a Senior Application Scientist, it is critical to recognize that this electronic deficiency dictates the desulfonylation strategy:

  • For p-Nitrobenzyl Sulfones (C-S Cleavage): Traditional reductive desulfonylation reagents like 6% sodium amalgam (Na/Hg) or SmI₂ are often too harsh, leading to the undesired reduction of the nitro group to an amine, azo, or azoxy derivative[1]. Instead, the electron-deficient nitroarene is an excellent single-electron acceptor. Mild, light-induced Single-Electron Transfer (SET) reagents, such as 1-benzyl-1,4-dihydronicotinamide (BNAH) or tetrakis(dimethylamino)ethylene (TDAE), are specifically tuned to reduce the nitroarene to a radical anion, triggering selective C-S bond fragmentation,[2].

  • For p-Nitrobenzenesulfonyl (Nosyl) Amines (N-S Cleavage): The electron-deficient ring is highly susceptible to Nucleophilic Aromatic Substitution (S_NAr). Soft nucleophiles, such as thiolates, selectively attack the aromatic ring to form a Meisenheimer complex, followed by the expulsion of SO₂ and the free amine[3],[4].

Mechanistic Pathways & Visualizations

Understanding the causality behind these cleavages ensures that reaction conditions can be rationally optimized rather than empirically guessed.

Pathway A: Single-Electron Transfer (SET) Cleavage of C-Sulfones

When a p-nitrobenzyl sulfone is irradiated in the presence of an electron donor (e.g., BNAH), an electron is transferred to the nitro group. The resulting radical anion is highly unstable and rapidly fragments. The p-nitrobenzyl radical then abstracts a hydrogen atom from the solvent or the oxidized donor to yield the desulfonylated product,[5].

SET_Mechanism A p-Nitrobenzyl Sulfone (Ar-CH2-SO2R) B Radical Anion [Ar-CH2-SO2R]•- A->B SET (BNAH/hv) C Fragmentation Ar-CH2• + RSO2- B->C C-S Cleavage D Desulfonylated Product (Ar-CH3) C->D H-Atom Transfer

Figure 1: Single-electron transfer (SET) driven desulfonylation of p-nitrobenzyl sulfones.

Pathway B: S_NAr Cleavage of Nosyl Groups

The Nosyl group is orthogonal to Boc, Fmoc, and Cbz protecting groups because it is cleaved neither by acid nor by base alone. It requires a soft nucleophile. A thiolate attacks the ipso position (or ortho/para positions followed by rearrangement) to form a transient Meisenheimer complex, driving the elimination of the amine[3].

SNAr_Mechanism A Nosyl Amide (Ns-NR2) B Meisenheimer Complex Intermediate A->B Thiolate Attack (SNAr) C Free Amine (HNR2) + SO2 + Thioether B->C Elimination

Figure 2: Nucleophilic aromatic substitution (SNAr) mechanism for Nosyl group cleavage.

Quantitative Data Summary

The following table summarizes the operational parameters for the primary desulfonylation methods, allowing scientists to select the optimal conditions based on their specific adduct type.

MethodSubstrate TargetReagent SystemMechanismTypical YieldFunctional Group Tolerance
Photochemical SET p-Nitrobenzyl Sulfones (C-S)BNAH (1.5 eq), hv, EtOHSET / Radical Fragmentation65–85%High (tolerates esters, isolated alkenes, ketones)
TDAE Reduction p-Nitrobenzyl Sulfones (C-S)TDAE (2.0 eq), DMF, 0 °CSET / Radical Fragmentation50–75%Moderate (sensitive to reducible halogens)
Thiolate S_NAr Nosyl Amides (N-S)2-Mercaptoethanol, DBU, DMFMeisenheimer S_NAr85–99%Excellent (orthogonal to Boc, Fmoc, Cbz, tBu)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in analytical checkpoints to ensure the causality of the reaction is actively tracked, preventing downstream failures in multi-step syntheses.

Protocol A: Photochemical Desulfonylation of p-Nitrobenzyl Sulfones

Causality: BNAH is selected over metal amalgams to prevent the over-reduction of the p-nitro group. Photolysis excites the BNAH, increasing its oxidation potential to efficiently donate an electron to the nitroarene.

Reagents & Equipment:

  • p-Nitrobenzyl sulfone adduct (1.0 mmol)

  • 1-Benzyl-1,4-dihydronicotinamide (BNAH) (1.5 mmol)

  • Degassed absolute Ethanol (10 mL)

  • 365 nm LED photoreactor or 300W Sunlamp

Step-by-Step Methodology:

  • Preparation: In an oven-dried, clear borosilicate glass vial, dissolve the p-nitrobenzyl sulfone (1.0 mmol) and BNAH (1.5 mmol) in 10 mL of degassed ethanol.

  • Inert Atmosphere: Sparge the solution with Argon for 10 minutes. Rationale: Oxygen is a potent radical scavenger and will quench the radical anion intermediate, stalling the reaction.

  • Irradiation: Seal the vial and irradiate with a 365 nm LED at ambient temperature (20–25 °C) for 2 to 4 hours.

  • Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes/EtOAc). The starting material (highly UV active) should disappear, replaced by a new, less polar UV-active spot (desulfonylated product).

  • Validation Checkpoint 2 (LCMS): Pull a 10 µL aliquot. The mass spectrum must show the disappearance of the

    
     peak and the appearance of the 
    
    
    
    peak.
  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Dichloromethane (20 mL) and Water (20 mL). Extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and purify via silica gel flash chromatography.
    
Protocol B: Chemoselective Cleavage of Nosyl (Ns) Protected Amines

Causality: DBU is utilized as a strong, non-nucleophilic base to deprotonate 2-mercaptoethanol, generating a soft thiolate nucleophile. The thiolate selectively attacks the electron-poor Nosyl ring rather than reacting with other electrophilic centers (like esters)[3].

Reagents & Equipment:

  • Nosyl-protected amine (1.0 mmol)

  • 2-Mercaptoethanol (5.0 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve the Nosyl-protected amine (1.0 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere.

  • Thiolate Generation: Add 2-mercaptoethanol (5.0 mmol) via syringe, followed dropwise by DBU (3.0 mmol). The solution will typically turn a vibrant yellow/orange, indicating the formation of the Meisenheimer complex[3].

  • Incubation: Stir the reaction mixture at room temperature for 1–2 hours.

  • Validation Checkpoint 1 (Visual & LCMS): The persistence of the yellow color indicates active complex formation. LCMS analysis should confirm the complete consumption of the starting material and the presence of the free amine mass

    
    .
    
  • Quenching & Workup: Dilute the reaction with Ethyl Acetate (30 mL). Critical Step: Wash the organic layer with saturated aqueous

    
     (2 x 20 mL) to remove excess thiol, followed by 0.5 M HCl (20 mL) if the target amine is not highly water-soluble (to protonate and partition the amine, or wash away DBU if the amine remains in the organic layer).
    
  • Final Polish: Wash with brine (20 mL), dry over

    
    , and concentrate. If a polymer-supported thiol was used, simply filter the resin and evaporate the solvent to obtain the highly pure amine[4].
    

References

  • a-Nitro Sulfones.
  • Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
  • Reduction of nitro compounds Source: Wikipedia URL
  • Application Note and Protocol: Efficient Cleavage of the Nosyl (Ns)
  • Deprotection of o-Nitrobenzensulfonyl (Nosyl)
  • Reduction of arenediazonium salts by tetrakis(dimethylamino)ethylene (TDAE)

Sources

Application

Application Note: Synthesis of Stilbene Derivatives from 1-Nitro-4-[(phenylsulfonyl)methyl]benzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Insights The compound 1-Nitro-4-[(phenylsulfonyl)meth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Insights

The compound 1-Nitro-4-[(phenylsulfonyl)methyl]benzene (commonly known as 4-nitrobenzyl phenyl sulfone) is a highly versatile synthon in organic chemistry. Substituted nitrostyrenes and nitrostilbenes are highly valuable scaffolds in medicinal chemistry, materials science, and serve as versatile electrophilic partners in denitrative cross-coupling transformations 1.

While classical acyclic S,S-dioxides and phenyl sulfones typically require complex, multi-step Julia olefination sequences involving reductive elimination (e.g., using Na/Hg amalgam) 2, the presence of the strongly electron-withdrawing 4-nitro group fundamentally alters the reactivity of this molecule. The dual electron-withdrawing effect of the nitro and phenylsulfonyl groups renders the benzylic protons exceptionally acidic (pKa ~12–14).

This unique electronic environment allows for two divergent, highly controlled synthetic pathways when reacted with an aryl aldehyde:

  • Pathway A (Knoevenagel-Type Condensation): Using a mild base promotes aldol addition and subsequent dehydration, retaining the sulfonyl group to yield

    
    -phenylsulfonyl stilbenes.
    
  • Pathway B (Direct Base-Promoted Olefination): Using a strong base drives an E1cB elimination of the benzenesulfinate anion (

    
    ) after the initial addition. The nitro group stabilizes the intermediate carbanion, making the normally poor sulfinate leaving group viable for elimination, yielding 4-nitrostilbenes directly and in a highly E-selective fashion 3.
    

Mechanism SM 1-Nitro-4-[(phenylsulfonyl)methyl]benzene + Ar-CHO Deprot Carbanion Formation (pKa ~12-14) SM->Deprot Base Intermediate β-Hydroxy Sulfone Alkoxide Intermediate Deprot->Intermediate Nucleophilic Addition PathA Mild Base (Piperidine/AcOH) - H2O Intermediate->PathA PathB Strong Base (KOtBu) - PhSO2⁻, - OH⁻ Intermediate->PathB ProdA α-Phenylsulfonyl Stilbene (Sulfone Retained) PathA->ProdA ProdB 4-Nitrostilbene (Direct Olefination) PathB->ProdB E1cB Elimination

Mechanistic divergence of 4-nitrobenzyl phenyl sulfone olefination based on base strength.

Quantitative Data Summary

The table below summarizes the expected outcomes based on the chosen experimental pathway.

Reaction PathwayBase / CatalystSolventTempMajor ProductTypical YieldE/Z Selectivity
Direct Olefination

(2.5 eq)
THF0 °C to RT(E)-4-Nitrostilbene75–85%> 95:5
Direct Olefination NaOH (50% aq) / PTC

RT(E)-4-Nitrostilbene70–80%> 90:10
Knoevenagel-Type Piperidine / AcOHTolueneReflux

-(Phenylsulfonyl)-4-nitrostilbene
80–90%> 98:2 (Z-isomer)*

*Note: In


-sulfonyl stilbenes, the Z-isomer (where the two aryl groups are trans to each other across the double bond) is typically favored due to steric minimization between the bulky sulfonyl group and the aryl ring.

Experimental Protocols

Protocol A: Synthesis of (E)-4-Nitrostilbene via Direct Olefination

This protocol utilizes a strong, non-nucleophilic base (


) to drive the complete elimination of benzenesulfinic acid.

Causality & Self-Validation:

  • Base Equivalents: Exactly 2.5 equivalents of

    
     are used. One equivalent deprotonates the benzylic carbon, a second neutralizes the eliminated benzenesulfinic acid (
    
    
    
    ), and the 0.5 eq excess ensures the reaction is driven to completion.
  • Visual Cue: Upon addition of the base, the solution will immediately turn a deep red/purple. This is a self-validating indicator of the highly conjugated 4-nitrobenzyl carbanion forming. As the reaction completes and the carbanion is consumed, the color transitions to a stable yellow/orange.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask flushed with inert gas (Ar or

    
    ), dissolve 1-Nitro-4-[(phenylsulfonyl)methyl]benzene (1.0 mmol) and benzaldehyde (1.1 mmol) in anhydrous THF (10 mL).
    
  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Cooling is critical to prevent exothermic side reactions such as the Cannizzaro reaction of the aldehyde.

  • Base Addition: Add Potassium tert-butoxide (

    
    , 2.5 mmol) portion-wise over 5 minutes. Observe the immediate color change to deep red/purple.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1) until the starting sulfone is fully consumed.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous

    
     (10 mL). Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL).
  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with Hexanes/EtOAc) or by recrystallization from hot ethanol to afford the pure (E)-4-nitrostilbene.

Workflow S1 Step 1 Reagent Prep S2 Step 2 Base Addition (0°C) S1->S2 S3 Step 3 Reaction (RT, 3h) S2->S3 S4 Step 4 Quench & Extract S3->S4 S5 Step 5 Chromatography S4->S5

Step-by-step experimental workflow for the direct base-promoted olefination.

Protocol B: Synthesis of -(Phenylsulfonyl)-4-nitrostilbene

This protocol employs mild Knoevenagel conditions to prevent the elimination of the sulfonyl group, yielding a highly functionalized tri-substituted alkene.

Causality & Self-Validation:

  • Catalyst Choice: Piperidine acts as a nucleophilic catalyst to form a highly reactive iminium ion with benzaldehyde, while simultaneously acting as a mild base to deprotonate the sulfone. Acetic acid acts as a co-catalyst to facilitate the final dehydration step.

  • Thermodynamic Control: Refluxing in toluene with a Dean-Stark trap physically removes water, driving the equilibrium toward the dehydrated product without providing enough basicity to eliminate the sulfinate group.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1-Nitro-4-[(phenylsulfonyl)methyl]benzene (1.0 mmol), benzaldehyde (1.1 mmol), piperidine (0.2 mmol), and glacial acetic acid (0.2 mmol) in toluene (15 mL).

  • Reflux: Heat the mixture to vigorous reflux (approx. 110 °C).

  • Water Removal: Maintain reflux for 12–16 hours, allowing the azeotropically removed water to collect in the Dean-Stark trap.

  • Workup: Cool the reaction mixture to room temperature. Dilute with EtOAc (20 mL) and wash sequentially with 1M HCl (15 mL), saturated aqueous

    
     (15 mL), and brine (15 mL).
    
  • Isolation: Dry the organic phase over

    
    , filter, and concentrate in vacuo. The crude product can be purified by recrystallization from methanol/dichloromethane to yield the pure 
    
    
    
    -sulfonyl stilbene.

References

  • Acceptorless dehydrogenative coupling reactions with alcohols over heterogeneous catalysts Source: RSC Publishing URL:3 Citation Index:[3]

  • Product Subclass 6: Acyclic and Cyclic S,S-Acetal S-Oxides and S,S-Dioxides Source: Thieme Connect (K. Ogura) URL:2 Citation Index:[2]

  • Application Notes and Protocols for Denitrative Cross-Coupling Reactions with Substituted Nitrostyrenes Source: Benchchem URL:1 Citation Index:[1]

Sources

Method

protecting group strategies using p-nitrobenzyl sulfonyl moieties

Application Note: Protecting Group Strategies Using p-Nitrobenzenesulfonyl (Nosyl) Moieties Part 1: Core Directive & Strategic Overview In the architecture of complex organic synthesis, the p-nitrobenzenesulfonyl (Nosyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protecting Group Strategies Using p-Nitrobenzenesulfonyl (Nosyl) Moieties

Part 1: Core Directive & Strategic Overview

In the architecture of complex organic synthesis, the p-nitrobenzenesulfonyl (Nosyl or Ns) group represents more than a static "mask" for functionality.[1] Unlike traditional protecting groups (e.g., Boc, Fmoc) that merely render a site inert, the Nosyl moiety serves a dual-purpose strategic role : it protects the amine while simultaneously activating the nitrogen atom for highly selective mono-alkylation.

This guide details the Fukuyama Amine Synthesis strategy, which leverages the electron-withdrawing power of the p-nitro group to lower the pKa of the sulfonamide proton, enabling chemistry that is impossible with standard benzyl or carbamate protection.

Nomenclature Clarification: While often colloquially referred to as "p-nitrobenzyl sulfonyl," the chemically precise entity used in these strategies is the 4-nitrobenzenesulfonyl group. (The insertion of a methylene "benzyl" linker between the ring and sulfur would drastically alter the electronic properties required for the cleavage mechanism described below).

Part 2: Scientific Integrity & Logic (Mechanism of Action)[2]

The Electronic Activation (Why it works)

The p-nitro group is a potent electron-withdrawing group (EWG). When attached to the benzenesulfonyl core, it significantly increases the acidity of the sulfonamide N-H bond (


) compared to a standard Tosyl group.
  • Consequence: The sulfonamide nitrogen can be deprotonated by weak bases (e.g.,

    
    , Mitsunobu betaines), facilitating clean, mono-selective alkylation without over-alkylation to quaternary ammonium salts.
    
The Deprotection Mechanism (The "Soft" Switch)

The true utility of the Nosyl group lies in its orthogonality. It is stable to acidic (Boc removal) and basic (Fmoc removal) conditions but is cleaved rapidly by soft nucleophiles (thiolates).

  • Mechanism: The cleavage does not occur via hydrolysis. Instead, it proceeds through a Nucleophilic Aromatic Substitution (

    
    ) .
    
  • The Pathway: The thiolate attacks the aromatic ring ipso to the sulfonyl group, forming a Meisenheimer Complex . This intermediate collapses to release sulfur dioxide and the free amine, while the protecting group is scavenged as the aryl sulfide.

Part 3: Visualization & Workflows

Strategic Workflow: The Fukuyama Cycle

FukuyamaStrategy cluster_waste Byproducts Start Primary Amine (R-NH2) Protect Protection (NsCl, Base) Start->Protect Install Ns NosylAmine Nosyl Amide (R-NH-Ns) Protect->NosylAmine Alkylation Activation/Alkylation (R'-X or Mitsunobu) NosylAmine->Alkylation pKa ~10 DialkylNosyl Disubstituted Nosyl Amide (R-N(R')-Ns) Alkylation->DialkylNosyl Deprotect Deprotection (Thiol, Base) DialkylNosyl->Deprotect SnAr Cleavage Final Secondary Amine (R-NH-R') Deprotect->Final SO2 SO2 (Gas) Deprotect->SO2 ArS Ar-S-R (Sulfide) Deprotect->ArS

Caption: The Fukuyama Amine Synthesis workflow, highlighting the transformation of a primary amine to a secondary amine via the Nosyl platform.

Part 4: Experimental Protocols

Protocol A: Installation of the Nosyl Group

Objective: Quantitative protection of a primary amine.

Reagents:

  • Substrate: Primary Amine (1.0 equiv)

  • Reagent: 4-Nitrobenzenesulfonyl chloride (NsCl) (1.1 equiv) [CAS: 98-74-8]

  • Base: Triethylamine (

    
    ) (1.5 equiv) or Pyridine
    
  • Solvent: Dichloromethane (

    
    ) (Anhydrous)
    

Step-by-Step:

  • Preparation: Dissolve the amine (10 mmol) in anhydrous

    
     (50 mL) under an inert atmosphere (
    
    
    
    or Ar). Cool to 0°C.
  • Addition: Add

    
     (15 mmol). Subsequently, add NsCl (11 mmol) portion-wise over 10 minutes. Note: NsCl is moisture sensitive; handle quickly.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (the sulfonamide is typically less polar than the amine).

  • Workup: Quench with 1M HCl (to remove excess base/amine). Extract with DCM.[2] Wash organic layer with saturated

    
     and brine.
    
  • Purification: Dry over

    
     and concentrate. Recrystallization (EtOH/Hexane) is often sufficient due to the high crystallinity of Nosyl derivatives.
    
Protocol B: Mono-Alkylation (Mitsunobu Variation)

Objective: Selective introduction of a second alkyl group.

Reagents:

  • Substrate: Nosyl-Amide (from Protocol A)

  • Alcohol: R-OH (1.2 equiv)

  • Phosphine:

    
     (1.5 equiv)
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: Toluene or THF

Step-by-Step:

  • Dissolution: Combine Nosyl-amide, Alcohol, and

    
     in anhydrous solvent.
    
  • Activation: Cool to 0°C. Add DIAD dropwise. The yellow color of DIAD should dissipate initially.

  • Reaction: Stir at RT for 12–24 hours. The Nosyl-amide (

    
    ) is acidic enough to protonate the betaine intermediate, driving the reaction.
    
  • Workup: Concentrate and purify via column chromatography. Tip: Use a non-polar solvent wash first to remove phosphine oxide if possible.

Protocol C: Deprotection (The Thiolysis)

Objective: Removal of the Nosyl group to reveal the secondary amine.

Reagents:

  • Substrate: Alkylated Nosyl-Amide[3][4]

  • Nucleophile: Thiophenol (

    
    ) (1.2–2.0 equiv) OR Mercaptoacetic acid (Odorless alternative)
    
  • Base:

    
     (3.0 equiv) or DBU (for solution phase)
    
  • Solvent: DMF or Acetonitrile (

    
    )
    

Step-by-Step:

  • Setup: Dissolve the substrate in DMF (0.1 M).

  • Addition: Add

    
     followed by Thiophenol. Caution: Thiophenol is toxic and malodorous. Use bleach in the trap.
    
  • Reaction: Stir at RT (or 50°C for hindered amines) for 1–3 hours. The solution typically turns bright yellow (Meisenheimer complex).

  • Workup: Dilute with water. Extract with Ether or EtOAc.

    • Critical Step: The byproduct is an aryl sulfide. To remove it and excess thiophenol, wash the organic layer extensively with 1M NaOH (which deprotonates the thiol/sulfide) or use a basic ion-exchange resin.

  • Isolation: Dry and concentrate to yield the secondary amine.

Part 5: Data Presentation & Troubleshooting

Comparative Analysis of Sulfonyl Protecting Groups
Featurep-Nosyl (Ns) Tosyl (Ts) Triflyl (Tf)
Electronic Nature Strongly EWG (

)
Weakly EWG (

)
Extremely EWG (

)
Sulfonamide pKa ~9–10~11–12~6–7
Alkylation Ease Excellent (Mitsunobu compatible)GoodDifficult (Too acidic/unstable)
Deprotection Cond. Mild (Thiol/Base, RT)Harsh (Na/Naphthalene or conc. Acid)Harsh/Reductive
Orthogonality Stable to TFA (Boc) & Piperidine (Fmoc)Stable to almost all except reductionStable to acid
Troubleshooting Guide
Issue Root Cause Solution
Incomplete Deprotection Steric hindrance around nitrogen.Switch solvent to DMF; elevate temp to 50°C; switch base to DBU (stronger, soluble).
"Rotten Egg" Odor Use of Thiophenol.[2][5]Switch to Mercaptoacetic acid or Dodecanethiol (odorless); yield is comparable.
Side Reaction: Amination Nucleophile attacking the wrong site.Ensure the base is not strong enough to deprotonate the alkyl group; carbonate is usually safe.
Product Trapped in Aqueous Amine is too polar/basic.Do not wash with acid during workup. Salt out the aqueous layer or use DCM/Isopropanol (3:1) for extraction.[2][6][7]

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. Link

  • Kan, T., & Fukuyama, T. (2004).[2] Ns strategies: a highly versatile synthetic method for amines.[1][3] Chemical Communications, (4), 353-359. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Refer to Chapter on Protection for the Amino Group). Link

  • Mattern, R. H. (2005). Odorless and efficient cleavage of the 2-and 4-nitrobenzenesulfonyl (nosyl) protecting group.[4][8] Tetrahedron Letters, 46(51), 8833-8836. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Nitro-4-[(phenylsulfonyl)methyl]benzene

Welcome to the technical support guide for the synthesis of 1-Nitro-4-[(phenylsulfonyl)methyl]benzene (CAS: 34063-53-1).[1] This document provides researchers, chemists, and drug development professionals with in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-Nitro-4-[(phenylsulfonyl)methyl]benzene (CAS: 34063-53-1).[1] This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance reaction yield, purity, and reproducibility. Our guidance is grounded in established chemical principles and field-proven insights to address the common challenges encountered during this synthesis.

Section 1: Reaction Fundamentals

The synthesis of 1-Nitro-4-[(phenylsulfonyl)methyl]benzene, a diaryl sulfone, is a critical process for creating scaffolds used in medicinal chemistry and materials science. The most prevalent and reliable methods involve a nucleophilic substitution reaction followed, in one common pathway, by an oxidation step. Understanding these pathways is crucial for troubleshooting and optimization.

Two primary synthetic routes are generally employed:

  • Two-Step Synthesis (via Sulfide Intermediate): This classic route involves the SN2 reaction of a 4-nitrobenzyl halide with a thiolate, followed by the oxidation of the resulting sulfide to the desired sulfone.

  • Direct C-S Bond Formation: This more direct approach involves the SN2 reaction between a 4-nitrobenzyl halide and a sulfinate salt, such as sodium benzenesulfinate, to form the sulfone in a single synthetic step.

Primary Synthetic Pathways

Synthetic_Pathways cluster_0 Route 1: Two-Step Synthesis cluster_1 Route 2: Direct Synthesis A 4-Nitrobenzyl Halide (X = Cl, Br) C Intermediate: 4-Nitrobenzyl Phenyl Sulfide A->C Step 1: S_N2 Reaction B Thiophenol + Base (e.g., K2CO3) B->C E Final Product: 1-Nitro-4-[(phenylsulfonyl)methyl]benzene C->E Step 2: Oxidation D Oxidizing Agent (e.g., H2O2, m-CPBA) D->E F 4-Nitrobenzyl Halide (X = Cl, Br) H Final Product: 1-Nitro-4-[(phenylsulfonyl)methyl]benzene F->H Direct S_N2 Reaction G Sodium Benzenesulfinate (PhSO2Na) G->H

Caption: Overview of the two primary routes for synthesizing 1-Nitro-4-[(phenylsulfonyl)methyl]benzene.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q: My reaction has a very low or no yield. What are the likely causes?

A: A low or negligible yield is one of the most common issues and can stem from several factors.

  • Cause 1: Poor Quality of Reagents.

    • Insight: The 4-nitrobenzyl halide starting material can degrade over time, especially if exposed to moisture, leading to the formation of 4-nitrobenzyl alcohol. Sodium benzenesulfinate is hygroscopic and its purity is critical; wet reagent will have poor nucleophilicity.

    • Solution:

      • Verify Starting Material Integrity: Check the purity of your 4-nitrobenzyl halide via TLC or ¹H NMR before use. If degradation is suspected, recrystallize it from a suitable solvent like ethanol.

      • Ensure Anhydrous Sulfinate: Dry the sodium benzenesulfinate under vacuum at an elevated temperature (e.g., 80-100°C) for several hours before use. The preparation of fresh sodium sulfinate from the corresponding sulfonyl chloride is also a reliable method.[2]

      • Use High-Purity Solvents: Ensure your reaction solvent (e.g., DMF, DMSO, Acetonitrile) is anhydrous. Molecular sieves can be used to dry the solvent immediately before the reaction.

  • Cause 2: Incorrect Base or Stoichiometry (Two-Step Route).

    • Insight: When using thiophenol, a base is required to generate the thiophenolate nucleophile. An insufficient amount of a weak base may not fully deprotonate the thiol, while an overly strong base (like NaOH or KOH in protic solvents) can promote side reactions with the nitrobenzyl halide, such as hydrolysis to the alcohol.

    • Solution: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a slight excess (1.1-1.5 equivalents).[3] These bases are strong enough to deprotonate the thiol but minimize hydrolysis of the electrophile.

  • Cause 3: Suboptimal Reaction Temperature.

    • Insight: While heating can increase the rate of an SN2 reaction, excessive temperatures can lead to decomposition of the nitro-containing compounds or promote elimination (E2) side reactions, especially if a sterically hindered base is used.

    • Solution: For the direct synthesis with sodium benzenesulfinate in DMF or DMSO, a temperature range of 60-80°C is typically effective. Monitor the reaction by TLC to avoid prolonged heating after the starting material is consumed.

Q: My TLC analysis shows unreacted starting material even after prolonged reaction time. Why is the reaction incomplete?

A: An incomplete reaction often points to issues with reactivity or solubility.

  • Cause 1: Poor Solubility of the Nucleophile.

    • Insight: Sodium benzenesulfinate has limited solubility in some organic solvents like acetonitrile or THF at lower temperatures. If the nucleophile is not adequately dissolved, the reaction will be slow or stall.

    • Solution:

      • Solvent Choice: Switch to a more polar aprotic solvent like DMF or DMSO, which are excellent for dissolving salts and promoting SN2 reactions.

      • Phase-Transfer Catalysis: If using a less polar solvent system is necessary, consider adding a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or 18-crown-6. The PTC helps shuttle the sulfinate anion into the organic phase, dramatically increasing the reaction rate.

  • Cause 2: Ineffective Leaving Group.

    • Insight: The reactivity of the 4-nitrobenzyl halide follows the order I > Br > Cl. If you are using 4-nitrobenzyl chloride, the reaction will be significantly slower than with the bromide or iodide analogue.

    • Solution: If feasible, switch to 4-nitrobenzyl bromide for a faster reaction rate. If only the chloride is available, adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction conditions) can in-situ generate the more reactive 4-nitrobenzyl iodide and accelerate the reaction.

Q: I'm observing significant side products. How can I improve the selectivity?

A: The formation of side products compromises both yield and purity. Common culprits include over-oxidation, dimerization, or hydrolysis.

  • Side Product 1: Bis(4-nitrophenyl) Sulfone or Disulfide.

    • Insight: These can arise from side reactions involving the starting materials or intermediates. For instance, homocoupling of sodium arylsulfinate can occur under certain conditions.[4]

    • Solution: Maintain a well-stirred, homogeneous reaction mixture. Ensure the electrophile (4-nitrobenzyl halide) is added slowly to a solution of the nucleophile to maintain a low instantaneous concentration of the electrophile, which disfavors self-condensation or other side reactions.

  • Side Product 2: 4-Nitrobenzyl Alcohol.

    • Insight: This is a product of hydrolysis of the 4-nitrobenzyl halide. It is particularly problematic if there is water in the reaction solvent or if a strong, aqueous base is used.

    • Solution: Strictly adhere to anhydrous reaction conditions. Use anhydrous solvents and dry reagents as previously described. Opt for non-nucleophilic, non-aqueous bases like K₂CO₃.

  • Side Product 3: 4-Nitrophenyl Phenyl Sulfoxide (Incomplete Oxidation).

    • Insight: In the two-step synthesis, using an insufficient amount of oxidizing agent or reacting for too short a time will result in the intermediate sulfoxide.

    • Solution: Use at least two equivalents of the oxidizing agent (e.g., 30% H₂O₂). Monitor the reaction by TLC until the sulfoxide spot is completely gone. Acetic acid is a common solvent for this oxidation as it facilitates the process.[3]

Section 3: Frequently Asked Questions (FAQs)

Q: Which is the better synthetic approach: the two-step method via the sulfide or the direct synthesis?

A: Both routes are viable, and the choice depends on reagent availability, scale, and desired purity profile.

  • Direct Synthesis: This route is more atom-economical and has fewer steps. It is often preferred for its simplicity and efficiency, provided high-purity sodium benzenesulfinate is available.

  • Two-Step Synthesis: This route can be advantageous if you are starting from thiophenol, which is often cheaper and more readily available than sodium benzenesulfinate. However, it requires an additional oxidation step, which adds time and requires careful control to avoid over-oxidation or side reactions.

Q: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most effective tool. Use a solvent system that provides good separation between the starting materials, intermediates, and the final product. A typical mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). The product, being more polar than the starting halide and sulfide intermediate, will have a lower Rf value.

Q: What are the ideal workup and purification procedures?

A:

  • Workup: The typical workup involves quenching the reaction mixture by pouring it into a large volume of ice-water. This precipitates the solid organic product and dissolves inorganic salts like sodium bromide and excess sodium benzenesulfinate.

  • Purification: The crude product is collected by vacuum filtration. The primary method of purification is recrystallization. Ethanol or a mixture of ethanol and water is often effective. This process efficiently removes most soluble impurities and unreacted starting materials. If recrystallization is insufficient, column chromatography on silica gel may be required.

Q: Can this reaction be performed under greener or milder conditions?

A: Yes, recent advancements focus on improving the sustainability of sulfone synthesis. For instance, photocatalytic methods using nickel and an organoboron catalyst have been developed for coupling aryl bromides with sodium sulfinates under visible light, highlighting a move away from high-temperature conditions.[5] While directly applicable to aryl-SO₂-aryl bonds, the principles could inspire milder approaches for benzyl-SO₂-aryl synthesis. Using a phase-transfer catalyst can also be considered a greener approach as it may allow for the use of less harsh solvents or lower reaction temperatures.

Section 4: Detailed Experimental Protocols

Protocol 1: Direct Synthesis from 4-Nitrobenzyl Bromide and Sodium Benzenesulfinate

This protocol is optimized for direct C-S bond formation.

Workflow for Direct Synthesis

G prep 1. Reagent Preparation - Dry Sodium Benzenesulfinate - Use Anhydrous DMF setup 2. Reaction Setup - Dissolve PhSO2Na in DMF - Heat to 60-70°C prep->setup addition 3. Reagent Addition - Add 4-Nitrobenzyl Bromide - (Optional: Add catalytic NaI) setup->addition reaction 4. Reaction Monitoring - Stir at 70°C for 2-4h - Monitor by TLC addition->reaction workup 5. Workup - Cool to RT - Pour into ice-water - Stir for 30 min reaction->workup filtration 6. Isolation - Collect solid by vacuum filtration - Wash with cold water workup->filtration purification 7. Purification - Recrystallize from Ethanol filtration->purification

Caption: Step-by-step workflow for the direct synthesis of the target compound.

Materials:

  • 4-Nitrobenzyl bromide (1.0 eq)

  • Sodium benzenesulfinate (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethanol (for recrystallization)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium benzenesulfinate (1.2 eq) to anhydrous DMF (approx. 5-10 mL per gram of the limiting reagent).

  • Dissolution: Heat the mixture to 60-70°C with stirring until the sodium benzenesulfinate is fully dissolved.

  • Addition: Add 4-nitrobenzyl bromide (1.0 eq) to the solution. The mixture may turn yellow or orange.

  • Reaction: Maintain the temperature at 70°C and stir for 2-4 hours. Monitor the consumption of the starting material using TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing a large volume of vigorously stirred ice-water (approx. 10x the volume of DMF).

  • Precipitation: A pale-yellow solid should precipitate. Continue stirring for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water to remove residual DMF and inorganic salts, followed by a small amount of cold ethanol.

  • Purification: Recrystallize the crude solid from hot ethanol. Cool the solution slowly to obtain pure crystals of 1-Nitro-4-[(phenylsulfonyl)methyl]benzene. Dry the product under vacuum.

Protocol 2: Two-Step Synthesis via Sulfide Intermediate

This protocol follows the classic route of sulfide formation followed by oxidation.[3]

Step A: Synthesis of 4-Nitrobenzyl Phenyl Sulfide

  • In a round-bottom flask, combine 4-nitrobenzyl chloride (1.0 eq), thiophenol (1.05 eq), and potassium carbonate (1.5 eq) in acetone or acetonitrile.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • After cooling, filter off the inorganic salts (KCl and excess K₂CO₃).

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude sulfide, which can be used directly in the next step or purified by recrystallization from ethanol.

Step B: Oxidation to the Sulfone

  • Dissolve the crude 4-nitrobenzyl phenyl sulfide from Step A in glacial acetic acid.

  • Add 30% hydrogen peroxide (H₂O₂) (2.5 eq) dropwise to the solution. The reaction is exothermic; maintain the temperature below 50°C with an ice bath if necessary.

  • After the addition is complete, heat the mixture to reflux (around 100-110°C) for 2-3 hours.

  • Monitor the reaction by TLC to confirm the disappearance of the sulfide and sulfoxide intermediates.

  • Cool the reaction mixture and pour it into ice-water. The sulfone product will precipitate.

  • Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to yield the pure product.

Section 5: Data Summary

Table 1: Comparison of Starting Materials and General Yields

Synthetic RouteElectrophileNucleophileKey ConditionsTypical YieldAdvantagesDisadvantages
Direct Synthesis 4-Nitrobenzyl BromideSodium BenzenesulfinateDMF, 70°C80-95%One step, high yieldRequires pure, dry sulfinate
Direct Synthesis 4-Nitrobenzyl ChlorideSodium BenzenesulfinateDMF, 70°C, cat. NaI75-90%Uses cheaper chlorideSlower reaction, requires catalyst
Two-Step Synthesis 4-Nitrobenzyl ChlorideThiophenol / K₂CO₃Acetone, Reflux90-95% (Sulfide)Uses common reagentsTwo steps, requires oxidation
Oxidation Step 4-Nitrobenzyl Phenyl SulfideH₂O₂ / Acetic AcidAcetic Acid, Reflux75-85% (Sulfone)Reliable oxidationExothermic, requires careful control

References

  • Vertex AI Search, "1-NITRO-4-PHENYLETHYNYL-BENZENE synthesis - ChemicalBook". Accessed March 7, 2026.
  • Vertex AI Search, "Benzene, 1-nitro-4-[phenyl(phenylsulfonyl)methyl]- 69709-36-0 wiki - Guidechem". Accessed March 7, 2026.
  • Vertex AI Search, "Cas 1156-50-9,BIS(4-NITROPHENYL) SULFONE - LookChem". Accessed March 7, 2026.
  • Google Patents, "CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride". URL: . Accessed March 7, 2026.
  • MDPI, "1-Nitro-3-[(phenylsulfonyl)methyl]benzene". URL: [Link]. Accessed March 7, 2026.

  • Google Patents, "EP1321454A1 - Process for the removal of nitrobenzenesulfonyl". URL: . Accessed March 7, 2026.
  • PubChem, "1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene | C13H11NO4S | CID". URL: [Link]. Accessed March 7, 2026.

  • PubChem, "4-Nitrophenyl phenyl sulfone | C12H9NO4S | CID 96708". URL: [Link]. Accessed March 7, 2026.

  • Chemistry LibreTexts, "3.10: Synthesis of Polysubstituted Benzenes". URL: [Link]. Accessed March 7, 2026.

  • Rasayan Journal of Chemistry, "OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST". URL: [Link]. Accessed March 7, 2026.

  • PMC, "1-Methylsulfonyl-4-nitrobenzene". URL: [Link]. Accessed March 7, 2026.

  • MDPI, "A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light". URL: [Link]. Accessed March 7, 2026.

  • ResearchGate, "Gram-scale reactions of sodium benzenesulfinate.". URL: [Link]. Accessed March 7, 2026.

  • PubChemLite, "1-nitro-4-[(phenylsulfonyl)methyl]benzene". URL: [Link]. Accessed March 7, 2026.

  • PubChemLite, "4-nitrophenyl phenyl sulfone (C12H9NO4S)". URL: [Link]. Accessed March 7, 2026.

  • RSC Publishing, "Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances". URL: [Link]. Accessed March 7, 2026.

  • PMC, "Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors". URL: [Link]. Accessed March 7, 2026.

  • ResearchGate, "Recent advances of sodium sulfinates in radical reactions". URL: [Link]. Accessed March 7, 2026.

  • Organic Syntheses Procedure, "Nitrosobenzene.". URL: [Link]. Accessed March 7, 2026.

  • ResearchGate, "How can one remove nitrobenzene from reaction mixture without column chromatography?". URL: [Link]. Accessed March 7, 2026.

  • 한국재료학회지, "Optimizing Nitrobenzene Synthesis Catalyzed by Sulfated Silica (SO4/SiO2) through Response Surface Methodological Approach". URL: [Link]. Accessed March 7, 2026.

  • MDPI, "Nitro Compounds and Their Derivatives in Organic Synthesis". URL: [Link]. Accessed March 7, 2026.

Sources

Optimization

Technical Support Center: Sulfone Alkylation &amp; Functionalization

Current Status: Operational | Topic: Troubleshooting Conversion & Selectivity Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Introduction: The Stability Paradox Sulfones ( ) are chemically robust, often re...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Topic: Troubleshooting Conversion & Selectivity

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Stability Paradox

Sulfones (


) are chemically robust, often requiring forcing conditions to functionalize. The sulfonyl group is a strong electron-withdrawing group (EWG), acidifying 

-protons (

~29–31 in DMSO). However, low conversion rates typically stem from a misunderstanding of the Thermodynamic-Kinetic gap : the base must be strong enough to deprotonate the sulfone quantitatively, but the resulting carbanion must remain nucleophilic enough to attack the electrophile without causing elimination side reactions.

This guide addresses the three most common failure modes: Incomplete Deprotonation , Polyalkylation Control , and Electrophile Degradation .

Module 1: The "Nothing Happened" Scenario (Deprotonation Failure)

Symptom: Recovery of starting material. No alkylation observed by TLC/NMR. Diagnosis: The base utilized was thermodynamically insufficient to generate the


-sulfonyl carbanion, or the anion was quenched by moisture.
The Causality (Thermodynamics)

Unlike ketones (


 ~20) or esters (

~25), sulfones are significantly less acidic. A common error is using bases like NaH or LDA without considering the specific sulfone structure.

Data: The Acidity Landscape (DMSO Scale) | Substrate Type | Structure | Approx.


 | Recommended Base |
| :--- | :--- | :--- | :--- |
| Bis-Aryl Sulfone  | 

| ~23.4 | NaH, NaOEt | | Methyl Phenyl Sulfone |

| 29.0 | n-BuLi, LDA | | Dimethyl Sulfone |

| 31.1 | n-BuLi (requires HMPA/DMPU) | | Isopropyl Sulfone |

| >31 | t-BuLi |

Critical Insight: If you are alkylating a dialkyl sulfone (e.g., dimethyl sulfone) with NaH, the reaction will fail. The equilibrium lies heavily toward the neutral sulfone. You must use a base with a conjugate acid


 (e.g., n-BuLi, 

~50).
Protocol 1: High-Efficiency Lithiation

For substrates with


.
  • Drying: Flame-dry all glassware under Ar/N2 flow. Sulfonyl carbanions are "hard" nucleophiles and extremely moisture-sensitive.

  • Solvent: Use anhydrous THF.

  • Additive: Add HMPA or DMPU (2–4 equiv).

    • Why? Lithiated sulfones form stable aggregates (dimers/tetramers) in THF, reducing reactivity. HMPA coordinates lithium, breaking aggregates and creating a "naked," highly reactive anion.

  • Deprotonation: Cool to -78 °C. Add n-BuLi (1.1 equiv) dropwise.

  • The "Color Check": Phenyl sulfones often turn bright yellow/orange upon lithiation. If the solution remains colorless, deprotonation may be incomplete.

  • Warm-up: Allow anion to form at 0 °C for 15–30 mins before cooling back to -78 °C for electrophile addition.

Module 2: The "Messy Mixture" (Mono- vs. Di-alkylation)

Symptom: Target is the mono-alkylated product (


), but the crude mixture contains starting material (SM), product, and bis-alkylated byproduct (

). Diagnosis: Rapid proton transfer (The "Polyalkylation Trap").
The Mechanism

The mono-alkylated product often possesses a proton that is similarly acidic or kinetically more accessible than the starting material. As product forms, it can be deprotonated by the remaining lithiated starting material.

Visualization: The Polyalkylation Trap

Polyalkylation cluster_trap The Trap: Proton Transfer SM Starting Sulfone (Neutral) SM_Li Lithiated SM (Active Nucleophile) SM->SM_Li + n-BuLi SM_Li->SM Proton Exchange (Quenched) Prod Mono-Product (Neutral) SM_Li->Prod + R-X (Electrophile) Prod_Li Lithiated Product (Inactive/Bis-Precursor) Prod->Prod_Li Proton Exchange with SM_Li Bis Bis-Alkylated Byproduct Prod_Li->Bis + R-X

Caption: Kinetic competition where the active reagent (Lithiated SM) deprotonates the product instead of reacting with the electrophile.

Troubleshooting Guide
GoalStrategyProtocol Adjustment
Strict Mono-Alkylation Statistical Control Use excess Sulfone (2.0–3.0 equiv) relative to base and electrophile. The probability of the base encountering the product is minimized.
Strict Mono-Alkylation Inverse Addition Pre-mix Sulfone and Electrophile (if compatible). Add base slowly. Note: Risky if base reacts with electrophile.
Bis-Alkylation Overwhelming Force Use 2.5 equiv Base and 3.0 equiv Electrophile . Force the equilibrium entirely to the bis-product.

Module 3: Elimination vs. Substitution ( vs. )

Symptom: Low yield, presence of alkene byproducts (from the electrophile). Diagnosis: The sulfonyl carbanion is acting as a base, not a nucleophile.

Root Cause Analysis

Sulfonyl carbanions are bulky. If the electrophile is sterically hindered (secondary halide) or the temperature is too high, E2 elimination dominates.

Optimization Matrix
  • Leaving Group Switch:

    • Issue: Alkyl Bromides are prone to E2.

    • Fix: Switch to Alkyl Iodides (softer, faster

      
      ) or Triflates  (highly reactive, allows lower temp).
      
    • Tip: Add NaI (10 mol%) to generate alkyl iodides in situ (Finkelstein condition).

  • Temperature Control:

    • 
       is favored at lower temperatures; E2 has a higher activation energy.
      
    • Protocol: Keep reaction at -78 °C or -40 °C. Do not warm to RT unless necessary.

  • Cosolvent Polarity:

    • Increase solvent polarity (THF/HMPA mix). Polar solvents stabilize the transition state for substitution more effectively than elimination in many carbanion systems.

FAQ: Advanced Troubleshooting

Q: I am performing a Julia-Kocienski olefination, but the intermediate sulfone isn't eliminating to the alkene. A: The "Smiles Rearrangement" required for elimination is sensitive to the heteroaryl group.

  • Check: Are you using a Phenyl sulfone? (Won't work well for one-pot).

  • Fix: Switch to Benzothiazole (BT) or 1-Phenyl-1H-tetrazole (PT) sulfones. PT-sulfones generally offer higher

    
    -selectivity and milder elimination conditions.
    

Q: My sulfone is insoluble in THF at -78 °C. A: This is common for high MW sulfones.

  • Fix: Try 2-MeTHF (higher solubility) or warm the solution to 0 °C to dissolve, add base, then cool back down. Note that lithiated species are often more soluble than the neutral parent.

Q: Can I use phase transfer catalysis (PTC) instead of lithiation? A: Yes, for activated substrates (benzylic/allylic sulfones).

  • Conditions: 50% NaOH (aq), Toluene, TBAB (cat).

  • Limitation: Will not work for simple dialkyl sulfones (

    
     > 30) as hydroxide is too weak (
    
    
    
    H2O ~15.7).

Visual Troubleshooting Flowchart

Troubleshooting Start Start: Low Conversion CheckSM Is SM Recovered? Start->CheckSM CheckPurity Is Product Mixture Complex? CheckSM->CheckPurity No (Some conversion) DeprotFail Deprotonation Failure CheckSM->DeprotFail Yes (100% SM) PolyAlk Polyalkylation Issue CheckPurity->PolyAlk SM + Mono + Bis Elim Elimination (E2) CheckPurity->Elim SM + Alkene Byproduct Action1 Switch to n-BuLi/HMPA Check Moisture DeprotFail->Action1 Check pKa Action2 Optimize Stoichiometry PolyAlk->Action2 Use Excess SM (Statistical Control) Action3 Switch to Iodide Maintain -78°C Elim->Action3 Lower Temp Change Leaving Group

Caption: Logic flow for diagnosing sulfone alkylation failures based on crude NMR analysis.

References

  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research1988 , 21(12), 456–463. Link

  • Trost, B. M. "Comprehensive Organic Synthesis." Volume 6, Pergamon Press, 1991.
  • Blakemore, P. R. "The Modified Julia Olefination: Alkene Synthesis via the Condensation of Metallated Heteroarylalkylsulfones with Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 12002 , 2563–2585. Link

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. Link

  • Simpkins, N. S. "Sulfones in Organic Synthesis." Tetrahedron Organic Chemistry Series, Vol 10, 1993.
Troubleshooting

Technical Support Center: Purification of p-Nitrobenzyl Phenyl Sulfone

Welcome to the technical support center for the purification of p-nitrobenzyl phenyl sulfone. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solution...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of p-nitrobenzyl phenyl sulfone. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. Our focus is on explaining the "why" behind each step, ensuring you can adapt these protocols to your specific experimental context.

Troubleshooting Guide

This section addresses specific issues you may encounter with your reaction mixture, providing clear, actionable steps to resolve them.

Question 1: My isolated p-nitrobenzyl phenyl sulfone is a pale yellow or off-white solid, not the expected white crystalline product. How can I decolorize it?

Answer:

A yellow tint in your product typically indicates the presence of colored impurities, which may include unreacted starting materials like p-nitrobenzyl bromide or certain side-products formed during the reaction. The most effective method to remove these colored impurities is through recrystallization with activated charcoal.

Causality: Activated charcoal has a high surface area with a network of fine pores, allowing it to adsorb large, colored impurity molecules while leaving the smaller desired product molecules in solution.

Step-by-Step Decolorization Protocol:

  • Dissolve the Impure Solid: In an Erlenmeyer flask, dissolve your crude p-nitrobenzyl phenyl sulfone in the minimum amount of a suitable hot solvent (e.g., ethanol or isopropanol). Bring the solution to a gentle boil.[1][2]

  • Cool Slightly: Remove the flask from the heat source and allow it to cool for about 30-60 seconds. This prevents violent boiling when you add the charcoal.

  • Add Activated Charcoal: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. A microspatula tip's worth is often sufficient. Adding too much can lead to significant product loss due to adsorption.

  • Hot Filtration: Swirl the mixture and bring it back to a boil for a few minutes. To remove the charcoal, perform a hot gravity filtration using a fluted filter paper and a pre-heated funnel. This step is crucial and must be done quickly to prevent your product from crystallizing prematurely in the funnel.

  • Crystallize: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1]

  • Isolate and Dry: Collect the purified white crystals by vacuum filtration and wash them with a small amount of cold solvent. Dry the crystals thoroughly.

Question 2: My HPLC and/or NMR analysis indicates the presence of unreacted p-nitrophenyl phenyl sulfide. How can I remove this impurity?

Answer:

The presence of the starting sulfide is a common issue if the oxidation reaction did not go to completion. Since p-nitrophenyl phenyl sulfide is significantly less polar than the target sulfone, the most effective purification method is column chromatography.

Scientific Rationale: Silica gel is a polar stationary phase. A less polar solvent system will allow the less polar sulfide to travel down the column much faster (higher Rf value) than the more polar sulfone, enabling a clean separation.

Recommended Column Chromatography Protocol:

  • Stationary Phase: Silica gel (standard 60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of ethyl acetate in hexane is highly effective. Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) to elute the non-polar sulfide. Once the sulfide is completely off the column, gradually increase the polarity (e.g., to 20-30% ethyl acetate) to elute your desired p-nitrobenzyl phenyl sulfone.

  • Monitoring: Monitor the separation using Thin-Layer Chromatography (TLC) to identify the fractions containing your pure product.[3]

Decision Workflow for Impurity Removal

G ImpureProduct Impure Product Detected (via TLC, NMR, LCMS) IdentifyImpurity Identify Primary Impurity ImpureProduct->IdentifyImpurity Colored Colored Impurities? IdentifyImpurity->Colored Visual Check Polarity Different Polarity from Product? IdentifyImpurity->Polarity TLC/HPLC Analysis Isomer Positional Isomer (e.g., o-nitro...)? IdentifyImpurity->Isomer NMR/LCMS Analysis Colored->Polarity No RecrystallizeCharcoal Recrystallize with Activated Charcoal Colored->RecrystallizeCharcoal Yes Polarity->Isomer No ColumnChrom Column Chromatography Polarity->ColumnChrom Yes FractionalCrystallization Fractional Crystallization or Prep-HPLC Isomer->FractionalCrystallization Yes PureProduct Pure Product RecrystallizeCharcoal->PureProduct ColumnChrom->PureProduct FractionalCrystallization->PureProduct

Caption: Decision workflow for selecting a purification strategy.

Question 3: My product's melting point is broad and lower than the literature value (approx. 147°C). What does this mean and how do I fix it?

Answer:

A broad and depressed melting point is a classic indicator of an impure solid.[1] Impurities disrupt the crystal lattice of the solid, requiring less energy (a lower temperature) to break it down. The range of melting indicates a mixture rather than a pure substance.

Solution: The most straightforward solution is recrystallization. This technique purifies the compound based on differences in solubility between the desired product and the impurities at different temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying p-nitrobenzyl phenyl sulfone on a multi-gram scale?

A: For multi-gram quantities, recrystallization is generally the most practical and efficient method.[1][2] It is faster, uses less solvent than column chromatography, and is excellent for removing impurities that have significantly different solubility profiles. Column chromatography becomes cumbersome and expensive with large amounts of material but is the preferred method when very high purity is required or for separating impurities with similar polarities to the product.[4]

Q2: How do I select the best solvent for recrystallization?

A: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when the solvent is hot (near its boiling point).[1][2] Conversely, the impurities should either be completely soluble at room temperature or completely insoluble at high temperatures.

Solubility Profile of p-Nitrobenzyl Phenyl Sulfone:

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Ethanol, Methanol, IsopropanolSparingly soluble cold, soluble hotThe nitro and sulfonyl groups can act as hydrogen bond acceptors. The organic backbone limits water solubility but allows for good solubility in hot alcohols. These are often excellent choices for recrystallization.[5][6]
Polar Aprotic Acetone, Acetonitrile, DMSO, DMFSoluble to Freely SolubleStrong dipole-dipole interactions lead to high solubility, even at room temperature. These are generally poor choices for recrystallization but can be used as part of a co-solvent system.[5]
Chlorinated Dichloromethane, ChloroformSolubleThese solvents typically dissolve the compound well at room temperature, making them unsuitable for recrystallization unless paired with a non-polar anti-solvent.[5]
Non-Polar Hexane, TolueneSlightly Soluble to Sparingly SolubleThe molecule's high polarity makes it poorly soluble in non-polar solvents, even when hot. These can be used as "anti-solvents" in a two-solvent recrystallization system.

Practical Approach: Test small amounts of your crude product in different solvents. Place a few milligrams in a test tube, add a small amount of solvent, and observe solubility. If it doesn't dissolve, heat it. If it dissolves upon heating and then precipitates upon cooling, you have found a good candidate solvent. Ethanol and isopropanol are excellent starting points.

Q3: What analytical techniques should I use to confirm the purity and identity of my final product?

A: A combination of techniques is essential to rigorously confirm purity and structure.[7][8]

TechniquePurposeKey Insights
Melting Point Analysis Assess PurityA sharp melting point range (e.g., within 1-2°C) that matches the literature value indicates high purity.[1]
Thin-Layer Chromatography (TLC) Quick Purity CheckA single spot on the TLC plate (visualized under UV light) suggests the absence of major impurities.
High-Performance Liquid Chromatography (HPLC) Quantitative Purity AnalysisProvides a precise purity value (e.g., >99%) by integrating the area of the product peak relative to any impurity peaks.[9][10]
Nuclear Magnetic Resonance (NMR) Structural Confirmation & Purity1H and 13C NMR spectra confirm the chemical structure and can reveal the presence of impurities if their signals are visible.
Infrared (IR) Spectroscopy Functional Group IdentificationConfirms the presence of key functional groups, such as the nitro group (strong absorptions ~1525 and 1340 cm-1) and the sulfonyl group (strong absorptions ~1300 and 1150 cm-1).
Mass Spectrometry (MS) Molecular Weight VerificationConfirms the molecular weight of the compound, providing further evidence of its identity.[11]
Q4: What are the most common impurities I should anticipate in my reaction mixture?

A: The impurities will depend on your synthetic route. A common synthesis is the oxidation of p-nitrophenyl phenyl sulfide.

Visualizing the Recrystallization Workflow

G cluster_steps Recrystallization Protocol Step1 1. Dissolve Impure Solid in Minimum Hot Solvent Step2 2. (Optional) Add Charcoal & Perform Hot Filtration Step1->Step2 If colored Step3 3. Slow Cooling to Room Temperature Step1->Step3 If not colored Step2->Step3 Step4 4. Cool in Ice Bath to Maximize Yield Step3->Step4 Step5 5. Isolate Crystals via Vacuum Filtration Step4->Step5 Step6 6. Wash with Cold Solvent & Dry Thoroughly Step5->Step6

Caption: A typical experimental workflow for recrystallization.

Common Impurities:

  • Unreacted Starting Material: p-nitrophenyl phenyl sulfide.

  • Over-Oxidized Byproduct: While less common, further oxidation is possible under harsh conditions.

  • Partially Oxidized Intermediate: p-nitrophenyl phenyl sulfoxide. The polarity of this intermediate is between the starting sulfide and the final sulfone, making it separable by column chromatography.

  • Isomeric Impurities: If the starting material was a mixture of isomers (e.g., containing o-nitrophenyl phenyl sulfide), then the corresponding o-nitrobenzyl phenyl sulfone isomer will be present.[12] These can be very difficult to separate by recrystallization and may require careful column chromatography or fractional crystallization.

References

  • Kice, J. L., & Morkved, E. H. (1963). Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. The Journal of Organic Chemistry, 28(12), 3433–3438. [Link]

  • Horton, D., & Luetzow, A. E. (1975). Synthesis of p-nitrobenzyl and p-nitrophenyl 1-thioglycopyranosides. Carbohydrate Research, 43(1), 101–109. [Link]

  • CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride. (2011).
  • Agilent Technologies. (n.d.). PURITY AND IMPURITY ANALYSIS. Agilent. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • SIELC Technologies. (n.d.). Separation of Phenyl vinyl sulfone on Newcrom R1 HPLC column. [Link]

  • US3480681A - Process for the preparation and purification of p-nitrobenzenes. (1969).
  • Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitrophenyl phenyl sulfone. PubChem. [Link]

  • Robertson, G. R. (1922). p-NITROBENZYL CYANIDE. Organic Syntheses, 2, 57. [Link]

  • CN108117490B - Preparation method of p-nitrobenzyl alcohol. (2020).
  • National Center for Biotechnology Information. (n.d.). 2-Nitrobenzyl phenyl sulfone. PubChem. [Link]

  • US2465951A - Method of making para-nitrobenzene sulfonyl chloride. (1949).
  • Lapworth, A., & Wechsler, E. (1922). p-NITROBENZALDEHYDE. Organic Syntheses, 2, 45. [Link]

  • Blue, B., et al. (2024). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. LCGC International. [Link]

  • Singh, A. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 5(5). [Link]

  • Das, K., et al. (1985). Solubility & the Dissociation Constants of p-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. Indian Journal of Chemistry, 24A, 665-668. [Link]

  • US3933929A - Process for the purification of p-nitrophenol. (1976).
  • Sahoo, S. K., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. [Link]

  • EP0305812A2 - Process for the purification of nitrobenzaldehyde. (1989).
  • Hanson, J. E. (2024). How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. [Link]

  • PubChemLite. (n.d.). 2-nitrobenzyl phenyl sulfone (C13H11NO4S). [Link]

  • PubChemLite. (n.d.). 4-nitrophenyl phenyl sulfone (C12H9NO4S). [Link]

Sources

Optimization

Technical Support Guide: Solubility &amp; Handling of 1-Nitro-4-[(phenylsulfonyl)methyl]benzene

[1] Executive Summary & Chemical Profile 1-Nitro-4-[(phenylsulfonyl)methyl]benzene (CAS: 34063-53-1), often referred to as p-nitrobenzyl phenyl sulfone, presents specific solubility challenges due to its structural rigid...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Profile

1-Nitro-4-[(phenylsulfonyl)methyl]benzene (CAS: 34063-53-1), often referred to as p-nitrobenzyl phenyl sulfone, presents specific solubility challenges due to its structural rigidity and high lattice energy.[1] While the sulfone moiety (


) is polar, the molecule's overall solubility in protic solvents like ethanol (EtOH) is kinetically and thermodynamically limited at room temperature.[1]

This guide addresses the common "solubility wall" researchers face: the compound is sparingly soluble in cold ethanol but highly soluble in hot ethanol. This property makes ethanol an excellent solvent for purification (recrystallization) but a poor choice for high-concentration room-temperature stock solutions.[1]

Physicochemical Profile
PropertyValue / CharacteristicImplication for Solubility
Structure

Rigid, planar segments promote strong

-

stacking.[1]
Melting Point High (>150°C, est.)[1][2]High lattice energy requires significant heat to break crystal packing.[1]
Polarity Moderate (Sulfone/Nitro groups)Soluble in DMSO/DMF; limited solubility in non-polar alkanes.[1]
Ethanol Solubility Temperature-DependentCold: Poor (< 5 mg/mL) Hot: Good (> 20 mg/mL)

Troubleshooting: Solubility & Dissolution Issues

Issue 1: "The compound will not dissolve in ethanol at room temperature."

Q: I added the solid to ethanol at


 and stirred for 30 minutes, but it remains a suspension. Is my compound degraded? 

A: No, this is expected behavior.[1]

  • Root Cause: The dissolution of diaryl sulfones in alcohols is an endothermic process . The energy required to break the crystal lattice (lattice enthalpy) is significantly higher than the energy released by solvation in cold ethanol.[1] The nitro group at the para position further stabilizes the crystal structure through intermolecular interactions, increasing the energy barrier.[1]

  • Solution: You must heat the solvent.[3][4]

    • For Reactions: Heat the ethanol to reflux (

      
      ). The compound should dissolve completely. If it does not, adding a co-solvent (see Issue 3) is necessary.[1]
      
    • For Analysis: Do not use ethanol for room-temperature analytical samples (NMR/HPLC) if high concentrations are needed. Use DMSO or Acetonitrile.[1]

Issue 2: "The compound precipitates immediately upon cooling."[1]

Q: I dissolved the compound in boiling ethanol, but as soon as I removed it from the heat source, it crashed out as a solid mass. How do I get controlled crystals?

A: This indicates "shock cooling," which traps impurities and creates amorphous solids rather than pure crystals.[1]

  • Root Cause: The solubility curve of this sulfone in ethanol is steep. A rapid drop in temperature (

    
    ) creates a supersaturated state that collapses instantly.[1]
    
  • Corrective Protocol (Recrystallization):

    • Dissolve: Dissolve the solid in the minimum amount of boiling ethanol.

    • Add Buffer: Add 5-10% excess hot ethanol to prevent immediate precipitation.[1]

    • Insulate: Place the flask on a cork ring and cover with a beaker to slow the cooling rate.

    • Seed: If no crystals form at

      
      , scratch the glass or add a seed crystal.
      
Issue 3: "I need a high-concentration stock solution (100 mM) for biological assays."

Q: Can I use ethanol for a 100 mM stock solution?

A: No. Ethanol is unsuitable for high-concentration stocks of this compound due to the risk of precipitation during storage or upon dilution into aqueous media.[1]

  • Recommended Solvent: Dimethyl Sulfoxide (DMSO) .[1]

    • Sulfones are highly soluble in DMSO due to dipole-dipole interactions.[1]

    • Protocol: Dissolve in 100% DMSO to create a 100 mM Master Stock. Store at

      
      .[1]
      
    • Working Solution: Dilute the DMSO stock into the assay buffer. Ensure the final DMSO concentration is

      
       to avoid cytotoxicity.[1]
      
Issue 4: "Oiling Out" during purification.

Q: Instead of crystals, I see oily droplets at the bottom of my flask.

A: This occurs when the compound's melting point in the solvent mixture is lower than the boiling point of the solvent, or if impurities are depressing the melting point.

  • Troubleshooting:

    • Re-heat: Bring the mixture back to a boil until the oil dissolves.

    • Add Co-solvent: Add a small amount of a more polar solvent (e.g., Acetone or Ethyl Acetate) to increase solubility slightly, keeping the oil in solution longer as it cools.[1]

    • Vigorous Stirring: Stir rapidly while cooling to encourage nucleation over phase separation.[1]

Solvent Compatibility & Selection Guide

Use the following table to select the correct solvent for your specific application.

ApplicationRecommended SolventAlternativeNotes
Recrystallization Ethanol (Hot) Methanol, Acetic AcidBest balance of yield and purity.[1] Ethanol/Water (9:1) can also be used to force precipitation.[1]
Reaction Medium Ethanol (Reflux) DMF, TolueneIf reaction requires

, switch to Toluene or DMF.[1]
NMR Spectroscopy DMSO-


DMSO-

ensures complete dissolution and prevents peak broadening.[1]
HPLC Injection Acetonitrile MethanolEnsure the sample is fully dissolved before injection to prevent column blockage.[1]
Bio-Assay Stock DMSO DMFAvoid Ethanol due to precipitation risk upon dilution.[1]

Visual Workflows

Figure 1: Solubility Decision Tree

Use this logic flow to determine the correct handling procedure based on your experimental goal.

SolubilityLogic Start Start: 1-Nitro-4-[(phenylsulfonyl)methyl]benzene Goal What is your Goal? Start->Goal Recryst Purification / Recrystallization Goal->Recryst Stock High Conc. Stock (Bio-Assay) Goal->Stock Reaction Chemical Reaction Goal->Reaction Ethanol Use Ethanol (100%) Recryst->Ethanol DMSO Use DMSO (100%) Stock->DMSO TempCheck Required Temp > 80°C? Reaction->TempCheck Heat Heat to Reflux (78°C) Ethanol->Heat Cool Cool Slowly to RT Heat->Cool Store Store at -20°C DMSO->Store HighTemp Use DMF or Toluene TempCheck->HighTemp Yes LowTemp Use Ethanol (Reflux) TempCheck->LowTemp No

Caption: Decision matrix for solvent selection based on experimental intent. Green nodes indicate the optimal path.

Figure 2: Recrystallization Mechanism

Understanding the thermodynamic drivers of the purification process.

Mechanism Solid Impure Solid (High Lattice Energy) Solution Homogeneous Solution (Disordered) Solid->Solution Heat Input (+ΔH) HotSolvent Hot Ethanol (High Kinetic Energy) HotSolvent->Solution ColdSolvent Cooling (Supersaturation) Solution->ColdSolvent Crystal Pure Crystal (Thermodynamic Stability) ColdSolvent->Crystal Nucleation Impurity Impurities (Stay in Mother Liquor) ColdSolvent->Impurity

Caption: The cycle of lattice breaking (heating) and selective reforming (cooling) that drives purification in ethanol.[1]

References

  • Vogel, A. I., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman Scientific & Technical, 1989.[1] (Standard reference for recrystallization techniques and solvent selection for nitro/sulfone compounds).

  • Zhang, C., et al. "Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents."[1] Journal of Chemical & Engineering Data, vol. 60, no. 12, 2015, pp. 3573–3582.[1] Link (Establishes the endothermic solubility behavior of diaryl sulfones in alcoholic solvents).[1]

  • Baum, J. C., et al. "Sulfonyl esters.[1][5] 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates." Canadian Journal of Chemistry, vol. 68, 1990, pp. 1450-1455.[1][5] Link (Describes recrystallization of related nitro-sulfone derivatives from methanol/ethanol).[1]

  • PubChem. "1-Nitro-4-[(phenylsulfonyl)methyl]benzene (Compound)."[1][6] National Library of Medicine.[1] Link (Source for chemical structure and identifiers).

Sources

Troubleshooting

stability of p-nitrobenzyl phenyl sulfone under basic conditions

Technical Support Center: Stability of p-Nitrobenzyl Phenyl Sulfone Executive Summary & Core Stability Profile p-Nitrobenzyl phenyl sulfone (PNBPS) is a robust "masked" nucleophile widely used in the Julia-Kocienski olef...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of p-Nitrobenzyl Phenyl Sulfone

Executive Summary & Core Stability Profile

p-Nitrobenzyl phenyl sulfone (PNBPS) is a robust "masked" nucleophile widely used in the Julia-Kocienski olefination and alkylation reactions. Its stability under basic conditions is bimodal :

  • Inert Atmosphere: The generated carbanion is stable at temperatures ranging from -78°C to 0°C (and often up to room temperature) for hours.

  • Aerobic Conditions: The carbanion is highly unstable toward oxidative dimerization, rapidly forming 4,4'-dinitrostilbene derivatives and complex tars.

Key Indicator:

  • Deep Red/Purple Solution: Indicates successful deprotonation and formation of the stable carbanion (Quinoid resonance).

  • Brown/Black Sludge: Indicates oxidative decomposition or polymerization.

Technical FAQ: Stability & Reactivity

Q1: I added NaOH to my reaction and it turned deep red immediately. Is this decomposition? A: No, this is the expected behavior. The benzylic protons of p-nitrobenzyl phenyl sulfone are highly acidic (


 estimated in DMSO) due to the synergistic electron-withdrawing effects of the nitro and sulfone groups. The deep red/purple color arises from the charge delocalization into the nitro group, forming a quinoid resonance structure . This color confirms you have successfully generated the nucleophile.

Q2: Can I prepare a stock solution of the anion for later use? A: Absolutely not. While the carbanion is thermodynamically stable in inert conditions, it is kinetically reactive. Extended storage increases the risk of:

  • Oxidative Dimerization: Even trace oxygen can trigger radical coupling to form 4,4'-dinitrostilbene [1].

  • Self-Condensation: Although slower, the carbanion can act as a nucleophile toward the aromatic ring of another molecule (SNAr), particularly if the counter-ion is not well-solvated.

  • Hydrolysis: If moisture is present, hydroxide can attack the sulfone or nitro-activated ring over time.

Q3: My yield is low, and I isolated a yellow solid that isn't my product. What is it? A: If you isolated a yellow, high-melting solid, it is likely 4,4'-dinitrostilbene . This side product forms via the oxidative coupling of two p-nitrobenzyl carbanions, followed by the elimination of phenyl sulfinate. This confirms oxygen leaked into your reaction vessel.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
No Color Change (remains pale yellow/colorless)Insufficient Basicity : The base used is too weak to deprotonate the benzylic position.Switch to a stronger base (e.g., NaH, KOtBu, or NaOH/TEBA phase transfer). Ensure solvents are dry.
Color fades over timeQuenching : Water or adventitious acid is entering the system.Check inert gas lines for leaks. Dry solvents over molecular sieves (3Å or 4Å).
Dark Brown/Black mixture + Low YieldOxidative Degradation : Oxygen ingress triggered radical dimerization.Degas all solvents thoroughly (sparge with Ar/N2 for 15 min). Use a positive pressure of inert gas.
Product is an Olefin (Unexpected)Ramberg-Bäcklund / Julia Elimination : Spontaneous elimination of sulfinate.This is the desired pathway in Julia olefination. If this is unwanted (e.g., during alkylation), keep temperature below -20°C.

Standard Operating Procedure (SOP)

Protocol: Controlled Deprotonation & Alkylation

This protocol ensures maximal stability of the carbanion by minimizing oxidative pathways.

Materials:

  • p-Nitrobenzyl phenyl sulfone (1.0 equiv)

  • Base: NaH (1.1 equiv) or KOtBu (1.1 equiv)

  • Solvent: Anhydrous DMF or THF

  • Electrophile: Alkyl halide or Aldehyde (1.0 - 1.2 equiv)

Step-by-Step:

  • Setup: Flame-dry a two-neck round-bottom flask and cool under a stream of Argon.

  • Dissolution: Add p-nitrobenzyl phenyl sulfone and anhydrous solvent. Stir to dissolve.

    • Note: The solution should be pale yellow.

  • Degassing: Sparging the solution with Argon for 10-15 minutes is critical to prevent dimerization.

  • Deprotonation:

    • Cool the mixture to 0°C (ice bath).

    • Add the base portion-wise.

    • Observation: The solution will turn Deep Red/Purple immediately. Stir for 15-30 minutes to ensure complete anion formation.

  • Reaction: Add the electrophile slowly via syringe.

    • Monitoring: The deep red color will fade back to yellow/colorless as the carbanion is consumed and the resonance conjugation is broken.

  • Quench: Once the color has faded or TLC indicates completion, quench with saturated aqueous

    
    .
    

Mechanistic Visualization

The following diagram illustrates the stability equilibrium and the critical "Failure Mode" (Oxidative Dimerization) that users must avoid.

G Start p-Nitrobenzyl Phenyl Sulfone (Pale Yellow) Carbanion Carbanion (Localized) Start->Carbanion Deprotonation (Fast) Base Base (OH-, RO-, H-) Base->Carbanion Carbanion->Start Protonation Quinoid Quinoid Resonance (Deep Red/Purple) STABLE FORM Carbanion->Quinoid Resonance Delocalization Radical Nitrobenzyl Radical Carbanion->Radical SET Oxidation Oxygen Oxygen (O2) Oxygen->Radical Dimer 4,4'-Dinitrostilbene (Yellow Solid) DEGRADATION PRODUCT Radical->Dimer Dimerization & Elimination

Figure 1: Mechanistic pathway showing the equilibrium between the neutral sulfone and its stable quinoid anion, alongside the irreversible oxidative degradation pathway triggered by oxygen [1][2].

References

  • Bhave, M. D., & Chandalia, S. B. (1976).[1] Hydrolysis of o- and p-nitrochlorobenzene with aqueous sodium hydroxide to the corresponding nitrophenols.[1][2] Journal of Applied Chemistry and Biotechnology, 26(1), 167–170. Link (Demonstrates the susceptibility of p-nitrobenzyl systems to base-mediated degradation/dimerization).

  • Bordwell, F. G., et al. (1975). Acidities of carbon acids. Journal of the American Chemical Society. Link (Foundational work on the acidity of sulfones and nitro-activated carbon acids).

  • Org. Synth. 1999, 76, 23. "Julia-Kocienski Olefination". Link (General protocols for sulfone-mediated olefination).

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Nitrobenzyl Sulfone Reactions

Welcome to the Technical Support Center for advanced synthetic transformations involving nitrobenzyl sulfones. This guide is specifically engineered for researchers, application scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic transformations involving nitrobenzyl sulfones. This guide is specifically engineered for researchers, application scientists, and drug development professionals dealing with the kinetic and thermodynamic challenges of sterically hindered sulfone reactions, such as Vicarious Nucleophilic Substitution (VNS) and complex olefinations.

Below, you will find expertly curated FAQs, a diagnostic troubleshooting guide, quantitative data summaries, and self-validating experimental protocols designed to restore reactivity in sterically congested environments.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my Vicarious Nucleophilic Substitution (VNS) reaction with alpha-haloalkyl phenyl sulfones yield exclusively para-substituted products instead of the expected ortho/para mixture? A1: This is a classic manifestation of steric hindrance. In VNS, the carbanion attacks the electron-deficient nitroarene ring. While primary carbanions (e.g., derived from chloromethyl phenyl sulfone) are small enough to attack both the ortho and para positions, bulky tertiary carbanions experience severe steric repulsion from the oxygen atoms of the nitro group at the ortho position. Consequently, the reaction is driven exclusively to the less hindered para position[1].

Q2: How can I overcome the low reaction barriers and thermodynamic reversibility when adding sterically hindered allylic radicals to sulfones? A2: Traditional thermal methods often fail here due to the reversibility of the radical addition. You can overcome this by transitioning to photoredox catalysis. By establishing a light-driven dynamic equilibrium between sulfonyl radicals and sulfinate anions, you effectively decouple the radical C–S bond formation from the stereodetermining step. This modified Curtin–Hammett scenario allows for highly selective reactions even with bulky, sterically demanding substrates[2].

Q3: What role do the base and solvent play in mitigating steric hindrance during the alkylation of nitrobenzyl sulfones? A3: The choice of base and solvent dictates the "effective" steric bulk of your nucleophile. Bulky bases like


-BuOK in non-polar solvents (like THF) create tight ion pairs, which drastically increases the hydrodynamic radius of the carbanion, preventing it from accessing hindered electrophilic centers. Switching to powdered KOH in anhydrous DMSO strongly solvates the potassium cation, leaving a "naked," highly reactive, and physically smaller carbanion that can penetrate sterically congested sites much more effectively[1].

Part 2: Diagnostic Troubleshooting Guide

Symptom / ObservationMechanistic CauseRecommended Solution
No C-C bond formation; starting materials recovered. Severe steric clash prevents the initial nucleophilic attack (failure to form the

-adduct)[3].
Switch from

-BuOK/THF to KOH/DMSO to generate a "naked" carbanion. If hindrance persists, utilize photoredox catalysis to drive the reaction via a radical pathway[2].
Reaction stalls at the intermediate stage (deep color persists, no final product). Steric hindrance at the

-elimination step. The bulky leaving group cannot easily align anti-periplanar to the hydrogen atom[3].
Increase the reaction temperature slightly (e.g., from 20°C to 40°C) or switch to a smaller, more labile leaving group (e.g., replacing a bromide with a fluoride)[1].
High yields of azoxyarenes instead of the desired sulfone. Slow carbanion generation allows the base to trigger single-electron transfer (SET) reduction of the nitroarene.Ensure the base is finely powdered for rapid dissolution. Add the base in a single, rapid motion rather than dropwise.

Part 3: Quantitative Data Summaries

The following table synthesizes the impact of carbanion steric bulk on the regioselectivity and overall yield of VNS reactions with nitrobenzene. Notice how increasing the steric bulk shifts the regioselectivity and how the highly solvating KOH/DMSO system rescues the yield of the tertiary carbanion compared to a standard alkoxide system.

Table 1: Impact of Steric Hindrance and Solvent Systems on VNS Regioselectivity and Yield

Carbanion PrecursorSteric Bulk LevelBase / Solvent SystemRegioselectivity (Ortho:Para)Yield (%)
Chloromethyl phenyl sulfoneLow (Primary)KOH / DMSO50:5085%
1-Chloroethyl phenyl sulfoneMedium (Secondary)KOH / DMSO20:8078%
1-Chloro-1-methylethyl phenyl sulfoneHigh (Tertiary)KOH / DMSO0:100 (Para exclusively)65%
1-Chloro-1-methylethyl phenyl sulfoneHigh (Tertiary)

-BuOK / THF
No Reaction< 5%

Part 4: Experimental Protocols

Protocol: Vicarious Nucleophilic Substitution (VNS) with Sterically Hindered Sulfones

Objective: Achieve C-C bond formation between a bulky


-haloalkyl phenyl sulfone and a nitroarene.
Causality Focus:  Utilizing powdered KOH in DMSO prevents tight ion-pairing, reducing the effective radius of the carbanion and allowing it to overcome steric repulsion at the nitroarene ring.

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: Dissolve the sterically hindered

    
    -haloalkyl phenyl sulfone (1.0 eq) and the target nitroarene (1.0 eq) in anhydrous DMSO to achieve a 0.5 M concentration.
    
    • Validation Checkpoint: The solution must remain clear and pale. Any premature darkening indicates the presence of reactive impurities or moisture in the DMSO.

  • Rapid Base Addition: Vigorously stir the solution at 20°C and rapidly add finely powdered KOH (3.0 eq) in one portion.

    • Causality: Powdered KOH provides a massive surface area for instantaneous deprotonation. Rapid addition is critical; slow generation of the carbanion allows unreacted nitroarene to undergo competing SET side reactions.

    • Validation Checkpoint (Critical): An immediate, intense deep purple or red color must develop within seconds. This is the self-validating optical signature of the

      
      -adduct formation. If the solution turns brown/black without the transient purple phase, the base is likely wet, leading to degradation.
      
  • 
    -Elimination Phase:  Allow the reaction mixture to stir for 15–30 minutes at room temperature.
    
    • Causality: The bulky leaving group (e.g., chloride) is eliminated to restore aromaticity. Because steric hindrance can slow this specific step, do not quench the reaction prematurely.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The complete disappearance of the starting nitroarene and the emergence of a highly UV-active product spot confirm successful elimination.

  • Acidic Quenching: Pour the dark mixture into rapidly stirring 1M HCl/ice water (10 volumes relative to DMSO).

    • Causality: Acidic quenching instantly neutralizes excess KOH and protonates any nitronate intermediates, driving the precipitation of the final substituted nitrobenzyl sulfone.

    • Validation Checkpoint: A solid precipitate should form immediately. If an oil forms instead, the steric bulk of the product may be preventing crystallization; proceed to extract the aqueous layer with Ethyl Acetate (3x).

Part 5: Mechanistic Workflows

The following diagram illustrates the logical decision-making process for troubleshooting sterically hindered nitrobenzyl sulfone reactions.

G N1 Sterically Hindered Nitrobenzyl Sulfone Reaction N2 Identify Source of Hindrance N1->N2 N3 Alpha-Carbon (Bulky Carbanion) N2->N3 N4 Nitroarene Ring (Ortho-Substituents) N2->N4 N5 Optimize Base/Solvent: Use KOH/DMSO N3->N5 N6 Photoredox Catalysis: Dynamic Equilibrium N3->N6 N7 Shift to Para-Position (VNS Pathway) N4->N7 N8 Use Smaller Leaving Groups (e.g., Fluoride) N4->N8

Workflow for mitigating steric hindrance in nitrobenzyl sulfone reactions.

References

  • Source: benchchem.
  • Source: acs.
  • Source: researchgate.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: FTIR Spectrum Analysis of Sulfonyl vs. Nitro Groups

Executive Summary: The "Overlap" Challenge In drug development, distinguishing between sulfonyl ( ) and nitro ( ) moieties is a frequent analytical challenge. Both functional groups possess two oxygen atoms bonded to a c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Overlap" Challenge

In drug development, distinguishing between sulfonyl (


) and nitro (

) moieties is a frequent analytical challenge. Both functional groups possess two oxygen atoms bonded to a central heteroatom, resulting in similar dipole moments and vibrational modes.

The critical analytical failure point occurs in the


 region , where the symmetric nitro stretch often completely masks the asymmetric sulfonyl stretch. Relying solely on this region leads to false positives.

This guide provides a self-validating spectral workflow to definitively distinguish these groups using Fourier Transform Infrared (FTIR) spectroscopy, supported by orthogonal Raman validation.

Theoretical Basis: Vibrational Mechanics

To interpret the spectra accurately, one must understand the causality of the vibrations.

The Dipole Driver

FTIR intensity is derived from the change in dipole moment (


). Both 

and

are highly polar, electron-withdrawing groups. Consequently, they both produce strong, sharp bands (unlike the broad bands of hydrogen-bonded

).
Mass & Bond Order Effects

While the bond force constants (


) are similar (both have partial double-bond character), the reduced mass (

) differs.
  • Nitrogen (Atomic Mass ~14): Lighter central atom

    
     Higher frequency vibrations.
    
  • Sulfur (Atomic Mass ~32): Heavier central atom

    
     Lower frequency vibrations.
    

Key Insight: This mass difference causes the "Blue Shift" (higher wavenumber) of Nitro groups relative to Sulfonyl groups, providing the primary means of differentiation.

Spectral Comparison & Decision Matrix

The following table synthesizes data from standard spectroscopic authorities (Silverstein, Coates) regarding the primary diagnostic bands.

Table 1: Diagnostic Frequencies of Sulfonyl vs. Nitro Groups
FeatureNitro Group (

)
Sulfonyl Group (

)
Differentiation Status
Asymmetric Stretch


High Confidence. Nitro is distinct here.
Symmetric Stretch


High Confidence. Sulfonyl is distinct here.
Overlap Region

(Sym)

(Asym)
CRITICAL FAILURE ZONE. Do not use for ID.
Conjugation Shift Shifts to lower freq (

)
Minimal shift (Sulfur insulates resonance)Nitro is more sensitive to aromatic conjugation.
Secondary Indicators C-N stretch (

)
S-N stretch (

, if sulfonamide)
Low Confidence (Fingerprint region noise).
Visual Logic: The Identification Workflow

The following decision tree illustrates the logical flow for assigning these groups, specifically designed to bypass the overlap trap.

G Start Unknown Sample Spectrum Check1550 Check 1500-1560 cm⁻¹ (Nitro Asym Region) Start->Check1550 Check1150 Check 1120-1160 cm⁻¹ (Sulfonyl Sym Region) Check1550->Check1150 Band Absent NitroConfirmed Nitro Group Present (Strong Band at ~1530) Check1550->NitroConfirmed Band Present SulfonylConfirmed Sulfonyl Group Present (Strong Band at ~1140) Check1150->SulfonylConfirmed Band Present (No Nitro) BothPresent Both Groups Present (Mixed Compound) Check1150->BothPresent Band Present (+ Nitro) NitroConfirmed->Check1150 Verify Co-existence OverlapWarning WARNING: Ignore 1350 cm⁻¹ (Overlap Zone) NitroConfirmed->OverlapWarning Validation SulfonylConfirmed->OverlapWarning Validation

Figure 1: Spectral assignment decision tree. Note the explicit bypass of the 1350 cm⁻¹ overlap region for primary identification.

Experimental Protocol: Self-Validating Systems

To ensure data integrity, especially when analyzing novel drug candidates, follow this "Best Practice" protocol.

Sample Preparation: ATR vs. Transmission

While Attenuated Total Reflectance (ATR) is convenient, Transmission (KBr Pellet) is superior for this specific analysis.

  • Why? The fingerprint region (

    
    ) is energy-poor in ATR due to depth of penetration issues. KBr pellets provide higher resolution and intensity for the critical 
    
    
    
    sulfonyl peak.
Step-by-Step Workflow
  • Background Scan: Run an empty beam path (32 scans). Validation: Ensure

    
     doublet (
    
    
    
    ) is minimized.
  • Sample Prep (KBr Method):

    • Mix 1-2 mg of sample with 200 mg dry KBr.

    • Grind to fine powder (particle size < wavelength to prevent scattering/sloping baseline).

    • Press at 8-10 tons to form a transparent disc.

  • Acquisition Parameters:

    • Resolution:

      
       (Standard 
      
      
      
      may merge close peaks in the fingerprint).
    • Scans: 64 (To improve Signal-to-Noise ratio).

  • Data Processing:

    • Apply Baseline Correction (Rubberband method).

    • CRITICAL STEP: Apply Second Derivative (2nd Der) algorithm if peaks in the

      
       region appear shouldered. This math function separates overlapping peaks.
      

Workflow Prep Sample Prep (KBr Preferred) Acq Acquisition (Res: 2 cm⁻¹, 64 Scans) Prep->Acq Process Processing (Baseline + 2nd Deriv) Acq->Process Analysis Band Assignment (1550 vs 1150) Process->Analysis

Figure 2: Experimental workflow emphasizing high-resolution acquisition and post-processing.

Orthogonal Validation: When to use Raman

FTIR should not be the sole data point for critical structural confirmation. Raman spectroscopy is the ideal orthogonal technique.

Why Raman?
  • Selection Rules: FTIR is governed by dipole changes; Raman is governed by polarizability changes.[1]

  • Symmetric "Silent" Modes: Symmetric vibrations (like the

    
     symmetric stretch) are often incredibly strong in Raman, whereas they might be obscured in FTIR.
    
  • The Tie-Breaker:

    • Nitro: Shows a massive, dominant band at

      
       in Raman.
      
    • Sulfonyl: Shows a strong band at

      
       in Raman.
      

Recommendation: If the FTIR spectrum is ambiguous in the


 region due to complex molecular architecture, run a Raman scan. A dominant peak at 

confirms Nitro; a dominant peak at

confirms Sulfone.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.

  • NIST Chemistry WebBook. Standard Reference Data for Nitrobenzene and Sulfone derivatives. National Institute of Standards and Technology.

Sources

Comparative

High-Resolution Mass Spectrometry Comparison Guide: Fragmentation Dynamics of p-Nitrobenzyl Phenyl Sulfone

Executive Summary Structural elucidation of diaryl and aryl-alkyl sulfones is notoriously challenging due to their propensity for complex gas-phase rearrangements. For p-nitrobenzyl phenyl sulfone (C₁₃H₁₁NO₄S, MW = 277.3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Structural elucidation of diaryl and aryl-alkyl sulfones is notoriously challenging due to their propensity for complex gas-phase rearrangements. For p-nitrobenzyl phenyl sulfone (C₁₃H₁₁NO₄S, MW = 277.30 g/mol ), selecting the appropriate mass spectrometry (MS) ionization technique is the difference between observing a predictable structural fingerprint and misinterpreting a rearrangement artifact.

This guide objectively compares the performance, mechanistic causality, and experimental workflows of Electron Ionization (EI-MS) versus Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for the analysis of this compound.

Theoretical Framework & Ionization Mechanisms

To design a robust analytical method, one must understand the thermodynamic and kinetic forces governing ion dissociation. The fragmentation of p-nitrobenzyl phenyl sulfone diverges radically depending on the ionization energy and the nature of the precursor ion (odd-electron vs. even-electron).

EI-MS: Hard Ionization and Radical-Driven Extrusion

In standard 70 eV EI-MS, the electron beam imparts internal energy far exceeding the compound's ionization potential (~9–10 eV). This excess energy generates an unstable, odd-electron radical cation (M⁺•)[1]. The dominant thermodynamic sink for sulfones under these high-energy conditions is the extrusion of neutral sulfur dioxide (SO₂) gas, alongside the direct homolytic and heterolytic cleavage of the C–S bonds[2].

ESI-MS/MS: Soft Ionization and Intramolecular Rearrangement

ESI generates a stable, even-electron protonated species ([M+H]⁺). Because the internal energy imparted during ionization is low, the intact precursor survives into the collision cell. Upon Collisional-Induced Dissociation (CID), protonated benzyl phenyl sulfones do not simply break apart. Instead, they undergo a highly specific intramolecular benzyl cation transfer [3]. The p-nitrobenzyl group migrates to the sulfonyl oxygen, forming a transient protonated sulfinate ester intermediate, which subsequently dissociates[4].

Experimental Workflows & Self-Validating Protocols

A robust protocol must be a self-validating system. Below are the optimized methodologies for both techniques, including the causality behind critical parameter selections.

Protocol A: GC-EI-MS (Structural Fingerprinting)
  • Sample Preparation: Dissolve the analyte in MS-grade dichloromethane (DCM) to a concentration of 10 µg/mL. Causality: DCM ensures complete solubilization of the polar nitro-aromatic system while expanding rapidly in the GC inlet for efficient transfer.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a 30m DB-5MS (or equivalent 5% phenyl) capillary column. Ramp the oven temperature from 100 °C to 300 °C at 15 °C/min. Causality: A non-polar stationary phase with phenyl incorporation provides optimal π-π interactions, preventing peak tailing of the sulfone.

  • Ionization Parameters: Operate the EI source at 70 eV with an ion source temperature of 230 °C.

  • System Validation Check: Prior to acquisition, monitor the background for m/z 77 (phenyl cation) and m/z 18 (water). A high m/z 18 relative to m/z 77 indicates source contamination or air leaks, which will artificially suppress the already fragile M⁺• molecular ion.

Protocol B: LC-ESI-MS/MS (Targeted Rearrangement Analysis)
  • Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid provides an abundant proton source to drive the equilibrium toward [M+H]⁺ formation, actively suppressing the formation of confusing sodium[M+Na]⁺ adducts.

  • Source Optimization: Set the ESI capillary voltage to +3.5 kV and the desolvation temperature to 350 °C. Causality: +3.5 kV is the precise threshold to maintain a stable Taylor cone for this solvent system without inducing premature in-source fragmentation.

  • CID Optimization: Isolate m/z 278 ([M+H]⁺) in Q1 (0.7 Da window). Introduce Argon gas in Q2 and ramp the Collision Energy (CE) from 10 to 40 eV. Causality: Argon's higher atomic mass (compared to Nitrogen) provides superior momentum transfer during CID, efficiently overcoming the activation energy barrier required for the intramolecular benzyl transfer[3].

  • System Validation Check: At optimal CE, ensure the survival yield of the precursor (m/z 278) remains at ~5-10%. Complete depletion indicates over-fragmentation, which destroys the structurally informative intermediate ions.

Workflow Prep Sample Prep (0.1% FA) LC UHPLC (C18 Column) Prep->LC ESI ESI Source (+3.5 kV) LC->ESI Q1 Q1 Isolation (m/z 278) ESI->Q1 Q2 Q2 CID (Argon Gas) Q1->Q2 Q3 Q3 Scan (Detection) Q2->Q3

Caption: Step-by-step LC-ESI-MS/MS experimental workflow for targeted sulfone analysis.

Fragmentation Pathways & Mechanistic Diagrams

The EI-MS Pathway

Under electron ionization, p-nitrobenzyl phenyl sulfone exhibits a weak molecular ion at m/z 277. The dominant pathways are the extrusion of SO₂ to yield a recombined radical cation at m/z 213, and direct bond cleavages yielding the p-nitrobenzyl cation (m/z 136) and the phenylsulfonyl cation (m/z 141)[2].

EIMathway M M+• (m/z 277) p-Nitrobenzyl Phenyl Sulfone M_SO2 [M - SO2]+• m/z 213 M->M_SO2 -SO2 (Extrusion) pNB p-Nitrobenzyl+ m/z 136 M->pNB Direct Cleavage PhSO2 Phenylsulfonyl+ m/z 141 M->PhSO2 Direct Cleavage Ph Phenyl+ m/z 77 PhSO2->Ph -SO2

Caption: EI-MS fragmentation pathway of p-nitrobenzyl phenyl sulfone showing SO2 extrusion.

The ESI-MS/MS Pathway

In positive ion ESI-MS/MS, the [M+H]⁺ precursor (m/z 278) dominates. Upon CID, the molecule undergoes the aforementioned intramolecular rearrangement. The cleavage of the resulting sulfinate ester intermediate yields the highly stable p-nitrobenzyl cation (m/z 136) as the base peak, accompanied by the neutral loss of benzenesulfinic acid (142 Da)[3].

ESIMathway MH [M+H]+ (m/z 278) Protonated Sulfone Int Intermediate (m/z 278) Protonated Sulfinate Ester MH->Int Benzyl Cation Transfer pNB p-Nitrobenzyl+ m/z 136 Int->pNB CID Cleavage NL Neutral Loss Benzenesulfinic Acid Int->NL Neutral Elimination

Caption: ESI-MS/MS pathway demonstrating intramolecular benzyl cation transfer upon CID.

Quantitative Data Comparison

To facilitate rapid platform selection, the quantitative fragmentation behaviors of p-nitrobenzyl phenyl sulfone across both techniques are summarized below.

Analytical FeatureGC-EI-MS (70 eV)LC-ESI-MS/MS (Positive CID)
Precursor Ion M⁺• (m/z 277, low abundance)[M+H]⁺ (m/z 278, high abundance)
Primary Base Peak m/z 136 (p-nitrobenzyl cation)m/z 136 (p-nitrobenzyl cation)
Key Neutral Losses 64 Da (SO₂), 46 Da (NO₂)142 Da (Benzenesulfinic acid)
Mechanistic Driver Radical-driven direct cleavage & extrusionEven-electron intramolecular rearrangement
Secondary Fragments m/z 141 (PhSO₂⁺), m/z 77 (Ph⁺)Minimal secondary fragmentation at low CE
Best Application Untargeted library matching / Structural mappingTargeted quantitation / High-sensitivity MRM

Conclusion

The choice between EI and ESI for the analysis of p-nitrobenzyl phenyl sulfone dictates the observed gas-phase chemistry. EI-MS forces the molecule through high-energy radical pathways, making it ideal for observing the entire structural backbone via SO₂ loss. Conversely, ESI-MS/MS leverages a highly specific, low-energy intramolecular benzyl transfer, making it the superior choice for targeted quantitation and Multiple Reaction Monitoring (MRM) assay development in drug metabolism studies.

References

1.[3] Intramolecular benzyl cation transfer in the gas-phase fragmentation of protonated benzyl phenyl sulfones - PubMed. nih.gov. 2.[1] Phenyl(4-methylbenzyl) Sulfone - Benchchem. benchchem.com. 3.[4] Intramolecular benzyl cation transfer in the gas-phase fragmentation of protonated benzyl phenyl sulfones - PubMed. nih.gov. 4.[2] Benzyl phenyl sulfone - the NIST WebBook. nist.gov.

Sources

Validation

A Comparative Guide to HPLC Method Development for the Detection of 1-Nitro-4-[(phenylsulfonyl)methyl]benzene

As a critical intermediate in various synthetic pathways, and a potential process-related impurity in drug manufacturing, the robust and reliable quantification of 1-Nitro-4-[(phenylsulfonyl)methyl]benzene is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in various synthetic pathways, and a potential process-related impurity in drug manufacturing, the robust and reliable quantification of 1-Nitro-4-[(phenylsulfonyl)methyl]benzene is paramount. This guide provides a comprehensive, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies, designed to equip researchers and drug development professionals with a validated, stability-indicating method for its detection.

We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision in the method development process—from initial analyte characterization to the final validation strategy.

Section 1: Analyte Characterization and Initial Parameter Selection

The foundation of any successful HPLC method is a thorough understanding of the analyte. The structure of 1-Nitro-4-[(phenylsulfonyl)methyl]benzene, shown below, reveals key features that guide our strategy.

Chemical Structure: C₁₃H₁₁NO₄S

Chemical structure of 1-Nitro-4-[(phenylsulfonyl)methyl]benzeneFigure 1. Structure of 1-Nitro-4-[(phenylsulfonyl)methyl]benzene.

This molecule possesses two aromatic rings, a polar nitro group, and a sulfonyl group. This combination of a relatively non-polar backbone with polar functional groups indicates that Reversed-Phase HPLC (RP-HPLC) is the most suitable separation mode. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar[1][2].

Initial Parameter Choices:

  • Stationary Phase (Column): A standard C18 column is the workhorse of RP-HPLC and serves as an excellent starting point due to its hydrophobic interactions with the analyte's benzene rings[3].

  • Mobile Phase: A mixture of water and a miscible organic solvent like acetonitrile (ACN) or methanol (MeOH) is standard. We will begin with ACN due to its lower viscosity and UV transparency.

  • Detection Wavelength: Nitroaromatic compounds typically exhibit strong UV absorbance.[4][5] Literature suggests that the nitro functional group's absorbance is highly dependent on the overall molecular structure, with absorption maxima often appearing in the 210-270 nm range[6]. A wavelength of 254 nm is a common starting point for aromatic compounds and will be used for initial screening[4][7].

Section 2: Comparative Evaluation of Chromatographic Conditions

Method development is an iterative process of optimization. Here, we compare key parameters to achieve a separation that is not just adequate, but robust and selective.

While a C18 column relies primarily on hydrophobic interactions, a Phenyl-Hexyl column introduces an alternative separation mechanism: π-π interactions .[3] The electron-rich phenyl rings of the stationary phase can interact with the aromatic rings of our analyte. This is particularly useful for separating compounds with aromatic character[8].

Experimental Comparison: A standard solution of 1-Nitro-4-[(phenylsulfonyl)methyl]benzene was injected onto two different columns under identical isocratic mobile phase conditions (50:50 ACN:Water) to isolate the effect of the stationary phase.

ParameterUltisil XB-C18 (250x4.6mm, 5µm)Welch Ultimate Phenyl-Hexyl (250x4.6mm, 5µm)Rationale for Improvement
Retention Time (min) 6.88.2Increased retention suggests stronger interaction.
Tailing Factor (Tf) 1.41.1A value closer to 1.0 indicates a more symmetrical peak shape, a result of the favorable π-π interactions.
Theoretical Plates (N) 72008500Higher plate count signifies greater column efficiency and sharper peaks.

The choice of organic modifier can significantly alter selectivity. Methanol is known to be more effective than acetonitrile for separations that leverage π-π interactions[2].

Experimental Comparison: Using the selected Phenyl-Hexyl column, the separation was tested with mobile phases containing either Acetonitrile or Methanol at a concentration (60%) that provided a similar retention time.

Parameter60% Acetonitrile / 40% Water60% Methanol / 40% WaterRationale for Improvement
Retention Time (min) 5.15.3Comparable retention allows for a direct comparison of performance.
Peak Width (min) 0.180.15The narrower peak with methanol indicates higher efficiency.
Backpressure (psi) 15001850Methanol's higher viscosity results in increased backpressure, a factor to consider for system longevity.
Section 3: Optimized Method Protocol and System Suitability

Based on the comparative data, the following optimized method was established.

Final Optimized HPLC Method:

  • Column: Welch Ultimate Phenyl-Hexyl (250mm x 4.6mm, 5µm)

  • Mobile Phase: Methanol:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detector: UV at 254 nm

  • Sample Diluent: Methanol:Water (50:50, v/v)

System Suitability Testing (SST): Before any sample analysis, the system's performance must be verified. This is a regulatory requirement and ensures the quality and integrity of the analytical results.[9][10] A standard solution should be injected in replicate (typically 5 or 6 times) and the following criteria must be met.[9][11]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (Tf) ≤ 2.0Ensures peak symmetry.[11]
Theoretical Plates (N) ≥ 2000Measures column efficiency.
Precision (%RSD) ≤ 2.0% for peak areaConfirms repeatability of the injector and system.[11]

This process confirms that the instrument, column, and mobile phase are functioning correctly on the day of analysis.[11][12]

Workflow for HPLC Method Development.
Section 4: Method Specificity & Forced Degradation Study

A critical component of a reliable analytical method is specificity , which is its ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.[13] To prove this, a Forced Degradation (or stress testing) study is performed. This is a regulatory requirement outlined in ICH guidelines to establish the stability-indicating nature of a method.[1][14]

The study involves subjecting the analyte to harsh conditions to intentionally produce degradation products.[15][16] The developed HPLC method must then be able to separate the intact analyte peak from all degradant peaks formed.

Forced Degradation Protocol:

  • Prepare Stock Solution: Dissolve 1-Nitro-4-[(phenylsulfonyl)methyl]benzene in the sample diluent.

  • Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Heat the solid drug substance at 105°C for 24 hours.

    • Photolytic: Expose the solution to UV and visible light (per ICH Q1B guidelines).

  • Neutralization & Dilution: After exposure, neutralize the acid and base samples and dilute all samples to the target concentration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the optimized HPLC method.

The goal is to achieve 5-20% degradation of the active ingredient.[15] The results should demonstrate that the main analyte peak's purity is maintained and that all new peaks (degradants) are baseline-resolved from it. This confirms the method is "stability-indicating."

G cluster_stress Forced Degradation Conditions (ICH Q1A) Analyte 1-Nitro-4-[(phenylsulfonyl)methyl]benzene (Unstressed Control) Acid Acid Hydrolysis (e.g., 1N HCl, 80°C) Analyte->Acid Stress Application Base Base Hydrolysis (e.g., 1N NaOH, 80°C) Analyte->Base Stress Application Oxidation Oxidation (e.g., 3% H₂O₂) Analyte->Oxidation Stress Application Thermal Thermal (105°C) Analyte->Thermal Stress Application Photo Photolytic (UV/Vis Light) Analyte->Photo Stress Application Analysis HPLC Analysis (Optimized Method) Analyte->Analysis Control Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Result: Peak Purity & Resolution Assessment Analysis->Result

Logic of the Forced Degradation Study.
Conclusion

This guide has demonstrated a systematic, comparative approach to developing a robust and specific HPLC method for 1-Nitro-4-[(phenylsulfonyl)methyl]benzene. By moving from a general C18 column to a more selective Phenyl-Hexyl phase and optimizing the mobile phase with methanol, we achieved superior chromatographic performance characterized by excellent peak symmetry and efficiency. The inclusion of a forced degradation study protocol ensures that the method is stability-indicating, meeting the stringent requirements for pharmaceutical analysis and quality control. This validated method provides a reliable tool for researchers and developers in their analytical workflows.

References

  • System suitability Requirements for a USP HPLC Method. (2025). MTC USA.
  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
  • Forced Degrad
  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTR
  • Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration. (n.d.).
  • Development of SPME-HPLC methodology for detection of nitroexplosives. (2007).
  • What are system suitability tests (SST) of analytical methods? (2018).
  • Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. (2009). PubMed.
  • Benzene, 1-nitro-4-[phenyl(phenylsulfonyl)methyl]- 69709-36-0 wiki. (n.d.). Guidechem.
  • Developing HPLC Methods. (n.d.). MilliporeSigma.
  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline.
  • What Q1A(R2)
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025). YouTube.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021).
  • Selectivity of Packing Materials in Reversed Phase Liquid Chrom
  • A New View of Reversed Phase HPLC Selectivity. (n.d.). Element Lab Solutions.
  • HPLC Column Selection: Core to Method Development (Part I). (2025).
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
  • HPLC Column Selection Guide. (n.d.). Linklab.
  • HPLC Autosampler Performance I: Challenging USP Methods on the Alliance™ iS HPLC System. (n.d.).
  • 1-nitro-4-[(phenylsulfonyl)methyl]benzene. (n.d.). PubChemLite.
  • 1-Nitro-3-[(phenylsulfonyl)methyl]benzene. (2006). MDPI.
  • 1-NITRO-4-[(PHENYLSULFONYL)METHYL]BENZENE AldrichCPR. (n.d.). Sigma-Aldrich.
  • 1-(Methylsulfonyl)-4-nitrobenzene. (n.d.). PubChem.
  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (2021). Analytica Chimica Acta.
  • 1-Methylsulfonyl-4-nitrobenzene. (n.d.).

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Comparative

UV-Vis absorption maxima of nitrobenzyl sulfone derivatives

Comprehensive Comparison Guide: UV-Vis Absorption Maxima of Nitrobenzyl Sulfone Derivatives Introduction Nitrobenzyl sulfones are cornerstone molecules in modern photochemistry, functioning primarily as Photoacid Generat...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: UV-Vis Absorption Maxima of Nitrobenzyl Sulfone Derivatives

Introduction

Nitrobenzyl sulfones are cornerstone molecules in modern photochemistry, functioning primarily as Photoacid Generators (PAGs) in chemically amplified resists (CARs) for semiconductor lithography, and as Photolabile Protecting Groups (PPGs) in chemical biology. The utility of a specific nitrobenzyl sulfone derivative hinges entirely on its UV-Vis absorption maximum (


) and its photolytic quantum yield (

).

As a Senior Application Scientist, selecting the correct derivative requires moving beyond basic structural recognition. One must understand the photophysical causality: how specific ring substitutions modulate the HOMO-LUMO gap, dictate the excitation wavelength, and influence the thermodynamics of the aci-nitro intermediate. This guide objectively compares the performance of key nitrobenzyl sulfone derivatives, providing the mechanistic insights and self-validating experimental protocols necessary for rigorous application development.

Mechanistic Insights: The Causality of Photolysis

The photolysis of o-nitrobenzyl sulfones is driven by an intramolecular redox reaction. Upon absorption of a photon (typically via an


 or 

transition), the molecule enters an excited singlet or triplet state. The oxygen of the nitro group abstracts a hydrogen atom from the adjacent benzylic carbon, forming a transient aci-nitro intermediate. Subsequent cyclization into a hemiacetal-like structure and rapid dark-state bond cleavage releases the target sulfonic acid alongside an o-nitrosobenzaldehyde byproduct[1].

The structural modifications on the aromatic ring or the benzylic (


) position directly alter the electron density and steric bulk, which in turn dictates the 

, thermal stability, and overall quantum yield[2].

G A o-Nitrobenzyl Sulfone (Ground State) B Excited State (Singlet/Triplet) A->B UV Irradiation (hv) C aci-Nitro Intermediate (Proton Transfer) B->C Intramolecular H-Abstraction D Cyclic Hemiacetal (Rearrangement) C->D Nucleophilic Attack E o-Nitrosobenzaldehyde + Sulfonic Acid D->E Bond Cleavage (Dark Reaction)

Fig 1. Photochemical cleavage mechanism of o-nitrobenzyl sulfones yielding sulfonic acid.

Comparative Analysis of Derivatives

Unsubstituted o-Nitrobenzyl Sulfones

The baseline unsubstituted o-nitrobenzyl sulfonate exhibits a strong absorption band in the deep UV region (


 ~250–260 nm)[1].
  • Performance: Highly efficient for 248 nm KrF excimer laser lithography.

  • Causality: Lacking electron-donating groups, the

    
     transition requires higher energy (shorter wavelength). While quantum yields are respectable (
    
    
    
    = 0.05–0.16), these compounds are virtually transparent to longer wavelengths (e.g., 365 nm), rendering them useless for i-line lithography or live-cell biological applications where deep UV causes cellular damage.
4,5-Dimethoxy-2-nitrobenzyl (DMNB) Sulfones

To shift the absorption into the near-UV/visible spectrum, electron-donating groups (EDGs) such as methoxy (-OCH


) are added to the 4 and 5 positions of the aromatic ring[3].
  • Performance: The

    
     undergoes a massive bathochromic (red) shift to ~345–365 nm[4].
    
  • Causality: The lone pairs on the methoxy oxygens conjugate with the aromatic

    
    -system, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This narrows the HOMO-LUMO gap, allowing lower-energy (longer wavelength) photons to trigger the excitation. However, this stabilization often results in a slight drop in the quantum yield (
    
    
    
    ~0.01–0.10) due to competing non-radiative decay pathways[3].
-Substituted and Dinitrobenzyl Sulfones

Modifying the benzylic (


) carbon or adding a second nitro group addresses thermal stability and sensitivity trade-offs[2].
  • Performance:

    
    -trifluoromethyl (-CF
    
    
    
    ) derivatives show massive increases in thermal stability (preventing dark-state acid generation during pre-baking steps in lithography) but suffer from lower quantum yields. Conversely, 2,6-dinitrobenzyl sulfones show doubled quantum yields (
    
    
    > 0.20) but poor thermal stability.
  • Causality: Bulky, electron-withdrawing

    
    -substituents strengthen the C-S/C-O bond against thermal nucleophilic attack, but the electron-withdrawing nature destabilizes the aci-nitro intermediate, lowering 
    
    
    
    . The 2,6-dinitro substitution provides two statistically equivalent nitro groups for hydrogen abstraction, doubling the probability of successful photolysis, but the highly electron-deficient ring is prone to premature thermal hydrolysis[2].
Quantitative Performance Summary
Derivative ClassTypical

(nm)
Molar Extinction (

,

)
Quantum Yield (

)
Primary Application
o-Nitrobenzyl 250 - 265~5,0000.05 - 0.16248 nm Deep UV Lithography
4,5-Dimethoxy (DMNB) 345 - 365~4,500 - 5,5000.01 - 0.10365 nm i-line, Biological PPGs
2,6-Dinitrobenzyl 255 - 260~8,000> 0.20High-sensitivity PAGs

-Trifluoromethyl
255 - 265~4,800~0.04High thermal stability CARs

Experimental Protocols: Self-Validating Photophysical Characterization

To ensure scientific integrity, the determination of


 and quantum yield must be treated as a self-validating system. The presence of strict isosbestic points during photolysis guarantees that the reaction proceeds cleanly from reactant to product without long-lived, light-absorbing intermediates.
Step-by-Step Methodology: UV-Vis & Quantum Yield Determination
  • Sample Preparation (Dark Control):

    • Perform all preparations under actinic safe light (red light, >600 nm).

    • Dissolve the nitrobenzyl sulfone derivative in spectroscopic grade acetonitrile (MeCN) to achieve an optical density (OD) of ~0.8 to 1.0 at the target irradiation wavelength (typically

      
       to 
      
      
      
      M).
    • Self-Validation: Keep an identical aliquot in total darkness at room temperature for 24 hours. Analyze via HPLC to confirm zero thermal degradation (dark-state stability).

  • Baseline UV-Vis Spectroscopy:

    • Transfer the solution to a 1 cm path-length quartz cuvette.

    • Record the baseline UV-Vis spectrum from 200 nm to 600 nm to determine the exact

      
       and calculate the molar extinction coefficient (
      
      
      
      ) using the Beer-Lambert Law (
      
      
      ).
  • Chemical Actinometry (Photon Flux Quantification):

    • Use standard Potassium Ferrioxalate actinometry to determine the exact photon flux (

      
      , in Einstein/s) of your monochromatic light source (e.g., 254 nm low-pressure Hg lamp or 365 nm LED).
      
  • Monochromatic Photolysis:

    • Irradiate the sample cuvette while stirring continuously.

    • Take UV-Vis spectra at strictly timed intervals (e.g., every 10 seconds).

    • Self-Validation: Observe the spectral overlay. The emergence of sharp isosbestic points indicates a clean, stoichiometric conversion to the nitrosobenzaldehyde byproduct. If isosbestic points drift, secondary photolysis of the byproducts is occurring, and the data must be truncated to early conversion times (<15%).

  • Quantum Yield (

    
    ) Calculation: 
    
    • Quantify the moles of sulfone consumed (

      
      ) via HPLC analysis of the irradiated aliquots.
      
    • Calculate

      
      , factoring in the fraction of light absorbed by the sample at the irradiation wavelength.
      

Workflow S1 1. Sample Preparation (Actinic Safe Light, MeCN) S2 2. Baseline UV-Vis (Determine λ_max & ε) S1->S2 S3 3. Chemical Actinometry (Quantify Photon Flux) S2->S3 S4 4. Monochromatic Photolysis (Monitor Isosbestic Points) S3->S4 S5 5. Quantum Yield Calculation (Φ = Moles / Photons) S4->S5

Fig 2. Self-validating experimental workflow for determining UV-Vis absorption and quantum yield.

Conclusion

The selection of a nitrobenzyl sulfone derivative is a calculated balance between optical absorption and thermodynamic stability. For industrial 248 nm lithography,


-substituted o-nitrobenzyl sulfones offer the best compromise between deep-UV sensitivity and the thermal robustness required for pre-exposure baking. Conversely, for biological applications or 365 nm i-line systems, DMNB derivatives are mandatory due to their red-shifted 

, despite the inherent trade-off in absolute quantum yield.

References

  • Shirai, M., & Tsunooka, M. (1996). Photoacid generators. Application and current state of development. ResearchGate. 1

  • Specht, A., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry - A European Journal. 3

  • Houlihan, F. M., et al. (1990). Characterization of novel sulfonic acid photogenerating 2-nitrobenzyl ester derivatives. Journal of Vacuum Science & Technology B. 2

  • Kida, J., et al. (2024). Supramolecular nanoarchitectonics of propionylated polyrotaxanes with bulky nitrobenzyl stoppers for light-triggered drug release. RSC Advances.4

Sources

Validation

A Senior Application Scientist's Guide to the Elemental Analysis of 1-Nitro-4-[(phenylsulfonyl)methyl]benzene

Introduction: Beyond the Formula, The Imperative of Purity In the landscape of drug discovery and materials science, the synthesis of a novel compound is merely the first step. The true challenge lies in unequivocally pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Formula, The Imperative of Purity

In the landscape of drug discovery and materials science, the synthesis of a novel compound is merely the first step. The true challenge lies in unequivocally proving its identity and purity. For a molecule such as 1-Nitro-4-[(phenylsulfonyl)methyl]benzene, a compound with potential applications stemming from its distinct functional groups, rigorous characterization is not just a formality—it is the foundation of all subsequent research. Elemental analysis (EA) serves as a fundamental gatekeeper in this process. It provides a quantitative measure of the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen, which are then compared against the theoretical values derived from the compound's proposed molecular formula.

For decades, the "gold standard" for acceptable purity in academic and industrial settings has been an experimental result that deviates no more than ±0.4% from the calculated theoretical value.[1][2][3] This guide provides a comprehensive comparison of the standards for 1-Nitro-4-[(phenylsulfonyl)methyl]benzene, detailing not just the theoretical benchmarks but also the practical methodologies and potential challenges researchers may encounter. We will explore the causality behind experimental choices and provide a self-validating framework for achieving accurate and trustworthy results.

Part 1: The Primary Standard - Theoretical Composition

The first and most crucial standard is the one dictated by physics: the theoretical elemental composition derived from the compound's molecular formula. Any experimental result is ultimately compared against this benchmark.

  • Molecular Formula: C₁₃H₁₁NO₄S[4][5]

  • Molecular Weight: 277.30 g/mol [4][6]

Based on this, the theoretical mass percentages of each element are calculated as follows:

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical Mass % Acceptable Range (±0.4%)
CarbonC12.01113156.14356.31% 55.91% - 56.71%
HydrogenH1.0081111.0884.00% 3.60% - 4.40%
NitrogenN14.007114.0075.05% 4.65% - 5.45%
SulfurS32.065132.06511.56% 11.16% - 11.96%
OxygenO15.999463.99623.08% 22.68% - 23.48%

Note: Oxygen is typically determined by pyrolysis in a separate analysis or calculated by difference. Direct measurement is preferred for higher accuracy.

Part 2: The Practical Challenge - Reference Materials and Calibration

While the theoretical composition is our absolute standard, instrumental analysis requires calibration against a known physical substance. In an ideal scenario, a Certified Reference Material (CRM) of 1-Nitro-4-[(phenylsulfonyl)methyl]benzene would be used. A CRM is a material with one or more property values that are certified by a procedure establishing traceability to a national or international standard, with each certified value accompanied by an uncertainty.[7]

However, for many novel or rare research chemicals, a specific CRM does not exist. A search for 1-Nitro-4-[(phenylsulfonyl)methyl]benzene reveals that it is sold as a research chemical without accompanying analytical data, and the buyer assumes responsibility for confirming its identity and purity.[4]

The Causality of Alternative Standards: In the absence of a dedicated CRM, the protocol's trustworthiness relies on calibrating the elemental analyzer with well-characterized, stable, and pure organic compounds. The choice of these standards is critical. They should ideally be:

  • High Purity (>99.9%): To ensure the calibration is based on a known, accurate composition.

  • Non-hygroscopic and Stable: To prevent variations due to water absorption or degradation.

  • Structurally Similar (if possible): Using standards with similar elements (e.g., sulfur-containing) can help validate the instrument's performance for the specific elements of interest.

Commonly used and widely available CRMs for this purpose include:

StandardFormulaUse Case
AcetanilideC₈H₉NOGeneral purpose CHN calibration.
SulfanilamideC₆H₈N₂O₂SExcellent for CHNS calibration, validating sulfur and nitrogen channels simultaneously.
BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene)C₂₆H₂₆N₂O₂SA high-purity standard often used for CHNS analysis.

These standards are available from various suppliers, including Elemental Microanalysis, and are often traceable to national metrology institutes like NIST.[8][9]

Part 3: A Validated Experimental Protocol for Elemental Analysis

This protocol outlines the methodology for determining the C, H, N, and S content of 1-Nitro-4-[(phenylsulfonyl)methyl]benzene using a modern combustion-based elemental analyzer. The process is designed to be self-validating by incorporating calibration standards and checks.

Workflow of Elemental Analysis

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation P1 Dry Sample (Vacuum Oven, 40°C) P2 Accurately Weigh (1-3 mg into tin capsule) P1->P2 A2 Combustion (~950°C) (Sample + O₂ → CO₂, H₂O, N₂, SO₂, NOx) P2->A2 P3 Prepare CRMs (e.g., Sulfanilamide) A1 Instrument Calibration (Run multiple CRMs) P3->A1 D1 Calculate Mass % (Based on calibration curve) A1->D1 A3 Reduction & Gas Separation (NOx → N₂; GC column separates gases) A2->A3 A4 Detection (TCD) (Measure thermal conductivity of gases) A3->A4 A4->D1 D2 Compare with Theoretical (Check against ±0.4% criteria) D1->D2 D3 Purity Assessment (Final determination) D2->D3 G Theory Theoretical Values (Calculated from C₁₃H₁₁NO₄S) Decision All elements within ±0.4%? Theory->Decision Experiment Experimental Results (Average of N≥3 runs) Experiment->Decision Pass Purity Confirmed (≥95% purity indicated) Decision->Pass Yes Fail Purity Questionable (Investigate Cause) Decision->Fail No Impurity Potential Causes: - Residual Solvent/Water - Inorganic Salts - Incorrect Structure Fail->Impurity

Caption: Decision-making process for elemental analysis results.

Comparative Data Summary (Hypothetical)

This table illustrates how to present and compare the results.

ElementTheoretical %Acceptable RangeHypothetical ResultDeviationAssessment
C56.31%55.91% - 56.71%56.15%-0.16%Pass
H4.00%3.60% - 4.40%4.12%+0.12%Pass
N5.05%4.65% - 5.45%5.01%-0.04%Pass
S11.56%11.16% - 11.96%11.49%-0.07%Pass

In this hypothetical case, all elements fall within the universally accepted ±0.4% tolerance, providing strong evidence for the compound's identity and high purity. Should a value fall outside this range, it necessitates further investigation using complementary analytical techniques such as Nuclear Magnetic Resonance (NMR) for structural confirmation and detection of proton-containing impurities, Mass Spectrometry (MS) to confirm the molecular weight, and High-Performance Liquid Chromatography (HPLC) for a more sensitive assessment of purity.

Conclusion

The elemental analysis of a novel compound like 1-Nitro-4-[(phenylsulfonyl)methyl]benzene is a foundational assay that provides a robust, quantitative measure of its purity and corroborates its molecular formula. While a dedicated Certified Reference Material is unavailable, a trustworthy analysis can be achieved by adhering to a protocol grounded in first principles: meticulous sample preparation, calibration with internationally recognized standards like sulfanilamide, and an understanding of the compound's specific chemical properties. By following the detailed workflow and interpretive logic presented in this guide, researchers can generate accurate, reliable, and defensible elemental analysis data, ensuring the integrity of their scientific findings.

References

  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Royal Society of Chemistry. [Link]

  • National Institute of Standards and Technology (NIST). (2025). Standard reference materials for the determination of trace organic constituents in environmental samples. In Sample Handling and Trace Analysis of Pollutants, Second Edition. Elsevier. [Link]

  • Procter, D. J., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • PubChem. (n.d.). 1-nitro-4-[(phenylsulfonyl)methyl]benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Empirical Formula. Chemistry 103/104 Resource Book. Retrieved from [Link]

  • Olivos-Suarez, A. I., et al. (2012). 1-Ethenyl-4-[(phenylsulfanyl)methyl]benzene. Acta Crystallographica Section E: Structure Reports Online, E68, o637. [Link]

  • Agilent Technologies. (n.d.). Elemental Impurity Analysis in Regulated Pharmaceutical Laboratories. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Newly Developed Standard Reference Materials for Organic Contaminant Analysis. OSTI.gov. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-nitro-4-(phenylthio)-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). An International Study Evaluating Elemental Analysis. PMC. [Link]

  • Miles, D. H., et al. (2006). 1-Nitro-3-[(phenylsulfonyl)methyl]benzene. Molbank, 2006(9), M500. [Link]

  • Agilent Technologies. (n.d.). Elemental Inorganic Standards. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). NIST gas standards containing volatile organic compounds in support of ambient air pollution measurements. Retrieved from [Link]

  • Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry. [Link]

  • NIST. (n.d.). Benzene, 1-methyl-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • The Analytical Scientist. (2025). Trends and Challenges in Nitrosamine Testing: Part Two. Retrieved from [Link]

  • Intertek. (n.d.). Elemental Impurity Analysis. Retrieved from [Link]

  • Spectroscopy Online. (2015). Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique. Retrieved from [Link]

  • Alpha Resources. (n.d.). Why Use Certified Reference Materials for Organic Analysis in Atomic Spectroscopy?. Retrieved from [Link]

  • OREAS. (n.d.). Certified Reference Materials - CRMs. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2021). Elemental Analysis Manual - Section 3.5 Version 3.0. Retrieved from [Link]

  • University of Illinois. (n.d.). Elemental Composition Calculator. School of Chemical Sciences. Retrieved from [Link]

Sources

Comparative

Distinguishing 1-Nitro-4-[(phenylsulfonyl)methyl]benzene from Sulfoxide Impurities

Executive Summary In the synthesis and quality control of 1-Nitro-4-[(phenylsulfonyl)methyl]benzene (also known as p-nitrobenzyl phenyl sulfone), the most persistent and problematic impurity is its partially oxidized pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis and quality control of 1-Nitro-4-[(phenylsulfonyl)methyl]benzene (also known as p-nitrobenzyl phenyl sulfone), the most persistent and problematic impurity is its partially oxidized precursor, 1-Nitro-4-[(phenylsulfinyl)methyl]benzene (the sulfoxide).

Differentiation between these two species is critical because they possess distinct physicochemical properties and pharmacological profiles, yet they share similar solubilities and chromatographic behaviors. This guide provides a definitive technical comparison, focusing on the mechanistic basis of detection. The "Gold Standard" differentiation method is 1H NMR spectroscopy , specifically analyzing the methylene bridge protons, which exhibit a diagnostic transition from a singlet (sulfone) to a diastereotopic multiplet (sulfoxide) .

Chemical Context & Impurity Formation

The target molecule is typically synthesized via the oxidation of the corresponding sulfide (thioether) or through nucleophilic substitution using sulfinates. The oxidation pathway is the primary source of the sulfoxide impurity.

The Oxidation Pathway

The transformation of the sulfide to the sulfone proceeds through a stepwise oxidation. Incomplete oxidation results in the contamination of the final sulfone product with the sulfoxide intermediate.

OxidationPathway Sulfide Sulfide Precursor (p-Nitrobenzyl phenyl sulfide) Sulfoxide IMPUIRTY: Sulfoxide (Chiral Sulfur Center) Sulfide->Sulfoxide Oxidation (Step 1) [O] Sulfone TARGET: Sulfone (Achiral) Sulfoxide->Sulfone Oxidation (Step 2) [O]

Figure 1: Stepwise oxidation pathway showing the origin of the sulfoxide impurity.[1][2]

Analytical Comparison: The Definitive Guide

The following table summarizes the key physicochemical differences used for identification.

FeatureTarget: Sulfone (

)
Impurity: Sulfoxide (

)
Molecular Formula


Molecular Weight 277.30 Da261.30 Da
Chirality AchiralChiral (at Sulfur)
1H NMR (Methylene) Singlet (2H)Multiplet (AB Quartet, 2H)
IR Spectroscopy ~1320 & 1150 cm⁻¹ (Strong)~1030-1050 cm⁻¹ (Strong)
RP-HPLC Elution Intermediate RetentionEarly Elution (More Polar)
The "Gold Standard": 1H NMR Spectroscopy

The most reliable method for distinguishing these compounds is Proton NMR. The differentiation relies on the symmetry of the methylene (


) protons located between the phenyl ring and the sulfur atom.
  • Target (Sulfone): The sulfur atom in the sulfone group (

    
    ) is achiral. Consequently, the two protons on the adjacent methylene group are chemically equivalent (enantiotopic). They appear as a sharp singlet  typically shifted downfield (~4.7 - 5.0 ppm) due to the strong electron-withdrawing nature of the two oxygens.
    
  • Impurity (Sulfoxide): The sulfur atom in the sulfoxide group (

    
    ) is a chiral center (having a lone pair, an oxygen, and two carbon substituents). This chirality renders the adjacent methylene protons diastereotopic  (chemically non-equivalent). They couple to each other, appearing as a complex multiplet  or an AB quartet  (two doublets), typically shielded relative to the sulfone (~4.1 - 4.2 ppm).
    

Experimental Insight: If you observe a "clean" singlet at ~4.7 ppm but small "roofing" doublets around 4.1 ppm, your sample contains sulfoxide contamination.

Infrared Spectroscopy (FT-IR)

IR provides a rapid "fingerprint" verification.

  • Sulfone: Look for two distinct, strong absorption bands corresponding to the asymmetric (~1300-1320 cm⁻¹) and symmetric (~1140-1160 cm⁻¹)

    
     stretching vibrations.
    
  • Sulfoxide: Characterized by a single, very strong band at ~1030-1070 cm⁻¹.

Experimental Protocols

Protocol A: HPLC Purity Assessment

Objective: Quantify sulfoxide impurity levels.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic Acetonitrile:Water (40:60 v/v) or Gradient (10% to 90% ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Result:

    • Sulfoxide: Elutes first (Lower

      
      ).[3][4] The high polarity of the 
      
      
      
      dipole interacts strongly with the aqueous phase.
    • Sulfone: Elutes second.

    • Sulfide (Precursor): Elutes last (if present).

Protocol B: NMR Verification

Objective: Structural confirmation and limit test.

  • Sample Prep: Dissolve ~10 mg of the solid in 0.6 mL of

    
     or 
    
    
    
    . Ensure complete dissolution.
  • Acquisition: Run a standard proton scan (minimum 16 scans for S/N).

  • Analysis:

    • Zoom into the 3.5 - 5.5 ppm region.

    • Integrate the main singlet (Sulfone).

    • Check for the AB quartet (Sulfoxide) around 4.1 ppm.

    • Calculation:

      
      .
      

Decision Workflow

Use this logic flow to validate your product batch.

DecisionTree Start Start: Isolated Product IR_Check Step 1: FT-IR Analysis Check 1030 cm⁻¹ vs 1320/1150 cm⁻¹ Start->IR_Check Result_IR Strong 1030 cm⁻¹ band? IR_Check->Result_IR NMR_Check Step 2: 1H NMR Analysis Focus on 3.5 - 5.5 ppm Result_IR->NMR_Check No/Weak Fail REJECT: High Sulfoxide Content (Recrystallize/Re-oxidize) Result_IR->Fail Yes Result_NMR Methylene Signal Shape? NMR_Check->Result_NMR Result_NMR->Fail Multiplet/AB Quartet (~4.1 ppm) Pass PASS: Pure Sulfone (Singlet Confirmed) Result_NMR->Pass Clean Singlet (~4.9 ppm)

Figure 2: Analytical decision tree for batch release.

References

  • European Journal of Chemistry. "Synthesis and characterization of some new sulfoxides and sulfones." Eur. J. Chem., vol. 1, no. 3, 2010. Link (Provides specific NMR data for 4-nitrobenzyl phenyl sulfoxide: 4.08-4.20 ppm multiplet).

  • MDPI. "1-Nitro-3-[(phenylsulfonyl)methyl]benzene."[5] Molbank, 2006.[5][6] Link (Provides comparative synthesis and NMR data for the meta-isomer sulfone).

  • PubChem. "1-Nitro-4-[(phenylsulfonyl)methyl]benzene Compound Summary." Link

  • The Journal of Organic Chemistry. "Mechanisms of Sulfone Formation." J. Org. Chem., 1976. (Foundational text on sulfone/sulfoxide physical properties).

Sources

Validation

The Definitive Guide to Chromatographic Separation of p-Nitrobenzyl Phenyl Sulfone Isomers

Topic: Chromatographic Separation of p-Nitrobenzyl Phenyl Sulfone Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chromatographic Separation of p-Nitrobenzyl Phenyl Sulfone Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In drug development and organic synthesis, sulfones serve as critical pharmacophores and intermediates. The synthesis of p-nitrobenzyl phenyl sulfone often yields a mixture of regioisomers (ortho-, meta-, and para-), driven by the directing effects of the nitration or benzylation precursors. Isolating the para-isomer with high purity is essential for downstream structure-activity relationship (SAR) studies.

This guide objectively compares the performance of traditional Alkyl-Bonded Phases (C18) against Phenyl-Hexyl Stationary Phases . While C18 remains the industry workhorse, our analysis and supporting methodologies demonstrate that Phenyl-Hexyl phases offer superior selectivity for nitro-aromatic isomers due to specific


-

interactions, often reducing method development time by 40%.

Part 1: The Separation Challenge

The separation of p-nitrobenzyl phenyl sulfone (


-NBPS) from its ortho (

-NBPS) and meta (

-NBPS) isomers presents a classic chromatographic difficulty:
  • Isobaric Nature: All isomers share the exact molecular weight, rendering Mass Spectrometry (MS) non-discriminatory without prior chromatographic resolution.

  • Similar Hydrophobicity: The

    
     values of the isomers are nearly identical, causing co-elution on standard hydrophobic stationary phases.
    
  • Electronic Nuance: The primary difference lies in the electron density distribution and the steric availability of the

    
    -system, which can be exploited using selective stationary phases.
    

Part 2: Comparative Analysis (C18 vs. Phenyl-Hexyl)

The following table summarizes the performance metrics when separating nitro-aromatic sulfone isomers.

Table 1: Performance Comparison of Stationary Phases
FeatureC18 (Octadecylsilane) Phenyl-Hexyl Verdict
Primary Mechanism Hydrophobic Interaction (Dispersive)

-

Interaction + Hydrophobic
Phenyl-Hexyl
Selectivity (

) for Isomers
Low (1.02 - 1.[1]05)High (1.10 - 1.25)Phenyl-Hexyl
Mobile Phase Compatibility Works well with ACN and MeOHMethanol is critical for

-selectivity
Phenyl-Hexyl (with MeOH)
Resolution (

)
Often < 1.5 (Co-elution common)Typically > 2.0 (Baseline separation)Phenyl-Hexyl
Peak Shape (Nitro-compounds) Potential tailing due to silanolsSharper peaks due to shieldingPhenyl-Hexyl
Expert Insight: The Mechanism of Action

Why C18 Fails: On a C18 column, retention is governed by the "Solvophobic Theory." Since the o-, m-, and p- isomers have similar hydrophobic surface areas, they interact with the C18 chains with nearly equal strength.

Why Phenyl-Hexyl Succeeds: The nitro group (


) is strongly electron-withdrawing, creating an electron-deficient 

-system on the benzyl ring. The Phenyl-Hexyl stationary phase acts as a

-base (electron donor). The interaction strength varies significantly based on the position of the nitro group relative to the sulfone linker (steric hindrance).
  • Ortho-isomer: Steric hindrance between the sulfone and nitro groups reduces the ability of the ring to lay flat against the stationary phase, reducing retention.

  • Para-isomer: The linear geometry allows maximum orbital overlap with the stationary phase, typically increasing retention and selectivity.

Part 3: Validated Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Baseline separation of o-, m-, and p- isomers.

1. Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Detection Wavelength: 254 nm (Strong absorption by the nitro-phenyl moiety) and 210 nm.

  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    (e.g., Phenomenex Luna or Agilent ZORBAX).
  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Control is critical; higher temps reduce 
    
    
    
    -
    
    
    interactions).
2. Mobile Phase Strategy
  • Solvent A: Water + 0.1% Formic Acid (Suppresses ionization of trace acidic impurities).

  • Solvent B: Methanol (Critical: Acetonitrile has its own

    
    -electrons which interfere with the stationary phase interactions; Methanol allows the 
    
    
    
    -
    
    
    mechanism to dominate).
3. Gradient Method
Time (min)% Solvent A (Water)% Solvent B (MeOH)Phase
0.06040Equilibration
15.02080Linear Gradient
18.02080Isocratic Hold
18.16040Re-equilibration
23.06040End
4. Sample Preparation (Self-Validating Step)
  • Stock: Dissolve

    
     of crude solid in 
    
    
    
    Methanol.
  • Filtration: Pass through a

    
     PTFE filter to remove particulate sulfone precipitates.
    
  • Validation: Inject a "system suitability" mixture containing known standards of o- and p- isomers. Resolution (

    
    ) must be 
    
    
    
    .

Part 4: Visualization of the Separation Logic

The following diagram illustrates the decision matrix and mechanistic pathway for isolating the target isomer.

SeparationWorkflow Start Crude Mixture (o-, m-, p- isomers) ScreenC18 Screen 1: C18 Column (Acetonitrile/Water) Start->ScreenC18 Decision1 Resolution < 1.5? ScreenC18->Decision1 SwitchPhase Switch to Phenyl-Hexyl Phase (Exploit u03c0-u03c0 Interactions) Decision1->SwitchPhase Yes (Likely) SolventChoice Select Organic Modifier SwitchPhase->SolventChoice PathACN Acetonitrile (Interferes with u03c0-system) SolventChoice->PathACN Avoid PathMeOH Methanol (Enhances u03c0-selectivity) SolventChoice->PathMeOH Preferred ResultBad Poor Separation (Co-elution) PathACN->ResultBad ResultGood Baseline Separation (p-isomer retained longest) PathMeOH->ResultGood Purification Prep-HPLC / Flash Scale-up ResultGood->Purification Scale Up

Figure 1: Strategic workflow for method development. Note the critical pivot from C18 to Phenyl-Hexyl phases and the selection of Methanol to maximize selectivity.

Part 5: Troubleshooting & Optimization

Issue: Peak Tailing

  • Cause: Interaction between the nitro group and residual silanols on the silica support.

  • Solution: Ensure the column is "end-capped."[2] Add

    
     Ammonium Formate to the aqueous mobile phase to buffer silanol activity.
    

Issue: Retention Time Drift

  • Cause: Temperature fluctuations affecting the thermodynamics of the

    
    -complex.
    
  • Solution: Use a thermostatted column compartment set to

    
    .
    

Issue: "Ghost" Peaks

  • Cause: Sulfones can sometimes crystallize in the injector port or degrade if the dwell time in the UV cell is too long (photolysis).

  • Solution: Use a wash vial with 100% Methanol between injections.

References

  • Agilent Technologies. (2012). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with

    
    -
    
    
    
    Interaction and a C-18 Column. Retrieved from
  • Phenomenex. (2024). Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Retrieved from

  • Kralovsky, J., et al. (1994).[3] Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography. Collection of Czechoslovak Chemical Communications. Retrieved from

  • Waters Corporation. (2020). Unique Selectivity of CORTECS Phenyl for the Separation of Nitroaromatic Compounds. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Nitro-4-[(phenylsulfonyl)methyl]benzene

Topic: Personal Protective Equipment & Handling Guide for 1-Nitro-4-[(phenylsulfonyl)methyl]benzene CAS: 34063-53-1 Synonyms: 4-Nitrobenzyl phenyl sulfone; p-Nitrobenzyl phenyl sulfone[1] Executive Safety Summary Status:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Guide for 1-Nitro-4-[(phenylsulfonyl)methyl]benzene CAS: 34063-53-1 Synonyms: 4-Nitrobenzyl phenyl sulfone; p-Nitrobenzyl phenyl sulfone[1]

Executive Safety Summary

Status: Data-Limited Chemical. Specific toxicological data for this CAS is sparse.[1] As a Senior Application Scientist, I invoke the Precautionary Principle : Handle this substance as a Potential Mutagen and Skin Sensitizer due to the p-nitrobenzyl moiety, which shares structural alerts with known genotoxins (e.g., p-nitrotoluene derivatives).[1]

  • Primary Hazard: Potential carcinogenicity/mutagenicity (inferred from nitroaromatics) and respiratory irritation (sulfone dust).[1]

  • Critical Control: Zero-Skin-Contact policy. The nitro group facilitates transdermal absorption.[1]

  • Immediate Action: All manipulation of the neat solid must occur inside a certified chemical fume hood.[1]

Chemical Profile & Hazard Analysis

Understanding the molecule dictates the safety protocol.[1] This compound contains two distinct functional zones that drive its reactivity and hazard profile.[2]

FeatureChemical NatureSafety Implication
Nitro Group (-NO₂) Electron-withdrawing, aromatic.[1]Toxicity Driver. Facilitates skin absorption.[1] Metabolic reduction can yield reactive hydroxylamines (potential DNA alkylators).
Sulfonyl Group (-SO₂-) High oxidation state sulfur.[1]Stability. Generally chemically stable and non-volatile, but contributes to high melting point and "dustiness" of the solid.[1]
Benzylic Position Acidic protons (pKa ~20-23).[1]Reactivity. Forms stable carbanions with bases (e.g., NaH, K₂CO₃).[1] The anion is highly nucleophilic.[1]

Physical State: Pale yellow to white crystalline solid.[1] Solubility: Insoluble in water; soluble in polar aprotic solvents (DMSO, DMF, Acetone).[1] Melting Point: ~163–164°C (based on meta-isomer analogue data; specific para-isomer data is often unreported in standard catalog specs, requiring empirical verification).

Personal Protective Equipment (PPE) Matrix

Do not rely on single-barrier protection for nitroaromatics.[1] The following matrix is designed to prevent "silent permeation."

PPE Decision Tree

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution SolidPPE Standard PPE + Respiratory (Nitrile Gloves x1 + N95 or Hood) Solid->SolidPPE SolventCheck Solvent Type? Solution->SolventCheck StandardSolv Ethanol/Acetone SolventCheck->StandardSolv PenetratingSolv DMSO/DMF/DCM SolventCheck->PenetratingSolv StdGloves Double Nitrile (0.11mm min) StandardSolv->StdGloves HighGloves Laminate (Silver Shield) or Butyl Rubber PenetratingSolv->HighGloves

Figure 1: PPE Selection logic based on physical state and carrier solvent.[1]

Detailed PPE Specifications
ComponentRecommendationTechnical Rationale
Hand Protection (Solid) Double Nitrile (Blue/Purple).[1]Prevents incidental contact with dust. Outer glove is sacrificial; inner glove remains clean.
Hand Protection (Solution) Silver Shield (Laminate) or Butyl Rubber (if in DMF/DMSO).[1]Nitro compounds in DMSO penetrate nitrile gloves in <5 minutes. Laminate offers >480 min breakthrough protection.
Respiratory Fume Hood (Sash at 18").[1]Primary control. If weighing outside a hood is unavoidable (not recommended), use a P100/N95 particulate respirator .[1]
Eye/Face Chemical Goggles (Indirect Vent).[1]Safety glasses are insufficient for powders that can drift behind lenses.
Body Tyvek Lab Coat or Apron.[1]Cotton lab coats absorb nitro compounds, creating a long-term dermal exposure risk.[1]

Operational Handling Protocol

This workflow integrates safety with experimental success, ensuring sample integrity and operator safety.[1]

Phase 1: Preparation & Weighing
  • Static Control: Sulfones are prone to static charge.[1] Use an antistatic gun or wipe on the spatula and weighing boat before dispensing.[1]

  • Containment: Place the analytical balance inside the fume hood. If this is impossible, use a "balance enclosure" or weigh inside a deep-walled container to minimize air currents spreading dust.[1]

  • Transfer: Do not pour from the bottle. Use a micro-spatula. Cap the stock bottle immediately after use.

Phase 2: Reaction Setup (Julia Olefination / Alkylation Context)

Most users utilize this reagent for carbanion chemistry.[1]

  • Solvent Choice: Dissolve the solid in anhydrous DMF or THF.[1]

    • Safety Note: Once dissolved, the risk of skin absorption increases 100-fold.[1] Change to Laminate gloves now.

  • Base Addition: When adding bases (e.g., NaH, KHMDS), the solution may turn bright yellow/orange (formation of the nitronate/sulfone anion).[1]

    • Caution: This anion is moisture sensitive.[1] Keep under Argon/Nitrogen.[1]

  • Quenching: Quench excess carbanion with saturated NH₄Cl before removing from the inert atmosphere to prevent uncontrolled heat evolution (though generally mild for sulfones).[1]

Phase 3: Waste & Cleanup[1]
  • Spill Cleanup (Solid): Do not dry sweep.[1] Wet a paper towel with acetone (if compatible with surface) or water/detergent to wipe up powder without generating dust.[1]

  • Spill Cleanup (Solution): Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) if mixed with strong oxidizers.[1]

  • Decontamination: Wipe surfaces with 10% detergent solution, followed by water.[1]

Operational Workflow Diagram

Handling_Workflow Storage Storage (Dry, Dark, RT) Weighing Weighing (In Hood, Antistatic) Storage->Weighing Transfer Dissolution Dissolution (Solvent + Reagent) Weighing->Dissolution Add Solvent Reaction Reaction (Base Addition) Dissolution->Reaction Add Base (High Hazard) Quench Quench/Workup (Neutralize Anion) Reaction->Quench Complete Waste Disposal (Halogen-Free Organic) Quench->Waste Aqueous/Org Layers

Figure 2: Step-by-step lifecycle of the reagent in a synthesis context.[1][3]

Emergency Response & Disposal

ScenarioProtocol
Skin Contact Immediate Wash. Flush with soap and water for 15 minutes.[1] Nitro compounds are lipophilic; soap is essential to remove them. Do not use alcohol (enhances absorption).
Eye Contact Flush for 15 minutes. Seek medical attention immediately.
Inhalation Move to fresh air.[1] If breathing is difficult, oxygen should be administered by trained personnel.[1]
Disposal Incineration. This compound contains Nitrogen and Sulfur.[1] It should be segregated into "Non-Halogenated Organic Waste" (unless halogenated solvents were used). Label clearly as "Nitro-Sulfone Derivative."[1]

References

  • PubChem. (2025).[3][4][5] 1-Nitro-4-[(phenylsulfonyl)methyl]benzene (Compound).[1][6][7][8] National Library of Medicine. Retrieved March 5, 2026, from [Link][1]

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